molecular formula C11H12N2O2S B089157 1,3-(Difurfuryl)thiourea CAS No. 10248-89-2

1,3-(Difurfuryl)thiourea

Cat. No.: B089157
CAS No.: 10248-89-2
M. Wt: 236.29 g/mol
InChI Key: UPLWHRBYCKGWOL-UHFFFAOYSA-N
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Description

1,3-Bis[(furan-2-yl)methylene]thiourea, commonly referred to as 1,3-(Difurfuryl)thiourea, is a synthetic Schiff base dye of significant interest for advanced materials science research. This compound is synthesized via a condensation reaction between furfural, which can be derived from bio-based sources like sugarcane bagasse, and thiourea. Its distinctive structure provides a foundation for exploring various functional applications. A primary research application of this compound is in the development of functional textiles. When applied to substrates such as wool and cotton fabrics, the compound exhibits excellent exhaustion and fastness properties. Research indicates that treated fabrics acquire valuable characteristics, including strong ultraviolet protection with a Ultraviolet Protection Factor (UPF) greater than 40, and demonstrate significant antifungal activity, inhibiting fungal growth by over 70% in tested models. The compound itself has also shown moderate antibiotic properties against certain Gram-positive and Gram-negative bacteria, alongside its excellent antifungal activity, making it a candidate for investigations into novel antimicrobial surface coatings. As a member of the thiourea derivative family, which is broadly recognized for a spectrum of biological activities including antibacterial, antioxidant, and anticancer properties, this compound presents a versatile scaffold for further scientific exploration in the design of new functional molecules and smart materials.

Properties

IUPAC Name

1,3-bis(furan-2-ylmethyl)thiourea
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InChI

InChI=1S/C11H12N2O2S/c16-11(12-7-9-3-1-5-14-9)13-8-10-4-2-6-15-10/h1-6H,7-8H2,(H2,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UPLWHRBYCKGWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=COC(=C1)CNC(=S)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50145177
Record name 1,3-(Difurfuryl)thiourea
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Molecular Weight

236.29 g/mol
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CAS No.

10248-89-2
Record name N,N′-Bis(2-furanylmethyl)thiourea
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Record name 1,3-(Difurfuryl)thiourea
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Record name 1,3-(Difurfuryl)thiourea
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Record name 1,3-(difurfuryl)thiourea
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-(Difurfuryl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 1,3-(Difurfuryl)thiourea, a molecule of interest in medicinal chemistry and materials science. Drawing upon established synthetic methodologies and spectroscopic principles, this document offers a detailed exploration of its synthesis, characterization, and potential applications, grounded in authoritative scientific evidence.

Introduction: The Significance of Furan-Containing Thiourea Derivatives

Thiourea derivatives are a class of organic compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3][4] The incorporation of heterocyclic moieties, such as the furan ring, into the thiourea scaffold can significantly influence the molecule's steric and electronic properties, often enhancing its biological efficacy and receptor binding affinity. The furan nucleus is a key structural component in numerous pharmacologically active compounds, valued for its ability to participate in various biological interactions.[5] this compound, which features two furan rings symmetrically substituted on a thiourea core, represents a compelling target for further investigation within this promising class of molecules.

Molecular Structure and Key Features

The structure of this compound, also known as 1,3-bis(furan-2-ylmethyl)thiourea, is characterized by a central thiocarbonyl group (C=S) bonded to two nitrogen atoms, each of which is, in turn, connected to a furfuryl group (a furan ring attached to a methylene bridge).

Caption: Chemical Structure of this compound.

Synthesis of this compound

The synthesis of symmetrically N,N'-disubstituted thioureas is most commonly achieved through the reaction of a primary amine with carbon disulfide.[6][7][8] This method is advantageous due to the ready availability of the starting materials and the generally high yields.

Reaction Mechanism

The reaction proceeds through a dithiocarbamate intermediate. The nucleophilic amine attacks the electrophilic carbon of carbon disulfide, followed by proton transfer to form the dithiocarbamic acid. In the presence of a second equivalent of the amine, this intermediate eliminates hydrogen sulfide to yield the corresponding isothiocyanate, which is then attacked by another molecule of the amine to form the final thiourea product.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

Materials:

  • Furfurylamine

  • Carbon disulfide

  • Ethanol (for recrystallization)

Procedure:

  • In a well-ventilated fume hood, combine two molar equivalents of furfurylamine with one molar equivalent of carbon disulfide in a round-bottom flask. The reaction can be performed under solvent-free conditions or in a minimal amount of a suitable solvent like ethanol.[9]

  • Stir the reaction mixture at room temperature. The reaction is typically exothermic and may proceed to completion within a few hours, often with the precipitation of the product.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the crude product can be isolated by filtration.

  • Recrystallize the crude solid from a suitable solvent, such as ethanol, to afford the purified this compound as a crystalline solid.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

Physical Properties
PropertyValue
Appearance Crystalline solid
Molecular Formula C₁₁H₁₂N₂O₂S
Molecular Weight 236.29 g/mol
Spectroscopic Data

While experimental spectra for this compound are not available in the searched literature, the expected spectral characteristics can be inferred from related compounds, such as 1,3-bis[(E)-furan-2-yl)methylene]thiourea (BFMT).[10] It is important to note that the following are predicted values and require experimental verification.

4.2.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch3100-3300
C-H (aromatic)~3100
C-H (aliphatic)2850-3000
C=S stretch1200-1300
C-N stretch1000-1200
C-O-C (furan)1000-1100

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum should display distinct signals for the protons of the furfuryl groups and the N-H protons of the thiourea moiety. The chemical shifts will be influenced by the electron-withdrawing nature of the furan ring and the thiocarbonyl group.

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
N-H7.0 - 8.0Broad singlet
Furan H5~7.4Doublet
Furan H4~6.3Doublet of doublets
Furan H3~6.2Doublet
CH₂ (methylene)~4.5 - 5.0Doublet
  • ¹³C NMR: The carbon NMR spectrum will show signals for the thiocarbonyl carbon, the furan ring carbons, and the methylene carbon. The thiocarbonyl carbon is expected to appear significantly downfield.

Carbon TypeExpected Chemical Shift (δ, ppm)
C=S170 - 180
Furan C2150 - 155
Furan C5140 - 145
Furan C3, C4105 - 115
CH₂ (methylene)40 - 50

4.2.3. Mass Spectrometry (MS)

The mass spectrum should exhibit the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound (236.29). Fragmentation patterns would likely involve the cleavage of the furfuryl groups.

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of this compound is dictated by the presence of the thiourea core and the furan rings. The lone pairs on the nitrogen and sulfur atoms make the thiourea moiety a good ligand for metal coordination. The furan rings can undergo electrophilic substitution reactions, although their reactivity is influenced by the electron-withdrawing nature of the thiourea group.

Potential Applications in Drug Development

Thiourea derivatives containing furan moieties have shown promising biological activities. For instance, related compounds have demonstrated antibacterial and antifungal properties.[10] The presence of the furan rings may enhance the lipophilicity of the molecule, facilitating its transport across biological membranes. The thiourea core is known to interact with various biological targets, including enzymes and receptors. Therefore, this compound is a valuable candidate for screening in various biological assays, particularly as an antimicrobial or anticancer agent.

Conclusion

This compound is a synthetically accessible molecule with significant potential for applications in medicinal chemistry and materials science. This guide has outlined its probable synthesis, predicted spectroscopic characteristics, and potential areas of application based on the current scientific literature. Further experimental investigation is warranted to fully elucidate its chemical properties and explore its biological activities. The detailed experimental protocols and characterization data provided for structurally related compounds offer a solid foundation for future research in this area.

References

  • Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332.
  • Alabi, K. A., et al. (2021). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea.
  • Stanković, N., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1735–1752.
  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

  • Wu, X., et al. (2004). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram Disulfides. Synthesis, 2004(12), 1943-1947.
  • Jabar, J. M., et al. (2020). Synthesis of 1,3-bis[(furan-2-yl)methylene]thiourea.
  • Alabi, K. A., et al. (2022). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. Physical Sciences Reviews, 7(8), 923-931.
  • Ptaszyńska, N., et al. (2021). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). Molecules, 26(2), 368.
  • Alabi, K. A., et al. (2022). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea.
  • Peña, Ú., Bernès, S., & Gutiérrez, R. (2008). (+)-(S,S)-1,3-Bis[(tetrahydrofuran-2-yl)methyl]thiourea. Acta Crystallographica Section E: Structure Reports Online, 65(1), o96.
  • Dinh, L. C., et al. (2024). Synthesis and Structural Characterization of Furan-2,5-dicarbonylbis(N,N-diethylthiourea) and its Dinuclear Cu(II) and Zn(II) Complexes.
  • Szymańska, E., et al. (2014). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. Polish Journal of Chemical Technology, 16(4), 1-8.
  • Alabi, K. A., et al. (2022). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea.
  • Al-masoudi, N. A. (2024).
  • Al-Masoudi, N. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review.
  • Al-Masoudi, N. A. (2023). Biological Applications of Thiourea Derivatives: Detailed Review.
  • Al-Masoudi, N. A. (2024).
  • Al-Warhi, T., et al. (2024).
  • Zhang, Z., et al. (2019). Possible reaction path for the formation of furfurylamine under the...
  • Yiğit, M., & Çetinkaya, E. (2013). Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1014-1019.
  • Grigor'ev, E. I., et al. (2015). Cycloaddition of furfurylamines to maleic anhydride and its substituted derivatives. Russian Chemical Bulletin, 64(8), 1855-1860.
  • Sen, S., & De, B. (2015). Chemistry and Therapeutic Aspect of Furan: A Short Review. Asian Journal of Research in Chemistry, 8(6), 429-433.
  • Hendrix, M. M. R. M., et al. (2017). Reactions of carbon disulfide with a primary amine and decomposition...
  • D'Accolti, L., et al. (2021). Principal reaction pathways to achieve furfurylamine from different starting substrates.
  • Wang, C., et al. (2017). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology, 7(17), 3894-3901.

Sources

An In-Depth Technical Guide to the Structure and Properties of 1,3-bis(furan-2-ylmethyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1,3-bis(furan-2-ylmethyl)thiourea, a symmetrically substituted thiourea derivative incorporating furan moieties. The guide details the compound's molecular structure, physicochemical properties, and a robust synthetic protocol. It further delves into methods of structural elucidation, including spectroscopic analysis, and discusses the potential biological activities of this class of compounds, making it an essential resource for researchers in medicinal chemistry, drug development, and materials science.

Introduction

Thiourea derivatives are a versatile class of organic compounds that have garnered significant interest in the scientific community, particularly in the field of drug discovery.[1] Their diverse biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties, make them attractive scaffolds for the development of new therapeutic agents.[1][2] The incorporation of heterocyclic rings, such as furan, into the thiourea backbone can further enhance these biological profiles. The furan ring system is a prevalent motif in many natural products and pharmaceuticals, valued for its ability to engage in various intermolecular interactions and its favorable metabolic properties.[3]

This guide focuses on the specific structure of 1,3-bis(furan-2-ylmethyl)thiourea (CAS No. 10248-89-2), a molecule that combines the thiourea core with two furan-2-ylmethyl substituents. We will explore its chemical architecture, synthesis, and characterization, providing a foundational understanding for scientists working with this and related compounds.

Molecular Structure and Physicochemical Properties

1,3-bis(furan-2-ylmethyl)thiourea is a symmetrical molecule featuring a central thiocarbonyl group (C=S) flanked by two nitrogen atoms. Each nitrogen atom is, in turn, substituted with a furan-2-ylmethyl group, which consists of a furan ring connected via a methylene (-CH2-) bridge.

Table 1: Core Properties of 1,3-bis(furan-2-ylmethyl)thiourea

PropertyValueSource(s)
IUPAC Name 1,3-bis(furan-2-ylmethyl)thioureaN/A
Synonyms N,N'-bis(2-furanylmethyl)thiourea, 1,3-(Difurfuryl)thiourea[4]
CAS Number 10248-89-2[4]
Molecular Formula C₁₁H₁₂N₂O₂S[4]
Molecular Weight 236.29 g/mol [4]
Melting Point 69–72 °C[3]

The structural conformation of symmetrically substituted thioureas is a key determinant of their physical properties and biological activity. While a specific crystal structure for 1,3-bis(furan-2-ylmethyl)thiourea is not publicly available, studies on analogous compounds, such as (+)-(S,S)-1,3-Bis[(tetrahydrofuran-2-yl)methyl]thiourea, have shown that the thiourea core typically adopts a ZZ conformation.[5] In this arrangement, the amine hydrogen atoms are positioned on the same side (syn) of the C=S bond. This conformation is generally stabilized by intermolecular hydrogen bonding rather than intramolecular bonds.[5] It is highly probable that 1,3-bis(furan-2-ylmethyl)thiourea adopts a similar conformation, facilitating intermolecular interactions in the solid state.

Caption: 2D structure of 1,3-bis(furan-2-ylmethyl)thiourea.

Synthesis and Purification

The synthesis of symmetrically disubstituted thioureas from primary amines is a well-established and efficient process. The most common and direct method involves the reaction of two equivalents of the amine with one equivalent of a thiocarbonyl source, typically carbon disulfide (CS₂).

Underlying Chemistry

The reaction proceeds via the nucleophilic attack of the primary amine (furfurylamine) on the electrophilic carbon atom of carbon disulfide. This forms a dithiocarbamic acid intermediate. In the presence of a second equivalent of the amine, this intermediate eliminates hydrogen sulfide (H₂S) to yield the final 1,3-disubstituted thiourea product. The use of a base, such as sodium hydroxide, can facilitate the reaction by deprotonating the dithiocarbamic acid, making it a more reactive nucleophile.[6]

Experimental Protocol

The following protocol is a robust method for the synthesis of 1,3-bis(furan-2-ylmethyl)thiourea, adapted from established procedures for similar compounds.[5][6]

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve furfurylamine (2.0 equivalents) in a suitable solvent (e.g., water or ethanol).

  • Add carbon disulfide (1.0 equivalent) dropwise to the stirred solution at room temperature. Caution: Carbon disulfide is highly volatile, flammable, and toxic. This step must be performed in a well-ventilated fume hood.

Step 2: Reaction Execution

  • Stir the reaction mixture vigorously. The reaction is often exothermic.

  • Continue stirring at room temperature or with gentle heating (e.g., 40-50 °C) to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

Step 3: Work-up and Isolation

  • Upon completion, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product is then collected. If the reaction was performed in an aqueous medium, it might be necessary to acidify with dilute hydrochloric acid and extract the product with an organic solvent like dichloromethane.[6]

Step 4: Purification

  • The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1,3-bis(furan-2-ylmethyl)thiourea.[6]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Final Product Furfurylamine Furfurylamine (2 eq.) Reaction Reaction in Solvent (e.g., Water/Ethanol) Furfurylamine->Reaction CS2 Carbon Disulfide (1 eq.) CS2->Reaction Workup Isolation & Work-up Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification FinalProduct 1,3-bis(furan-2-ylmethyl)thiourea Purification->FinalProduct

Caption: General workflow for the synthesis of 1,3-bis(furan-2-ylmethyl)thiourea.

Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

    • Furan Protons: Three distinct signals corresponding to the protons on the furan ring, typically in the range of δ 6.0-7.5 ppm.

    • Methylene Protons (-CH₂-): A singlet or a doublet (if coupled to the NH proton) for the methylene protons, expected around δ 4.5-5.0 ppm.

    • Amine Protons (-NH-): A broad singlet for the two equivalent NH protons, with a chemical shift that can vary depending on the solvent and concentration, but typically found in the δ 7.0-9.0 ppm range.

  • ¹³C NMR: The carbon NMR spectrum will also reflect the molecular symmetry.

    • Thiocarbonyl Carbon (C=S): A characteristic signal in the downfield region, typically around δ 180-190 ppm.

    • Furan Carbons: Four signals for the furan ring carbons, with the oxygen-bearing carbon appearing most downfield (around δ 150-155 ppm) and the other carbons appearing between δ 105-145 ppm.

    • Methylene Carbon (-CH₂-): A signal for the methylene carbon, expected in the range of δ 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

  • N-H Stretch: A prominent absorption band in the region of 3200-3400 cm⁻¹, corresponding to the N-H stretching vibration.

  • C-H Stretches: Aromatic C-H stretching bands from the furan ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be just below 3000 cm⁻¹.

  • C=S Stretch: The thiocarbonyl stretching vibration gives rise to a strong band typically in the range of 1250-1350 cm⁻¹. This is a key diagnostic peak for the thiourea core.

  • C-N Stretch: Stretching vibrations for the C-N bonds will be observed in the 1350-1450 cm⁻¹ region.

  • Furan Ring Vibrations: Characteristic bands for the furan ring (C=C and C-O-C stretches) will be present in the fingerprint region (below 1600 cm⁻¹).

Potential Biological Activity and Applications

While specific biological studies on 1,3-bis(furan-2-ylmethyl)thiourea are limited in the public domain, the broader class of furan-containing thiourea derivatives has demonstrated significant potential in drug development.[7]

  • Antimicrobial Activity: Many thiourea derivatives exhibit potent antibacterial and antifungal properties.[2][8] The sulfur and nitrogen atoms in the thiourea moiety can act as effective chelating agents for metal ions essential for microbial growth, while the lipophilic furan rings can facilitate passage through cell membranes. Studies on the related compound 1,3-bis[(furan-2-yl)methylene]thiourea have shown it to possess excellent antifungal properties.[9]

  • Anticancer Activity: The thiourea scaffold is present in several compounds investigated for their anticancer properties. The mechanism of action can vary, but may involve the inhibition of key enzymes or the induction of apoptosis.

  • Enzyme Inhibition: Thiourea derivatives have been reported as inhibitors of various enzymes, which is a common strategy in drug design.

The presence of two furan rings and the flexible methylene linkers in 1,3-bis(furan-2-ylmethyl)thiourea make it an interesting candidate for screening in various biological assays. Its structure allows for potential bidentate chelation or interaction with two distinct binding pockets on a biological target.

Conclusion and Future Outlook

1,3-bis(furan-2-ylmethyl)thiourea is a structurally interesting molecule that is readily accessible through straightforward synthetic methods. Its combination of the biologically active thiourea core and the versatile furan heterocycle makes it a compound of significant interest for further investigation. While foundational physicochemical data is available, a comprehensive study detailing its full spectroscopic characterization, crystal structure, and a thorough evaluation of its biological activity is warranted. Such studies would provide valuable insights for the rational design of new therapeutic agents and functional materials based on the furan-thiourea scaffold.

References

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • Peña, U., Bernès, S., & Gutiérrez, R. (2007). (+)-(S,S)-1,3-Bis[(tetrahydrofuran-2-yl)methyl]thiourea. Acta Crystallographica Section E: Structure Reports Online, 63(2), o968–o969. Available at: [Link]

  • Alabi, K. A., Abdulsalami, I. O., Adeoye, M. D., et al. (2022). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. Physical Sciences Reviews, 7(8), 923-931. Available at: [Link]

  • Gąsowska-Bajger, B., Sadowski, R., Buczyńska, J., et al. (2021). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives. Molecules, 26(2), 323. Available at: [Link]

  • Jabar, J. M., Adebayo, G. A., & Adebayo, E. A. (2020). Synthesis, characterization and application of novel 1, 3-bis[(furan-2-l)methylene]thiourea functional dye on wool and cotton fabrics. SN Applied Sciences, 2(11), 1850. Available at: [Link]

  • A Concise Synthesis of Substituted Thiourea derivatives in Aqueous Medium. (n.d.). Supporting Information. Retrieved from [Link]

  • Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold. (2016). Yakugaku Zasshi, 136(1), 107-115. Available at: [Link]

  • Yesilkaynak, T., et al. (2022). Synthesis of new thiourea derivatives and metal complexes. Journal of Molecular Structure, 1269, 133758. Available at: [Link]

  • Arslan, H., Duran, N., Borekci, G., Ozer, C. K., & Akbay, C. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 519-527. Available at: [Link]

  • Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5- dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. (2019). Medicinal Chemistry Research, 28, 2061-2073. Available at: [Link][O-])C4=CC=CC=C4)C5=CC=CC=C5

  • Catalyst-free organic synthesis. (n.d.). DOKUMEN.PUB. Retrieved from [Link]

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Sources

An In-Depth Technical Guide to the Spectroscopic Profile of 1,3-(Difurfuryl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of 1,3-(Difurfuryl)thiourea (CAS No. 10248-89-2). In the absence of a complete, publicly available, peer-reviewed spectroscopic dataset for this specific compound, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By leveraging established spectroscopic data from its constituent functional groups—the furfuryl moiety and the N,N'-disubstituted thiourea core—we present a detailed, predictive interpretation of its Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. This guide details the underlying principles for spectral predictions, outlines standardized experimental protocols for data acquisition, and provides a foundational framework for the synthesis, identification, and characterization of this molecule.

Introduction: The Rationale for a Predictive Spectroscopic Guide

This compound is a symmetrically substituted thiourea derivative incorporating two furfuryl groups. Thiourea derivatives are a class of organosulfur compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The furan ring system, derived from renewable biomass, makes it an attractive scaffold in green chemistry and drug discovery.

Accurate characterization is the bedrock of chemical research and development. Spectroscopic analysis provides unambiguous structural confirmation and purity assessment. While published data for this compound is scarce, a robust predictive model of its spectral features can be constructed. This is achieved by dissecting the molecule into its primary components: the furfuryl group (from furfurylamine) and the N,N'-disubstituted thiourea core. By analyzing the known spectral signatures of these components, we can logically deduce the spectroscopic profile of the complete molecule. This guide explains the causality behind these predictions, offering field-proven insights into experimental design and data interpretation.

Synthesis Pathway and Molecular Structure

The logical synthesis of this compound informs its structural analysis. The most common route involves the reaction of two equivalents of furfurylamine with a thiocarbonyl source, such as thiophosgene or, more commonly, carbon disulfide in the presence of a desulfurizing agent.

Synthesis_Workflow cluster_reactants Reactants Furfurylamine Furfurylamine (2 eq.) Reaction + Furfurylamine->Reaction CS2 Carbon Disulfide (CS2) CS2->Reaction Product This compound Reaction->Product Nucleophilic Addition caption Fig. 1: Synthesis Workflow

Caption: Fig. 1: Generalized synthesis workflow for this compound.

The resulting molecular structure, shown below, is key to predicting its spectroscopic signature.

Caption: Fig. 2: Labeled structure for spectral assignment.

Predicted Spectroscopic Data and Interpretation

This section details the expected FTIR, ¹H NMR, ¹³C NMR, and MS data for this compound. Each protocol is designed as a self-validating system, where the combined data from all techniques should provide a cohesive and unambiguous structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Causality: FTIR spectroscopy is an essential first-pass technique to confirm the presence of key functional groups. For this molecule, the primary goal is to identify vibrations from the N-H bonds, the thiocarbonyl (C=S) group, the C-N bonds, and the characteristic absorptions of the furan rings.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropyl alcohol and performing a background scan.

  • Place a small, solid sample of this compound directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly after analysis.

Predicted FTIR Data Summary

Wavenumber (cm⁻¹)Predicted IntensityAssignmentRationale & References
~3250 - 3150Medium, BroadN-H StretchingCharacteristic of secondary amine N-H stretching in thiourea derivatives. Broadening suggests hydrogen bonding.[1][2]
~3120WeakAromatic C-H Stretching (Furan)Corresponds to the =C-H stretching on the furan ring.[3]
~2930 - 2850WeakAliphatic C-H Stretching (Methylene)Asymmetric and symmetric stretching of the -CH₂- bridge linking the furan and thiourea moieties.[3]
~1560 - 1500Medium-StrongC=C Stretching (Furan) & N-H BendingThe furan ring C=C stretching vibrations typically appear in this region.[4] This is often coupled with the N-H bending (Amide II-like) vibration of the thiourea core.[5]
~1450 - 1400MediumAsymmetric N-C-N Stretching (Thioamide I band)A key band for the thiourea core, involving significant C-N stretching character.[6]
~1250 - 1000Strong, MultipleC-O-C Stretching (Furan) & C=S StretchingThe furan ring has strong C-O-C stretches.[7] The C=S stretch (Thioamide II/III band) is often mixed with C-N vibrations and appears in this region.[8]
~740Strong=C-H Out-of-Plane Bending (Furan)A characteristic strong band for 2-substituted furans.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Causality: NMR spectroscopy provides the most detailed structural information, confirming the connectivity of atoms through the carbon-hydrogen framework. ¹H NMR will confirm the presence and environment of all protons, while ¹³C NMR will do the same for the carbon atoms, including the unique thiocarbonyl carbon.

Protocol: NMR Sample Preparation and Acquisition

  • Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for thioureas as it helps in observing the exchangeable N-H protons.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum. A standard acquisition includes 16-64 scans.

  • Acquire the proton-decoupled ¹³C NMR spectrum. This requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data Summary (Solvent: DMSO-d₆)

Label (Fig. 2)Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale & References
H-N2, H-N3~8.0 - 9.5Broad Triplet (t)2HN-H (Thiourea)The N-H proton of a disubstituted thiourea typically appears in this downfield region.[9][10] It is expected to be a triplet due to coupling with the adjacent CH₂ protons (³JHH ≈ 5-6 Hz). Broadening is common.
H-C7, H-C12~7.5 - 7.6Doublet of Doublets (dd)2HH-5 (Furan)This is the proton at the 5-position of the furan ring, furthest from the substituent.[3]
H-C6, H-C11~6.3 - 6.4Doublet of Doublets (dd)2HH-4 (Furan)Corresponds to the proton at the 4-position of the furan ring.[3]
H-C5, H-C10~6.2 - 6.3Doublet of Doublets (dd)2HH-3 (Furan)Corresponds to the proton at the 3-position of the furan ring.[3]
H-C4, H-C9~4.5 - 4.7Doublet (d)4H-CH₂- (Methylene Bridge)These are the methylene protons adjacent to the nitrogen. The signal is a doublet due to coupling with the single N-H proton (³JHH ≈ 5-6 Hz).[3]

Predicted ¹³C NMR Data Summary (Solvent: DMSO-d₆)

Label (Fig. 2)Predicted δ (ppm)AssignmentRationale & References
C1~180 - 183C=S (Thiocarbonyl)The thiocarbonyl carbon is highly deshielded and is a hallmark of thiourea compounds, appearing significantly downfield.[1][11]
C5, C10~151 - 153C-2 (Furan, substituted)The furan carbon atom to which the methylene group is attached.[3]
C7, C12~142 - 143C-5 (Furan)The furthest carbon of the furan ring.[3]
C6, C11~110 - 111C-4 (Furan)One of the internal furan carbons.[3]
C5, C10~107 - 108C-3 (Furan)The other internal furan carbon.[3]
C4, C9~40 - 42-CH₂- (Methylene Bridge)The aliphatic carbon of the methylene bridge, typically found in this region for furfurylamine derivatives.[3]
Mass Spectrometry (MS)

Experimental Causality: Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain further structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Volatilize the sample using heat under high vacuum.

  • Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV).

  • Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z).

  • Detect the ions to generate the mass spectrum.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺•): The molecular weight of this compound (C₁₁H₁₂N₂O₂S) is 236.29 g/mol . A prominent molecular ion peak is expected at m/z = 236 . The presence of sulfur will give a characteristic isotopic pattern, with a smaller peak at m/z = 238 (the M+2 peak) that is approximately 4.4% of the intensity of the M+ peak, confirming the presence of a single sulfur atom.

  • Key Fragmentation Pathways: Fragmentation provides a fingerprint for the molecule. The most likely fragmentation involves the cleavage of the benzylic-like C-N bond, which is a common pathway for such structures.[12]

Fragmentation_Pathway M_ion [M]⁺• m/z = 236 Frag1 Furfuryl Cation [C5H5O]⁺ m/z = 81 M_ion->Frag1 α-cleavage Frag2 [M - Furfuryl]⁺ [C6H7N2OS]⁺ m/z = 155 M_ion->Frag2 α-cleavage caption Fig. 3: Primary predicted EI-MS fragmentation pathways

Caption: Fig. 3: Primary predicted EI-MS fragmentation pathways.

Predicted Key Fragments:

  • m/z = 81: This would be the base peak or a very prominent peak, corresponding to the stable furfuryl cation ([C₅H₅O]⁺), formed by cleavage of the C-N bond.[13]

  • m/z = 155: This fragment corresponds to the loss of a furfuryl radical from the molecular ion ([M - C₅H₅O]⁺).

  • m/z = 97: A peak corresponding to the furfurylamine cation ([C₅H₇NO]⁺) may also be observed through rearrangement.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic analysis of this compound. By systematically deconstructing the molecule and applying established spectroscopic principles from analogous structures, we have outlined the expected key features in its FTIR, ¹H NMR, ¹³C NMR, and mass spectra. The detailed protocols and interpreted data tables serve as a valuable, authoritative resource for any researcher engaged in the synthesis, characterization, or application of this compound. The convergence of these predicted spectral data provides a powerful, self-validating system for confirming the identity and purity of this compound in a laboratory setting.

References

  • Ayedi, M. A., et al. (2012). Simple, Novel Synthesis of Furfurylamine from Furfural by One-Pot Reductive Amination in Water Using Zinc Metal. Journal de la Société Chimique de Tunisie, 14, 109-116.

  • Bobrowski, A., & Grabowska, B. (2012). The impact of temperature on furan resin and binders structure. Journal of Sustainable Foundry, 12(4), 23-28.
  • Esmaeili, N., et al. (2017). Hydroxymethyl furfural-modified urea–formaldehyde resin: synthesis and properties. European Journal of Wood and Wood Products, 75, 61-68.

  • A-g-a, M., et al. (2019). Synthesis of furan-based copolyesters. Polymers, 11(12), 2056.

  • Ayedi, M. A., et al. (2012). Figure 1: The 1H NMR spectrum of Furfurylamine-Zinc complex and free Furfurylamine in CDCl3. ResearchGate.

  • Falvo, F., et al. (2013). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. International Journal of Mass Spectrometry, 341-342, 45-54.

  • Perrin, C. L., & Johnston, E. R. (1981). An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea and Thiourea. Journal of the American Chemical Society, 103(16), 4697-4703.

  • Al-Hazimi, H. M. (2006). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. Journal of Saudi Chemical Society, 10(1), 187-196.

  • SpectraBase. (n.d.). Furfurylamine. John Wiley & Sons, Inc.

  • SpectraBase. (n.d.). Furfurylamine 13C NMR Chemical Shifts. John Wiley & Sons, Inc.

  • Wang, R., et al. (2014). Guided ion beam and computational studies of the decomposition of a model thiourea protein cross-linker. The Journal of Physical Chemistry B, 118(1), 253-264.

  • Wang, C., et al. (2021). Figure 7: FTIR spectra of the cross-linked PK-furan. ResearchGate.

  • Awang Ngah, F. A., et al. (2018). Figure 5: 1H-NMR titration of compound 3 showing changes in the NH chemical shift. ResearchGate.

  • S., Melhi, et al. (2024). Figure 1: FTIR spectrum of thiourea. ResearchGate.

  • Sudha, S., & Srinivasan, P. (2015). Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. IOSR Journal of Applied Chemistry, 8(7), 05-09.

  • Chen, Y.-C., et al. (2022). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1024–1029.

  • Susi, H., & Ard, J. S. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons, University of Dayton.

  • SpectraBase. (n.d.). Thiourea 13C NMR Chemical Shifts. John Wiley & Sons, Inc.

  • Di Mola, I., et al. (2023). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules, 28(15), 5849.

  • Jirman, J. (1987). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. Collection of Czechoslovak Chemical Communications, 52(10), 2474-2481.

  • Taha, M., et al. (2017). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 22(12), 2049.

  • Sutton, P. W., et al. (2016). Furfurylamines from Biomass. The Royal Society of Chemistry.

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  • ChemicalBook. (n.d.). 1,3-Diphenyl-2-thiourea(102-08-9) 13C NMR spectrum.

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Synthesis of 1,3-bis[(furan-2-yl)methylene]thiourea from furfural

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1,3-bis[(furan-2-yl)methylene]thiourea from Furfural

Introduction: The Convergence of Furan and Thiourea Scaffolds

In the landscape of medicinal chemistry and materials science, the strategic combination of well-established pharmacophores and functional moieties is a cornerstone of novel molecular design. The furan ring, a five-membered aromatic heterocycle, is a core structural component in numerous pharmacologically active compounds, contributing to diverse therapeutic properties including antibacterial, anti-inflammatory, and anticancer activities.[1][2] Its derivatives are integral to the development of a wide array of therapeutic agents.[3][4][5] Similarly, thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological applications, including antibacterial, antifungal, antioxidant, and anticancer properties.[6]

The title compound, 1,3-bis[(furan-2-yl)methylene]thiourea (BFMT), emerges from the deliberate fusion of these two powerful scaffolds. It is synthesized through an acid-catalyzed condensation reaction between furfural, a bio-based aldehyde derivable from lignocellulosic biomass like sugarcane bagasse, and thiourea.[7] This synthesis is not only efficient but also aligns with principles of green chemistry by utilizing a renewable precursor. The resulting Schiff base has demonstrated significant potential as a functional material, exhibiting excellent antifungal properties and utility as a dye for textile applications.[7][8] This guide provides a comprehensive technical overview of the synthesis, mechanism, and characterization of BFMT for researchers, chemists, and professionals in drug and materials development.

Reaction Mechanism and Rationale

The synthesis of 1,3-bis[(furan-2-yl)methylene]thiourea is a classic example of a condensation reaction, specifically the formation of a Schiff base (or, more accurately, a bis-azomethine). The reaction proceeds by the nucleophilic addition of the amino groups of thiourea to the electrophilic carbonyl carbon of two furfural molecules, followed by the elimination of water.

Overall Reaction Scheme:

2 Furfural + 1 Thiourea --(H+)--> 1,3-bis[(furan-2-yl)methylene]thiourea + 2 H₂O

The reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid, which serves to protonate the carbonyl oxygen of furfural. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic amino groups of thiourea.

Reaction_Mechanism Fig. 1: Synthesis Pathway of BFMT cluster_reactants Reactants cluster_conditions Conditions Furfural Furfural (2 eq.) BFMT 1,3-bis[(furan-2-yl)methylene]thiourea (BFMT) Furfural->BFMT + Thiourea Thiourea (1 eq.) Thiourea->BFMT + Catalyst Glacial Acetic Acid (Catalyst) Catalyst->BFMT Solvent Ethanol Reflux, 1h Solvent->BFMT

Fig. 1: Synthesis Pathway of BFMT

The mechanism involves two sequential condensations:

  • Protonation and Nucleophilic Attack: The acid catalyst protonates the carbonyl oxygen of a furfural molecule, increasing the positive charge on the carbonyl carbon. A nitrogen atom from thiourea then acts as a nucleophile, attacking this carbon.

  • Formation of Carbinolamine Intermediate: This attack forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine is unstable and readily undergoes acid-catalyzed dehydration. The hydroxyl group is protonated, forming a good leaving group (water), which is eliminated to create a C=N double bond (an azomethine or imine linkage).

  • Second Condensation: The process repeats with the second amino group of the thiourea derivative and another molecule of furfural to yield the final 1,3-disubstituted product, BFMT.

Experimental Protocol: A Step-by-Step Guide

The following protocol is adapted from established literature procedures for the synthesis of BFMT.[7]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMolar Eq.
FurfuralC₅H₄O₂96.0910.0 g2.0
ThioureaCH₄N₂S76.126.25 g1.0
EthanolC₂H₅OH46.075.0 mLSolvent
Glacial Acetic AcidCH₃COOH60.052 dropsCatalyst
Distilled WaterH₂O18.02250 mLFor Precipitation
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of furfural in 5.0 mL of ethanol. Add 6.25 g of thiourea to this solution.

  • Catalyst Addition: Add 2 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture under reflux for 1 hour. Gentle magnetic stirring should be maintained throughout the heating period to ensure a homogeneous mixture.

  • Precipitation: After the 60-minute reflux period, allow the mixture to cool slightly. Pour the warm reacting mixture into a 1 L beaker containing 250 mL of cold distilled water.

  • Product Isolation: The BFMT product will precipitate out of the aqueous solution as a solid. Allow the precipitation to complete over approximately 15 minutes.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with cold distilled water to remove any unreacted starting materials and impurities.

  • Drying: Dry the collected product, 1,3-bis[(furan-2-yl)methylene]thiourea, in a desiccator or a vacuum oven at a moderate temperature. The expected yield is approximately 70%.[9]

Experimental_Workflow Fig. 2: Experimental Workflow for BFMT Synthesis A 1. Dissolve Furfural & Thiourea in Ethanol B 2. Add Acetic Acid (Catalyst) A->B C 3. Reflux for 1 hour B->C D 4. Pour mixture into cold Distilled Water C->D E 5. Precipitate Forms D->E F 6. Vacuum Filtration & Washing E->F G 7. Dry the Product (BFMT) F->G H Characterization (NMR, FTIR, etc.) G->H

Fig. 2: Experimental Workflow for BFMT Synthesis

Physicochemical and Spectrometric Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized BFMT. Data from multiple analytical techniques should be correlated.

Property / TechniqueObserved Value / DataReference
Appearance Reddish-brown solid[8]
Melting Point 178 °C[9]
Elemental Analysis C: 56.88%, H: 3.47%, N: 12.06%, S: 13.81%[9]
UV-Visible (λmax) 346, 385, 485 nm[9]
FTIR (KBr, cm⁻¹) ~3100 (C-H), ~1600 (C=S), ~1404 (C=N), ~1465 (C=C)[9]
¹H NMR (DMSO, δ ppm) ~7.00 (H, –C=N), ~3.3 (H, C=C–O), ~2.5 (H, C=C)[9]
¹³C NMR (DMSO, δ ppm) ~170 (C=S), ~157.5 (C=N), 105-110 (C=C-O)[9][10]
Interpretation of Spectroscopic Data
  • UV-Visible Spectroscopy: The absorption peaks observed at 346, 385, and 485 nm are attributed to π → π* and n → π* electronic transitions within the conjugated system of the BFMT molecule, specifically involving the furan rings and the C=S and C=N chromophores.[9][11] The peak at 485 nm corresponds to the reddish-brown color of the compound.[8][11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides direct evidence for the key functional groups. The disappearance of the strong C=O stretch from furfural and the N-H stretches from thiourea, coupled with the appearance of a characteristic peak for the azomethine (C=N) group around 1404 cm⁻¹, confirms the condensation reaction.[9] The presence of the thiocarbonyl (C=S) peak around 1600 cm⁻¹ and furan ring C=C stretches further validates the structure.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is crucial for structural elucidation. A key signal appears around 7.00 ppm, which is assigned to the proton of the newly formed azomethine group (–CH=N).[9] Other signals corresponding to the protons on the furan rings confirm their incorporation into the final structure.[10][12]

    • ¹³C NMR: The carbon spectrum provides complementary information. The signal for the thiocarbonyl carbon (C=S) is expected around 170 ppm, while the azomethine carbon (C=N) appears near 157.5 ppm.[9][10] The absence of the aldehyde carbonyl carbon signal (typically >180 ppm) from furfural is a definitive indicator of a successful reaction.

Conclusion and Future Outlook

The synthesis of 1,3-bis[(furan-2-yl)methylene]thiourea from furfural is a straightforward, efficient, and scalable condensation reaction that yields a molecule of significant interest. The procedure leverages a bio-based precursor and results in a compound with demonstrated antimicrobial and functional dye properties.[7][8] For researchers in drug development, BFMT serves as an intriguing scaffold. The presence of two furan rings and a central thiourea core offers multiple sites for further chemical modification to optimize biological activity and pharmacokinetic properties. The established antibacterial and excellent antifungal activities suggest that BFMT and its future derivatives could be valuable leads in the search for new anti-infective agents.[10][13] This guide provides the foundational knowledge for scientists to synthesize, verify, and further explore the potential of this versatile compound.

References

[7] Jabar, J. M., Oladoja, N. A., & Adeyemi, A. G. (2020). Synthesis, characterization and application of novel 1, 3-bis[(furan-2-l)methylene]thiourea functional dye on wool and cotton fabrics. SN Applied Sciences, 2(11), 1850. [Link] [14] ResearchGate. (n.d.). Synthesis of 1,3-bis[(furan-2-yl)methylene]thiourea. Retrieved from [https://www.researchgate.net/publication/344840258_Synthesis_characterization_and_application_of_novel_1_3-bis-furan-2-lmethylene]thiourea_functional_dye_on_wool_and_cotton_fabrics]([Link]) [8] Jabar, J. M., Oladoja, N. A., & Adeyemi, A. G. (2020). Synthesis, characterization and application of novel 1, 3-bis[(furan-2-l)methylene]thiourea functional dye on wool and cotton fabrics. PubMed. [Link] [11] ResearchGate. (n.d.). (PDF) Synthesis, characterization and application of novel 1, 3-bis[(furan-2-l)methylene]thiourea functional dye on wool and cotton fabrics. Retrieved from [https://www.researchgate.net/publication/344840258_Synthesis_characterization_and_application_of_novel_1_3-bis-furan-2-lmethylene]thiourea_functional_dye_on_wool_and_cotton_fabrics]([Link]) [9] Alabi, K. A., et al. (n.d.). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. ResearchGate. Retrieved from [Link] [15] Seremet, M., et al. (2021). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). Molecules, 26(2), 384. [Link] [16] Xu, H., et al. (2017). Furfural production from corncobs using thiourea as additive. Environmental Progress & Sustainable Energy, 36(3), 690-695. [Link] [10] Alabi, K. A., et al. (2022). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. Physical Sciences Reviews. [Link] [3] Gangurde, P. N. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(3), 123-130. [Link] [13] Alabi, K. A., et al. (2022). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. University of Pretoria Repository. [Link] [12] ResearchGate. (n.d.). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea | Request PDF. Retrieved from [Link] [4] Verma, A., et al. (2011). Synthesis and biological activity of furan derivatives. International Journal of Pharmaceutical Sciences and Research. [Link] [5] Verma, A., et al. (2011). Synthesis and Biological Activity of Furan Derivatives. Semantic Scholar. [Link] [1] Patil, S. (2024). Pharmacological activity of furan derivatives. Pharma Research Library. [Link] [2] Al-Amiery, A. A., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5). [Link] [6] Al-Mokyna, A. H. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link] [17] ResearchGate. (n.d.). Furans, Thiophenes and Related Heterocycles in Drug Discovery. Retrieved from [Link]

Sources

Mechanism of action of thiourea derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of Thiourea Derivatives

Abstract

Thiourea derivatives represent a versatile class of compounds with a remarkable breadth of biological activities, positioning them as privileged scaffolds in modern medicinal chemistry. Their utility spans applications as anticancer, antimicrobial, antiviral, and enzyme-inhibiting agents. The foundational mechanism driving these diverse activities is the unique structural motif of the thiourea backbone—specifically, the ability of the N-H protons to act as potent hydrogen-bond donors and the thiocarbonyl sulfur to serve as a hydrogen-bond acceptor. This guide provides a comprehensive exploration of the molecular mechanisms through which thiourea derivatives exert their pharmacological effects, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into their core interactions with biological targets, detail their roles in modulating key signaling pathways, and provide practical experimental protocols for their evaluation.

The Thiourea Scaffold: A Foundation for Potent Biological Activity

The pharmacological versatility of thiourea derivatives stems from the distinct chemical properties of the thiourea functional group [SC(NH₂)₂]. This moiety provides a rigid framework with specific hydrogen bonding capabilities. The two nitrogen protons (N-H) act as effective hydrogen bond donors, while the C=S thiocarbonyl group functions as a hydrogen bond acceptor.[1] This dual-donor, single-acceptor system allows thiourea derivatives to form highly directional and stable interactions with a wide variety of biological macromolecules, including proteins, enzymes, and nucleic acids.[2][3]

The increased acidity of the N-H protons in thioureas compared to their urea counterparts enhances their ability to bind anions and the polar functional groups found in the active sites of enzymes and receptors.[4][5] This fundamental binding ability is the cornerstone of their diverse mechanisms of action. By modifying the substituents on the nitrogen atoms, medicinal chemists can fine-tune the electronic properties, lipophilicity, and steric profile of the molecule, thereby modulating its potency, selectivity, and pharmacokinetic properties.[3]

Mechanisms of Action in Oncology

Thiourea derivatives have emerged as promising anticancer agents due to their ability to target multiple pathways involved in carcinogenesis.[2] Their multi-targeted action makes them attractive candidates for overcoming the challenges of drug resistance associated with traditional cancer therapies.[6]

Enzyme Inhibition in Cancer

A primary anticancer mechanism of thiourea derivatives is the inhibition of enzymes critical for cancer cell proliferation and survival. These compounds have been shown to inhibit several key enzyme families:

  • Kinases: Certain derivatives act as potent inhibitors of protein tyrosine kinases (PTKs), which are crucial components of signaling pathways that regulate cell growth, differentiation, and survival.[7][8] Dysregulation of PTK activity is a hallmark of many cancers.

  • Topoisomerases: These enzymes are essential for DNA replication and repair. Thiourea-based compounds can inhibit topoisomerase activity, leading to DNA damage and apoptosis in cancer cells.[7][8]

  • Carbonic Anhydrases (CAs): CAs are involved in regulating pH, and their overexpression in tumors helps cancer cells survive in an acidic microenvironment. Thiourea derivatives have been identified as effective CA inhibitors.[7][9]

  • Sirtuins: Sirtuins are a class of deacetylases that play a role in gene silencing, DNA repair, and metabolism. Inhibition of sirtuins by thiourea derivatives is another avenue for inducing cancer cell death.[7][8]

Disruption of Key Signaling Pathways

Beyond direct enzyme inhibition, thiourea derivatives can modulate critical intracellular signaling cascades that promote tumor growth.

  • Wnt/β-catenin Pathway: Some quinazoline-based thiourea derivatives have been found to suppress the proliferation and migration of human cervical cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[10]

  • K-Ras Signaling: Biphenyl thiourea derivatives have been described as inhibitors of lung cancer cell growth by blocking the K-Ras protein, a key node in the RAS-RAF-MAPK pathway that is frequently mutated in cancer.[2][10]

The diagram below illustrates the intervention of thiourea derivatives in the K-Ras signaling cascade, a common pathway promoting cell proliferation.

K_Ras_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR K_Ras K-Ras EGFR->K_Ras RAF RAF K_Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation) ERK->Proliferation Thiourea Thiourea Derivative Thiourea->K_Ras Inhibits

Caption: Inhibition of the K-Ras signaling pathway by a thiourea derivative.

Induction of Apoptosis

Many thiourea derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis. Studies on trifluoromethyl-substituted phenylthioureas demonstrated that these compounds reduce cancer cell viability and promote apoptosis, with efficacy often surpassing that of the standard chemotherapeutic agent cisplatin.[10]

Broad-Spectrum Enzyme Inhibition

The ability of the thiourea scaffold to mimic peptide bonds and form strong hydrogen-bond interactions makes it an ideal platform for designing inhibitors against a wide array of enzymes.[11]

Enzyme TargetTherapeutic AreaRepresentative IC₅₀ ValuesReferences
Urease Infectious Disease (e.g., H. pylori)0.12 µM (for 1-benzoyl-3-(4-chlorophenyl)thiourea)[11]
Carbonic Anhydrase Cancer, GlaucomaKᵢ values: 3.4-73.6 µM (hCA I), 8.7-144.2 µM (hCA II)[9]
Tyrosinase HyperpigmentationIC₅₀ = 3.4 µM (for 1-(4-chlorophenyl)-3-phenylthiourea)[12]
β-Glucuronidase Drug-induced GI ToxicityIC₅₀ = 2.68 µM[13]
Cholinesterases (AChE/BChE) Alzheimer's DiseaseIC₅₀ = 50 µg/mL (AChE), 60 µg/mL (BChE)[12]
α-Glucosidase DiabetesGood inhibitory activity reported[1]
Lipoxygenase (LOX) InflammationGood to moderate activity reported[14]

IC₅₀/Kᵢ values are illustrative and vary significantly based on the specific derivative structure.

Antimicrobial and Antiviral Mechanisms

Thiourea derivatives possess a broad spectrum of activity against bacteria, fungi, and viruses.

Antibacterial and Antifungal Action

The antimicrobial mechanism is often attributed to the chelation of metal ions that are essential cofactors for microbial enzymes.[15] Additionally, these compounds can interfere with the biosynthesis of the bacterial cell wall. Molecular docking studies suggest that thiourea derivatives can bind to the active site of enzymes like enoyl-acyl carrier protein (ACP) reductase (FabI), a key component of fatty acid synthesis in bacteria such as E. coli.[16][17] The lipophilicity of the derivatives plays a crucial role, as it enhances penetration through the microbial cell wall.[18][19]

Antiviral Mechanisms

Thiourea derivatives have demonstrated efficacy against a range of viruses by targeting different stages of the viral life cycle.

  • Inhibition of Viral Entry: A thiourea compound (SSAA09E1) was found to inhibit SARS-CoV entry by preventing the fusion of the viral membrane with the host cell membrane.[20]

  • Inhibition of Viral Replication: Acylthiourea derivatives have been identified as potent non-nucleoside inhibitors of the influenza virus RNA-dependent RNA polymerase (RdRp), effectively halting viral proliferation.[21] Other derivatives have shown activity against Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV) replication.[22][23]

Endocrine Activity: The Classic Antithyroid Mechanism

One of the earliest and most well-established pharmacological applications of thiourea derivatives, such as propylthiouracil, is in the management of hyperthyroidism.[24] Their mechanism of action is the potent inhibition of thyroid peroxidase (TPO) . This enzyme is essential for the two key steps in thyroid hormone synthesis: the iodination of tyrosine residues on thyroglobulin and the coupling of iodotyrosine molecules to form T3 and T4 hormones. By blocking TPO, these drugs effectively reduce the production of thyroid hormones.[24]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are critical. Below is a representative protocol for assessing the enzyme inhibitory potential of thiourea derivatives.

Protocol: In Vitro Urease Inhibition Assay

This protocol is adapted from standard spectrophotometric methods for measuring urease activity.

Objective: To determine the concentration of a thiourea derivative required to inhibit 50% of urease activity (IC₅₀).

Materials:

  • Jack bean urease (EC 3.5.1.5)

  • Urea solution (100 mM)

  • Phosphate buffer (0.01 M, pH 7.0)

  • Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)

  • Alkali reagent (0.5% w/v NaOH, 0.1% active chloride NaOCl)

  • Thiourea derivative (test compound)

  • Thiourea (standard inhibitor)

  • 96-well microplate reader

  • Spectrophotometer

Workflow Diagram:

Caption: Workflow for a spectrophotometric urease inhibition assay.

Procedure:

  • Assay Preparation: In a 96-well plate, add 25 µL of urease solution to each well.

  • Compound Addition: Add 5 µL of the serially diluted thiourea derivative to the respective wells. For the positive control, add a standard inhibitor like thiourea. For the negative control (100% enzyme activity), add 5 µL of the solvent (e.g., DMSO).

  • Pre-incubation: Mix and pre-incubate the plate at 30°C for 15 minutes.

  • Reaction Initiation: Add 55 µL of urea solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 10 minutes.

  • Color Development: Stop the reaction and initiate color development by adding 70 µL of the phenol reagent followed by 110 µL of the alkali reagent to each well.

  • Final Incubation: Incubate at room temperature for 50 minutes to allow the color to develop.

  • Measurement: Measure the absorbance at 630 nm using a microplate reader. The absorbance is proportional to the amount of ammonia produced.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (OD_test / OD_control)] * 100

  • IC₅₀ Determination: Plot the percentage of inhibition against the different concentrations of the thiourea derivative. The IC₅₀ value is determined from the concentration that shows 50% inhibition.

Conclusion

The diverse mechanisms of action of thiourea derivatives underscore their immense potential in drug discovery. Their ability to engage in specific hydrogen-bonding interactions allows them to potently and often selectively target a wide range of enzymes and receptors. From inhibiting kinases in cancer to blocking viral entry and replication, the thiourea scaffold provides a robust and adaptable foundation for the development of novel therapeutics. A thorough understanding of these underlying mechanisms, from fundamental molecular interactions to the modulation of complex signaling pathways, is essential for rationally designing the next generation of highly effective and selective thiourea-based drugs.

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Sources

The Ascendant Role of Furan-Containing Thioureas in Modern Drug Discovery: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The confluence of privileged structural motifs in medicinal chemistry often yields compounds with remarkable biological activity. This guide delves into the technical landscape of furan-containing thioureas, a class of synthetic molecules demonstrating a broad and potent spectrum of therapeutic potential. By wedding the versatile furan heterocycle with the potent hydrogen-bonding capabilities of the thiourea scaffold, researchers have unlocked promising candidates for anticancer, antimicrobial, and enzyme-inhibitory applications. This document provides an in-depth exploration of their synthesis, multifaceted biological activities, mechanisms of action, and structure-activity relationships (SAR), grounded in field-proven insights and experimental validation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical scaffold in their own discovery pipelines.

The Chemical Rationale: Synergy of Two Pharmacophores

In the rational design of novel therapeutics, the strategic combination of well-characterized pharmacophores is a cornerstone of success. Furan-containing thioureas exemplify this principle.

  • The Furan Moiety: As a five-membered aromatic heterocycle, the furan ring is a constituent of numerous natural products and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a "privileged scaffold" in drug design.[2] The oxygen atom can act as a hydrogen bond acceptor, while the ring system itself can participate in π-π stacking and hydrophobic interactions.[1]

  • The Thiourea Scaffold: The N-C(=S)-N core of thiourea is a powerful pharmacophore renowned for its biological versatility.[3] The thione group (C=S) and the two amino groups (-NH) are exceptional hydrogen bond donors and acceptors. This allows thiourea derivatives to form stable, high-affinity interactions with the active sites of enzymes and cellular receptors, often outperforming their urea (C=O) analogs in biological potency.[4] This ability to form multiple, directional hydrogen bonds is critical to their function as enzyme inhibitors and modulators of protein-protein interactions.[5]

The covalent linkage of these two moieties creates a molecule with enhanced lipophilicity and a three-dimensional structure conducive to binding diverse biological targets, leading to a wide array of observed biological activities.[4][6]

General Synthetic Strategy

The synthesis of N-aryl-N'-(furan-2-ylmethyl)thioureas is typically achieved through a robust and high-yielding nucleophilic addition reaction. The causality behind this common pathway lies in the high reactivity of the isothiocyanate group with primary amines.

A common synthetic route involves the reaction of furfurylamine (or a derivative) with a suitably substituted aryl isothiocyanate in a polar aprotic solvent like acetone or acetonitrile at room temperature or under reflux. The lone pair of electrons on the nitrogen atom of the furfurylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This straightforward condensation reaction typically proceeds to completion with good yields and purity, making this class of compounds highly accessible for screening and development.[7][8]

G cluster_product Product FuranAmine Furan-2-ylmethylamine Product N-Aryl-N'-(furan-2-ylmethyl)thiourea FuranAmine->Product Nucleophilic Attack Isothiocyanate Aryl Isothiocyanate (Ar-N=C=S) Isothiocyanate->Product Solvent Solvent (e.g., Acetone, Acetonitrile)

Caption: General synthesis of furan-containing thioureas.

A Spectrum of Biological Activities

The unique structural features of furan-containing thioureas endow them with a broad range of biological effects, with the most prominent being anticancer, antimicrobial, and enzyme-inhibitory activities.

Anticancer Activity

A significant body of research highlights the potent cytotoxic effects of furan-containing thioureas against a variety of human cancer cell lines. These compounds often exhibit low micromolar to nanomolar efficacy, positioning them as promising leads for oncological drug development.[2][9]

Mechanism of Action: Induction of Apoptosis

A primary mechanism for the anticancer activity of these compounds is the induction of programmed cell death, or apoptosis.[10] Treatment of cancer cells with furan-thiourea derivatives leads to characteristic morphological and biochemical changes associated with apoptosis, including cell shrinkage, membrane blebbing, and DNA fragmentation.[11]

Several studies indicate that this pro-apoptotic effect is mediated through the intrinsic (mitochondrial) pathway.[2] This involves:

  • Upregulation of p53 and Bax: The compounds can increase the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax.

  • Downregulation of Bcl-2: Concurrently, they decrease the levels of the anti-apoptotic protein Bcl-2.

  • Caspase Activation: This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of executioner caspases (like caspase-3), which carry out the systematic dismantling of the cell.[11]

Furthermore, some derivatives have been shown to inhibit critical cell signaling pathways, such as the PI3K/Akt pathway, or act as inhibitors of protein tyrosine kinases (PTKs) like the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[1][9]

G Compound Furan-Thiourea Derivative p53 p53 Activation Compound->p53 Bcl2 Bcl-2 Downregulation Compound->Bcl2 Bax Bax Upregulation p53->Bax Mito Mitochondrial Disruption Bax->Mito Bcl2->Mito Caspase Caspase Cascade Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Intrinsic apoptosis pathway induced by furan-thioureas.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of a cancer cell population.

Compound ClassCell LineIC₅₀ (µM)Reference
Furan-based derivativesMCF-7 (Breast)2.96 - 4.06[2]
N¹,N³-disubstituted-thiosemicarbazoneHCT116 (Colon)1.11[9]
N¹,N³-disubstituted-thiosemicarbazoneHepG2 (Liver)1.74[9]
N¹,N³-disubstituted-thiosemicarbazoneMCF-7 (Breast)7.0[9]
Diarylthiourea DerivativesMCF-7 (Breast)338.33[11]
Furan-conjugated tripeptidesHeLa (Cervical)0.15 µg/mL
Furan derivativesHeLa (Cervical)Significant Activity[12]

Note: The specific structures of the tested compounds vary between studies, leading to a range of IC₅₀ values.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Furan-containing thioureas have demonstrated notable activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[13]

Mechanism of Action

The antimicrobial mechanism is believed to stem from the ability of the thiourea moiety to chelate metal ions essential for microbial enzyme function. Additionally, the lipophilic nature of the molecules allows them to disrupt the integrity of the bacterial cell wall or membrane, leading to cell lysis.[13][14] The specific mechanisms can vary depending on the microbial species and the compound's structure. For instance, some derivatives show greater efficacy against Gram-positive bacteria, which may be due to differences in cell wall composition compared to Gram-negative bacteria.[13]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Thiourea Derivative (TD4)S. aureus (MRSA)2 - 16[14]
Thiourea Derivative (TD4)E. faecalis4[14]
General Thiourea DerivativesBacteria (general)50 - 400[13]
General Thiourea DerivativesYeasts (e.g., C. albicans)25 - 100[13]
Enzyme Inhibition

The ability of the thiourea scaffold to interact with metallic cofactors in enzyme active sites makes these compounds potent inhibitors of various metalloenzymes.

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin.[15] Inhibitors of tyrosinase are of great interest in the cosmetics industry for skin-whitening applications and in medicine for treating hyperpigmentation disorders. The thiourea moiety is a well-established pharmacophore for tyrosinase inhibition, likely due to its ability to chelate the copper ions in the enzyme's active site.[15] Furan-containing thiosemicarbazones, a related class, have shown potent tyrosinase inhibitory activity with IC₅₀ values in the low micromolar range.[15]

Compound ClassEnzymeIC₅₀ (µM)Reference
Furan-thiosemicarbazoneMushroom Tyrosinase0.824[15]
ArylbenzofuranMushroom Tyrosinase1.2
FlavoneMushroom Tyrosinase1.7

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between chemical structure and biological activity is crucial for optimizing lead compounds. For furan-containing thioureas, SAR studies have revealed several key insights:

  • Substituents on the Aryl Ring: The nature and position of substituents on the aryl ring attached to the thiourea nitrogen significantly modulate activity. Electron-withdrawing groups (e.g., halogens like -Cl, -F, or trifluoromethyl -CF₃) often enhance both anticancer and antimicrobial activity.[4][10] This is likely due to increased hydrogen bond donating capacity of the N-H protons and altered electronic properties that favor target binding.

  • The Furan Moiety: The furan ring itself is critical. Its replacement can lead to a significant loss of activity. Modifications to the furan ring are less explored but represent an avenue for future optimization.

  • Linker and N-Substitution: The linker between the furan and thiourea, as well as substitutions on the thiourea nitrogens, can influence steric hindrance and conformational flexibility, thereby affecting how the molecule fits into a target's binding pocket.

SAR cluster_core Core Scaffold cluster_mods Key Modification Points cluster_activity Impact on Activity Core Furan-CH₂-NH-C(=S)-NH-Aryl R1 R₁ on Furan Ring R2 R₂ on Aryl Ring FuranActivity Modulates Potency (Less Explored) R1->FuranActivity ArylActivity Electron-Withdrawing Groups (e.g., -Cl, -CF₃) ↑ Activity R2->ArylActivity

Caption: Key structure-activity relationship points.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the biological evaluation of furan-containing thioureas must follow standardized, self-validating protocols.

Protocol: In Vitro Anticancer Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic potential of compounds by measuring the metabolic activity of cells.

MTT_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of furan-thiourea compounds. Include vehicle control. A->B C 3. Incubation Incubate plates for 48-72h to allow compounds to exert effects. B->C D 4. MTT Addition Add MTT reagent (yellow) to each well. Incubate for 2-4h. C->D E 5. Formazan Solubilization Viable cells convert MTT to purple formazan. Add solubilizing agent (e.g., DMSO). D->E F 6. Absorbance Reading Read absorbance at ~570nm using a microplate reader. E->F G 7. Data Analysis Calculate cell viability relative to control and determine IC₅₀ values. F->G

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Culture: Seed adherent cancer cells (e.g., MCF-7, HeLa) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Reagent Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism (e.g., S. aureus). Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve the final target inoculum of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: In a sterile 96-well microtiter plate, dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well. Add 50 µL of the test compound at 2x the highest desired concentration to the first column. Perform a two-fold serial dilution by transferring 50 µL from each well to the next well in the same row.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. This dilutes the compound to its final test concentration.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Perspectives

Furan-containing thioureas represent a highly promising and synthetically accessible class of compounds with a remarkable breadth of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibitory agents validates the chemical rationale of combining the furan and thiourea pharmacophores. The induction of apoptosis in cancer cells and the inhibition of key microbial and metabolic enzymes are compelling mechanisms of action that warrant further investigation.

Future research should focus on:

  • Lead Optimization: Expanding SAR studies to refine the scaffold for enhanced potency and selectivity against specific targets.

  • Mechanism Deconvolution: Utilizing advanced proteomics and genomics to precisely identify the molecular targets and pathways modulated by these compounds.

  • In Vivo Evaluation: Progressing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The versatility and potent activity of furan-containing thioureas ensure they will remain a fertile ground for discovery in the ongoing search for next-generation therapeutics.

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  • Melikyan, G. S., et al. (2022). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Chemistry of Heterocyclic Compounds. [Link]

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An In-depth Technical Guide to 1,3-(Difurfuryl)thiourea (CAS No. 10248-89-2)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-(Difurfuryl)thiourea, also identified as 1,3-bis(furan-2-ylmethyl)thiourea, is a symmetrical thiourea derivative distinguished by the presence of two furan moieties. The thiourea scaffold is a recognized "privileged structure" in medicinal chemistry, known for its wide array of biological activities.[1][2] The incorporation of furan rings, which are key components in numerous pharmaceuticals, suggests a unique pharmacological potential for this molecule. This guide provides a comprehensive overview of this compound, consolidating its chemical properties, synthesis, spectral characterization, and known biological activities, with a particular focus on its potential in antimicrobial drug discovery.

Molecular Profile and Physicochemical Properties

This compound is a solid compound at room temperature with a molecular structure that confers specific chemical characteristics. The central thiocarbonyl group (C=S) and the adjacent nitrogen atoms are key to its chemical reactivity and ability to form hydrogen bonds, while the furan rings introduce aromaticity and potential for π-π stacking interactions.

// Central Thiourea Core C_core [label="C", pos="0,0!"]; S_core [label="S", pos="0,1!"]; N1_core [label="N", pos="-1,-0.5!"]; N2_core [label="N", pos="1,-0.5!"]; H1_core [label="H", pos="-1.5,-0.8!"]; H2_core [label="H", pos="1.5,-0.8!"];

// Furfuryl Group 1 C1_f1 [label="CH₂", pos="-2,0!"]; C2_f1 [label="C", pos="-3,0.5!"]; O_f1 [label="O", pos="-4,0!"]; C3_f1 [label="C", pos="-3.5,-0.8!"]; C4_f1 [label="C", pos="-2.5,-0.8!"]; H_C3_f1 [label="H", pos="-3.8,-1.2!"]; H_C4_f1 [label="H", pos="-2.2,-1.2!"]; H_C2_f1 [label="H", pos="-3.2,1!"];

// Furfuryl Group 2 C1_f2 [label="CH₂", pos="2,0!"]; C2_f2 [label="C", pos="3,0.5!"]; O_f2 [label="O", pos="4,0!"]; C3_f2 [label="C", pos="3.5,-0.8!"]; C4_f2 [label="C", pos="2.5,-0.8!"]; H_C3_f2 [label="H", pos="3.8,-1.2!"]; H_C4_f2 [label="H", pos="2.2,-1.2!"]; H_C2_f2 [label="H", pos="3.2,1!"];

// Bonds C_core -- S_core [len=1.2]; C_core -- N1_core; C_core -- N2_core; N1_core -- H1_core; N2_core -- H2_core; N1_core -- C1_f1; N2_core -- C1_f2;

// Furfuryl 1 Bonds C1_f1 -- C4_f1; C4_f1 -- C3_f1; C3_f1 -- O_f1; O_f1 -- C2_f1; C2_f1 -- C4_f1; C3_f1 -- H_C3_f1; C4_f1 -- H_C4_f1; C2_f1 -- H_C2_f1;

// Furfuryl 2 Bonds C1_f2 -- C4_f2; C4_f2 -- C3_f2; C3_f2 -- O_f2; O_f2 -- C2_f2; C2_f2 -- C4_f2; C3_f2 -- H_C3_f2; C4_f2 -- H_C4_f2; C2_f2 -- H_C2_f2; } enddot Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 10248-89-2[3][4]
Molecular Formula C₁₁H₁₂N₂O₂S[3][5]
Molecular Weight 236.29 g/mol [3][5]
Melting Point 83-85 °C[3][4]
Boiling Point (Predicted) 361.2 ± 52.0 °C[3][4]
Density (Predicted) 1.259 ± 0.06 g/cm³[3][4]
pKa (Predicted) 12.97 ± 0.70[3][4]
Synonyms 1,3-bis(furan-2-ylmethyl)thiourea, N,N'-Bis(furfuryl)thiourea[3][6]

Synthesis and Characterization

The synthesis of thiourea derivatives can be approached through various routes.[7][8] A notable synthesis of a structurally related compound, referred to as 1,3-bis[(furan-2-yl)methylene]thiourea, involves the condensation reaction between furfural (derived from sugarcane bagasse) and thiourea.[9][10] While the nomenclature in the source study suggests a Schiff base, the provided spectral data is more consistent with the difurfuryl structure. This highlights the critical importance of thorough analytical characterization to confirm the identity of the synthesized compound.

General Synthesis Protocol

The following protocol is adapted from the synthesis of the related furfural-thiourea condensation product.[9][10] This should be considered a representative method, and optimization may be required.

// Workflow furfural -> dissolve; thiourea -> dissolve; dissolve -> reflux [label="Mixture"]; reflux -> cool; cool -> precipitate; precipitate -> filter; filter -> wash; wash -> dry; dry -> recrystallize; recrystallize -> product [label="Pure Crystals"]; } enddot Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1 equivalent) and furfural (2 equivalents) in a suitable solvent such as ethanol.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated HCl) to the mixture. The acid catalyzes the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: After completion, cool the mixture to room temperature. Pour the reaction mixture into cold water to precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove any unreacted starting materials and catalyst. Further purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Spectral Data and Characterization

Accurate characterization is essential for confirming the molecular structure and purity. The following data is based on reported values for the furfural-thiourea condensation product, which is presumed to be this compound.[11]

Table 2: Key Spectroscopic Data

TechniqueWavelength/ShiftAssignment
UV-Vis (λmax) 485 nmElectronic transitions within the chromophore
FT-IR (KBr, cm⁻¹) 3093-3159C-H (aromatic) stretching
1600C=S stretching
1465C=C (furan ring) stretching
1404C=N stretching (potential tautomer or impurity)
1222C-O-C (furan ring) stretching
1078C-N stretching
¹H NMR (DMSO-d₆, δ ppm) 7.00H, –C=N (potential tautomer or impurity)
3.3H, C=C–O (furan ring)
2.5H, C=C (furan ring)
¹³C NMR (DMSO-d₆, δ ppm) 157.5C=S (thiocarbonyl)
110, 105C=C–O (furan ring carbons)
55Methylene carbons (CH₂)

Note: The assignment of a C=N stretch in the IR and a corresponding proton in the ¹H NMR by the source study is anomalous for the expected this compound structure and may indicate the presence of a Schiff base isomer or impurity. Researchers should perform their own detailed spectral analysis.

Biological Activity and Therapeutic Potential

Thiourea derivatives are a wellspring of pharmacologically active compounds, exhibiting a broad spectrum of activities including antibacterial, antifungal, antiviral, and anticancer properties.[2][12][13] This biological versatility stems from the ability of the thiourea moiety to interact with various biological targets.

Antimicrobial Properties

The primary reported biological activity of this compound is its antimicrobial effect. Studies have shown that it possesses moderate antibacterial properties and excellent antifungal activity.[5][14]

  • Antibacterial Activity: The compound was found to be a better inhibitor of S. typhi, S. aureus, and X. axonopodis compared to its urea analog.[15] Thiourea derivatives often exert their antibacterial effects by disrupting cellular homeostasis or inhibiting essential enzymes.[16]

  • Antifungal Activity: Excellent efficacy has been reported against several fungal isolates, including F. oxysporum, C. gloeosporioides, and C. zeae-maydis.[15] The antifungal action of thiourea derivatives can be attributed to their lipophilicity, which allows for penetration of the fungal cell membrane, and subsequent interaction with intracellular targets.[17] Fungal growth inhibition rates of over 70% have been demonstrated for fabrics treated with this compound.[14]

Table 3: Reported Antimicrobial Activity Profile

Organism TypeSpecific Strains TestedReported EfficacySource
Bacteria S. typhi, S. aureus, X. axonopodisModerate; superior to urea analog[15]
Fungi F. oxysporum, C. gloeosporioides, C. zeae-maydisExcellent[15]
Potential Mechanism of Action

While the specific molecular targets of this compound have not been elucidated, the mechanism can be inferred from the broader class of thiourea compounds.

// Relationships compound -> membrane [label="Lipophilicity"]; membrane -> {enzymes, homeostasis, ros} [lhead=cluster_targets, label="Intracellular Access"];

enzymes -> replication; homeostasis -> metabolism; ros -> damage; {replication, metabolism, damage} -> apoptosis; } enddot Caption: Plausible mechanisms of antimicrobial action for thiourea derivatives.

  • Enzyme Inhibition: Thiourea derivatives are known to inhibit crucial bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication.[18]

  • Disruption of Homeostasis: Some derivatives have been shown to disrupt the NAD+/NADH homeostasis, which is critical for cellular respiration and energy production, leading to cell death.[16]

  • Oxidative Stress: The compounds may induce the production of reactive oxygen species (ROS) within the pathogen, leading to oxidative damage to proteins, lipids, and DNA.[10]

Cytotoxicity and Drug Development Considerations

An essential aspect of drug development is assessing the cytotoxicity of a lead compound against mammalian cells to determine its therapeutic index. While specific cytotoxicity data for this compound is not widely available, studies on other 1,3-disubstituted thiourea derivatives have shown potent cytotoxic activity against various cancer cell lines, with some demonstrating favorable selectivity over non-tumor cells.[9][19] The mechanism often involves the induction of apoptosis.[9] Any drug development program involving this compound would require rigorous in vitro cytotoxicity screening against a panel of human cell lines.

Analytical Methodologies

The robust quantification of this compound in various matrices (e.g., plasma, tissue homogenates, reaction mixtures) is crucial for pharmacokinetic studies and quality control.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for the analysis of thiourea derivatives.[8][20]

Typical RP-HPLC Method Parameters:

  • Column: C18-bonded silica column.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with formic acid and/or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). Methanol has been noted to provide better peak shape and lower background noise for some thiourea derivatives.[21]

  • Detection: UV detection at a wavelength corresponding to the compound's absorbance maximum (e.g., ~236 nm for the thiourea chromophore, or a compound-specific λmax, such as 485 nm as previously reported).[8][14]

  • Quantification: For high sensitivity and selectivity, especially in biological matrices, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is recommended.[21][22] Multiple Reaction Monitoring (MRM) would be employed to monitor specific precursor-to-product ion transitions for the analyte and an internal standard.[22]

Conclusion and Future Directions

This compound is a promising molecule rooted in the pharmacologically significant thiourea scaffold. Its demonstrated potent antifungal activity warrants further investigation for applications in agriculture and medicine. Future research should focus on:

  • Definitive Structural Elucidation: Unambiguously confirming the structure corresponding to CAS 10248-89-2 through comprehensive 2D NMR and high-resolution mass spectrometry.

  • Broad-Spectrum Antimicrobial Screening: Quantifying its activity (MIC values) against a wide panel of clinically relevant fungal and bacterial pathogens, including drug-resistant strains.

  • Mechanism of Action Studies: Identifying the specific molecular targets and pathways responsible for its antimicrobial effects.

  • In Vitro and In Vivo Toxicology: A thorough evaluation of its cytotoxicity, pharmacokinetics, and safety profile to assess its potential as a therapeutic agent.

  • Analogue Synthesis: Exploring structure-activity relationships (SAR) by synthesizing and testing related derivatives to optimize potency and reduce toxicity.

This technical guide serves as a foundational resource for researchers embarking on the exploration of this compound, a compound with clear potential for development in the field of antimicrobial agents.

References

  • Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. (2024). MDPI. Retrieved from [Link]

  • Jabar, J. M., Alabi, K. A., & Lawal, A. K. (2020). Synthesis, characterization and application of novel 1, 3-bis[(furan-2-l)methylene]thiourea functional dye on wool and cotton fabrics. SN Applied Sciences, 2(11), 1850. Retrieved from [Link]

  • Alabi, K. A., et al. (2021). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. ResearchGate. Retrieved from [Link]

  • Jabar, J. M., Alabi, K. A., & Lawal, A. K. (2020). Synthesis, characterization and application of novel 1, 3-bis[(furan-2-l)methylene]thiourea functional dye on wool and cotton fabrics. ResearchGate. Retrieved from [Link]

  • Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. (2024). ResearchGate. Retrieved from [Link]

  • Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2024). YouTube. Retrieved from [Link]

  • Alabi, K. A., et al. (2021). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. ResearchGate. Retrieved from [Link]

  • Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals thr. (2023). bioRxiv. Retrieved from [Link]

  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (2009). Molecules. Retrieved from [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). Semantic Scholar. Retrieved from [Link]

  • SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (2017). Malaysian Journal of Analytical Sciences. Retrieved from [Link]

  • Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences. Retrieved from [Link]

  • Strzyga-Łach, P., et al. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. European Journal of Pharmacology. Retrieved from [Link]

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  • Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals thr. (2023). bioRxiv. Retrieved from [Link]

  • Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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  • Minimal inhibitory concentration (MIC=g cm À3 ) of thiourea derivatives... (n.d.). ResearchGate. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 1,3-(Difurfuryl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1,3-(Difurfuryl)thiourea, a compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties of this compound, the principles governing its solubility in various solvents, and detailed protocols for empirical solubility determination.

Introduction to this compound

This compound is a derivative of thiourea, an organosulfur compound with a diverse range of applications.[1] Thiourea and its derivatives are recognized for their significant biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The unique structural features of this compound, specifically the presence of two furan rings, impart distinct chemical properties that influence its behavior in solution. A thorough understanding of its solubility is paramount for its application in drug formulation, synthesis, and various analytical techniques.[1]

The molecular structure of this compound is characterized by a central thiourea core (SC(NH)₂) with a furfuryl group attached to each nitrogen atom. This structure dictates its polarity, hydrogen bonding capacity, and overall solubility profile.

Figure 1: Molecular Structure of this compound.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. For this compound, the key parameters are its molecular weight, polarity, and hydrogen bonding capabilities.

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂O₂S[5][6]
Molecular Weight236.29 g/mol [6]
Melting Point83-85 °C[7]
Boiling Point (Predicted)361.2 ± 52.0 °C[7]
Density (Predicted)1.259 ± 0.06 g/cm³[7]
pKa (Predicted)12.97 ± 0.70[7]
XlogP (Predicted)1.2[5]

The presence of the thiourea moiety provides polar characteristics and the capacity for hydrogen bonding, both as a donor (N-H groups) and an acceptor (C=S group).[1] However, the two furan rings are less polar and introduce a degree of lipophilicity to the molecule. This dual nature suggests that the solubility of this compound will be highly dependent on the choice of solvent.

Principles of Solvent Selection and Predicted Solubility

The general principle of "like dissolves like" is a useful starting point for predicting solubility. The polarity of the solvent plays a crucial role in its ability to dissolve a given solute.[1]

  • Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) can engage in hydrogen bonding. Given the hydrogen bond donor and acceptor sites in this compound, it is expected to exhibit moderate to good solubility in these solvents. The solubility of the parent compound, thiourea, is known to be high in polar solvents like alcohols.[1]

  • Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are polar but do not have hydrogen bond donating capabilities. They are effective at solvating polar molecules and are likely to be good solvents for this compound.

  • Non-Polar Solvents: In non-polar solvents like hexane and toluene, the solubility of this compound is expected to be low. The polar thiourea core will have unfavorable interactions with the non-polar solvent molecules.

The following table provides a qualitative prediction of the solubility of this compound in a range of common laboratory solvents, based on the principles discussed above.

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticLow to ModerateThe polar thiourea group will interact favorably, but the two furan rings may limit solubility.
MethanolPolar ProticHighSimilar to water but less polar, which may better accommodate the furan rings.
EthanolPolar ProticHighSimilar to methanol.
AcetonePolar AproticModerate to HighIts polarity should allow for good interaction with the solute.
DichloromethaneModerately PolarModerateIts polarity is intermediate, which may provide a balance for the polar and non-polar parts of the molecule.
Diethyl EtherNon-PolarLowThe non-polar nature of the solvent will not effectively solvate the polar thiourea core.
HexaneNon-PolarLowHighly non-polar, leading to poor interaction with the solute.

Experimental Determination of Solubility

For precise and quantitative solubility data, experimental determination is essential. The following are standard protocols for assessing the solubility of a compound like this compound.

Equilibrium Solubility Method (Shake-Flask)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Centrifuge the sample to further separate the solid and liquid phases.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

G cluster_0 Equilibrium Solubility Workflow A Add excess solute to solvent B Agitate at constant temperature (24-48h) A->B Equilibration C Centrifuge to separate solid B->C Phase Separation D Extract supernatant C->D Sampling E Dilute and analyze by HPLC D->E Quantification

Figure 2: Workflow for the Equilibrium Solubility Method.

Kinetic Solubility Assay (High-Throughput)

This method provides a rapid assessment of solubility and is often used in early-stage drug discovery. It measures the concentration at which a compound precipitates from a solution.

Protocol:

  • Stock Solution: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in a 96-well plate.

  • Precipitation Induction: Add the aqueous buffer or solvent of interest to each well.

  • Incubation and Detection: Incubate the plate for a set period (e.g., 2 hours) and then measure the turbidity or light scattering in each well using a plate reader. The concentration at which precipitation is observed is the kinetic solubility.

Conclusion

The solubility of this compound is a critical parameter that influences its utility in various scientific applications. Based on its molecular structure, it is predicted to be most soluble in polar protic and polar aprotic solvents. For definitive quantitative data, the experimental protocols outlined in this guide provide a robust framework for accurate solubility determination. This understanding is essential for the rational design of formulations, synthetic procedures, and biological assays involving this promising compound.

References

  • Wang, Y., Yin, Q., Sun, X., Bao, Y., Gong, J., Hou, B., Wang, Y., Zhang, M., Xie, C., & Hao, H. (2016). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. The Journal of Chemical Thermodynamics, 94, 110-118.
  • Khamitov, R. R., & Kuchaeva, S. K. (2007). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water.
  • Wikipedia contributors. (2024, January 5). Thiourea. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiourea. PubChem. Retrieved from [Link]

  • Scribd. (n.d.). Solubility of Thiourea in Solvents. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H12N2O2S). Retrieved from [Link]

  • Sciencemadness Wiki. (2022, September 15). Thiourea. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Retrieved from [Link]

  • Wang, Y., Yin, Q., Sun, X., Bao, Y., Gong, J., Hou, B., Wang, Y., Zhang, M., Xie, C., & Hao, H. (2016). Measurement and correlation of solubility of thiourea in two solvent mixtures from T= (283.15 to 313.15) K. The Journal of Chemical Thermodynamics, 94, 110-118.
  • PubMed. (n.d.). Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors. Retrieved from [Link]

  • Amazon S3. (n.d.). Supporting Information Determination of thiourea solubility in twelve different mono- solvents and its comparison with structura. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (n.d.). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Retrieved from [Link]

  • MDPI. (2021, January 10). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). Retrieved from [Link]

  • PubMed. (n.d.). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Retrieved from [Link]

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Methodological & Application

Synthesis Protocol for 1,3-(Difurfuryl)thiourea: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed application note and protocol for the synthesis of 1,3-(Difurfuryl)thiourea, a symmetrically disubstituted thiourea derivative with significant potential in medicinal chemistry and drug development. Thiourea derivatives are a well-established class of compounds exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. This guide is designed for researchers, scientists, and professionals in drug development, offering a step-by-step synthesis protocol, in-depth explanation of the reaction mechanism, and comprehensive characterization of the target compound. The protocol herein is presented with a focus on scientific integrity, providing the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Significance of Thiourea Derivatives

Thiourea and its derivatives represent a versatile scaffold in organic and medicinal chemistry, recognized for their wide array of biological applications. The core thiourea moiety (–NH–C(S)–NH–) can engage in various non-covalent interactions, particularly hydrogen bonding, which is crucial for its interaction with biological targets. The incorporation of heterocyclic rings, such as the furan moiety in this compound, can further enhance the biological activity and pharmacokinetic properties of these molecules. Furan derivatives are prevalent in numerous natural products and pharmaceuticals, contributing to their therapeutic effects. The synthesis of novel thiourea derivatives is a continuous effort in the quest for new therapeutic agents with improved efficacy and reduced toxicity. This application note focuses on the synthesis of this compound, providing a robust and reproducible protocol for its preparation and characterization.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through the reaction of furfurylamine with carbon disulfide. This reaction proceeds via a dithiocarbamic acid intermediate, which then reacts with a second molecule of furfurylamine to yield the final product.

Reaction Scheme:

Reaction Mechanism:

The reaction is initiated by the nucleophilic attack of the nitrogen atom of furfurylamine on the electrophilic carbon atom of carbon disulfide. This forms a zwitterionic intermediate which then undergoes proton transfer to yield a dithiocarbamic acid. The dithiocarbamic acid is unstable and eliminates a molecule of hydrogen sulfide upon reaction with a second equivalent of furfurylamine to form the stable this compound.

reaction_mechanism Furfurylamine1 Furfurylamine Intermediate1 Zwitterionic Intermediate Furfurylamine1->Intermediate1 Nucleophilic attack CS2 Carbon Disulfide CS2->Intermediate1 Dithiocarbamic_acid Dithiocarbamic Acid Intermediate1->Dithiocarbamic_acid Proton transfer Product This compound Dithiocarbamic_acid->Product Reaction with 2nd equivalent Furfurylamine2 Furfurylamine Furfurylamine2->Product H2S Hydrogen Sulfide Product->H2S Elimination

Caption: Reaction mechanism for the synthesis of this compound.

Materials and Methods

Reagents and Solvents
  • Furfurylamine (C₅H₇NO), ≥99%

  • Carbon disulfide (CS₂), ≥99.9%

  • Ethanol (C₂H₅OH), absolute

  • Deionized water

Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • Rotary evaporator

  • Melting point apparatus

  • Analytical balance

  • Standard laboratory glassware

Experimental Protocol

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of symmetrical disubstituted thioureas from primary amines and carbon disulfide.

experimental_workflow start Start step1 Dissolve furfurylamine in ethanol start->step1 step2 Add carbon disulfide dropwise at 0-5°C step1->step2 step3 Stir at room temperature for 2 hours step2->step3 step4 Reflux the reaction mixture for 3 hours step3->step4 step5 Cool the reaction mixture step4->step5 step6 Pour into ice-cold water to precipitate the product step5->step6 step7 Filter the solid product step6->step7 step8 Wash with cold water step7->step8 step9 Recrystallize from ethanol step8->step9 step10 Dry the purified product under vacuum step9->step10 end End step10->end

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve furfurylamine (2.0 g, 20.6 mmol) in 20 mL of absolute ethanol.

  • Cool the flask in an ice bath to 0-5 °C.

  • To the cooled and stirring solution, add carbon disulfide (0.78 g, 10.3 mmol) dropwise over a period of 15 minutes. A white precipitate may begin to form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 3 hours using a heating mantle.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 100 mL of ice-cold deionized water with stirring. A solid precipitate will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two portions of 20 mL of cold deionized water to remove any unreacted starting materials and impurities.

  • Purify the crude product by recrystallization from hot ethanol.

  • Dry the purified white crystalline product under vacuum to a constant weight.

Characterization

The synthesized this compound should be characterized by determining its melting point and using spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Expected Results and Characterization Data

Property Expected Value
Appearance White to off-white crystalline solid
Molecular Formula C₁₁H₁₂N₂O₂S
Molecular Weight 236.29 g/mol
Melting Point ~83-85 °C
Yield Typically in the range of 70-85%
Spectroscopic Data
  • FTIR (KBr, cm⁻¹): The infrared spectrum is expected to show characteristic peaks for the N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of the furan ring (around 3100-3150 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and C-N stretching (around 1400-1500 cm⁻¹).

  • ¹H NMR (CDCl₃, δ ppm): The proton NMR spectrum should exhibit signals corresponding to the protons of the furan ring (in the range of 6.0-7.5 ppm), the methylene protons (CH₂) adjacent to the nitrogen atoms (around 4.5-5.0 ppm), and the N-H protons (a broad singlet, the chemical shift of which can vary depending on concentration and solvent).

  • ¹³C NMR (CDCl₃, δ ppm): The carbon NMR spectrum will show a characteristic signal for the thiocarbonyl carbon (C=S) in the range of 180-190 ppm. Other signals will correspond to the carbons of the furan rings and the methylene carbons.

  • Mass Spectrometry (ESI-MS): The mass spectrum is expected to show the molecular ion peak [M+H]⁺ at m/z 237.0692.[1]

Discussion and Field-Proven Insights

The synthesis of this compound via the reaction of furfurylamine and carbon disulfide is a robust and efficient method. The choice of ethanol as a solvent is advantageous as it readily dissolves the reactants and facilitates the precipitation of the product upon addition to water. The dropwise addition of carbon disulfide at low temperatures is crucial to control the exothermic nature of the initial reaction step.

The refluxing step ensures the completion of the reaction. Purification by recrystallization from ethanol typically yields a product of high purity. The expected yield is generally good, making this a practical method for laboratory-scale synthesis.

The biological activity of thiourea derivatives is often attributed to the presence of the thiocarbonyl group and the N-H protons, which can act as hydrogen bond donors. The furan rings in this compound may contribute to its bioactivity through hydrophobic interactions or by acting as bioisosteres for other aromatic systems. It has been reported that a related compound, 1,3-bis[(furan-2-yl)methylene]thiourea, exhibits excellent antifungal activity.[2] This suggests that this compound could also be a promising candidate for antifungal drug discovery.

Safety Precautions

  • Furfurylamine: Corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Carbon disulfide: Highly flammable, volatile, and toxic. All manipulations should be performed in a fume hood, away from ignition sources.

  • Ethanol: Flammable. Keep away from open flames and heat sources.

  • The reaction generates hydrogen sulfide (H₂S), a toxic and flammable gas with a characteristic rotten egg smell. The entire procedure must be conducted in a well-ventilated fume hood.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis and characterization of this compound. The described method is straightforward, efficient, and yields a high-purity product. The provided rationale for each experimental step and the detailed characterization data will be invaluable for researchers in organic synthesis, medicinal chemistry, and drug development. The potential biological activities of this compound, particularly its antifungal properties, warrant further investigation.

References

  • Jabar, J. M., et al. (2020). Synthesis, characterization and application of novel 1, 3-bis[(furan-2-l)methylene]thiourea functional dye on wool and cotton fabrics. SN Applied Sciences, 2(11), 1-12. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Peña, Ú., Bernès, S., & Gutiérrez, R. (2007). (+)-(S,S)-1,3-Bis[(tetrahydrofuran-2-yl)methyl]thiourea. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4696. [Link]

  • Alabi, K. A., et al. (2021). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. ResearchGate. [Link]

  • Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. [Link]

  • PubChemLite. (n.d.). This compound (C11H12N2O2S). Retrieved from [Link]

Sources

Application Note: 1H and 13C NMR Characterization of 1,3-bis[(furan-2-yl)methylene]thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the characterization of 1,3-bis[(furan-2-yl)methylene]thiourea using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science who are working with or synthesizing this compound. We will delve into the synthesis of the title compound, provide step-by-step protocols for NMR sample preparation and data acquisition, and offer a comprehensive interpretation of the resulting spectra. The causality behind experimental choices is explained, and all data is supported by authoritative sources to ensure scientific integrity.

Introduction

1,3-bis[(furan-2-yl)methylene]thiourea is a notable organic compound synthesized from the condensation reaction of furfural and thiourea.[1][2] Furfural, derivable from lignocellulosic biomass, makes this compound an interesting subject in the field of renewable chemistry.[2] The molecule features two furan rings and a thiourea backbone, a structure that lends itself to potential applications in medicinal chemistry and as a dye for textiles.[1][2][3]

Accurate structural elucidation is paramount for understanding the properties and potential applications of 1,3-bis[(furan-2-yl)methylene]thiourea. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of the atoms. This guide will focus on the practical aspects of obtaining and interpreting ¹H and ¹³C NMR spectra for this specific molecule.

Synthesis of 1,3-bis[(furan-2-yl)methylene]thiourea

The synthesis of 1,3-bis[(furan-2-yl)methylene]thiourea is achieved through a condensation reaction between furfural and thiourea, typically catalyzed by a few drops of glacial acetic acid.[2]

Experimental Protocol: Synthesis

Materials:

  • Furfural (freshly distilled to remove oxidation impurities)

  • Thiourea

  • Ethanol or Methanol

  • Glacial Acetic Acid

  • Distilled Water

Procedure:

  • In a round-bottom flask, dissolve 10 g of freshly distilled furfural in 5 mL of ethanol.

  • Add 7.90 g of thiourea to the solution.

  • Add 2-3 drops of glacial acetic acid to the mixture to act as a catalyst.

  • The mixture is then refluxed for approximately 90 minutes.

  • After reflux, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into 250 mL of cold water, which will cause the product to precipitate.

  • The precipitate is collected by filtration and washed thoroughly with water.

  • The crude product is then recrystallized from alcohol to yield the purified 1,3-bis[(furan-2-yl)methylene]thiourea.[2]

NMR Spectroscopic Characterization

The structural confirmation of the synthesized 1,3-bis[(furan-2-yl)methylene]thiourea is performed using ¹H and ¹³C NMR spectroscopy. The choice of solvent is critical for NMR analysis; Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for this compound, as it effectively dissolves the analyte and its residual proton signals do not interfere with the key signals of the compound.[2]

Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified 1,3-bis[(furan-2-yl)methylene]thiourea in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or vortexing can aid dissolution.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for optimal resolution.

    • Tune and shim the instrument to ensure homogeneity of the magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Spectral Interpretation and Discussion

The structure of 1,3-bis[(furan-2-yl)methylene]thiourea with atom numbering for NMR assignment is shown below. Due to the symmetry of the molecule, the two furan rings and their corresponding methylene groups are chemically equivalent.

Caption: Molecular structure of 1,3-bis[(furan-2-yl)methylene]thiourea.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 1,3-bis[(furan-2-yl)methylene]thiourea is expected to show signals corresponding to the protons of the furan rings and the azomethine protons.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale for Assignment
H-C(6), H-C(6') (azomethine)~7.00[2]Singlet (s)-These protons are part of the C=N double bond and are deshielded. The singlet nature indicates no adjacent protons.
Furan Protons~2.5 - 3.3[2]Multiplet (m)-The protons on the furan ring typically appear in the aromatic region, though the specific shifts reported in one source are unusually low and may be misreported.[2] More typically, furan protons appear between 6.0 and 7.5 ppm.[4][5]

Note on Furan Proton Shifts: The reported values of 2.5 and 3.3 ppm for furan protons are atypical and may be an error in the cited literature.[2] For comparison, the protons of furan itself resonate at approximately 6.4 ppm and 7.4 ppm.[4] The electron-withdrawing nature of the imine group would be expected to deshield the furan protons further. Researchers should be aware of this discrepancy and critically evaluate their own spectra.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ, ppm) Rationale for Assignment
C=S (thiocarbonyl)~170.0[2]The thiocarbonyl carbon is highly deshielded and typically appears in this region.[3]
C=N (azomethine)~157.5[2]The imine carbon is also significantly deshielded due to the double bond and electronegativity of the nitrogen atom.
Furan C-O~105.0 - 110.0[2]These signals correspond to the carbons of the furan ring that are bonded to the oxygen atom.
Furan C-C~55.0[2]This reported value is unusually low for aromatic carbons. Typically, furan carbons resonate between 109 and 143 ppm.[6] This suggests a possible misinterpretation in the source data.

Expert Insights on Spectral Interpretation:

  • Thiourea Moiety: The chemical shift of the C=S carbon is a key indicator of the thiourea group and is expected to be in the range of 178-184 ppm for many thiourea derivatives.[3] The value of 170.0 ppm is within a reasonable range.

  • Furan Moiety: The chemical shifts of the furan ring carbons are influenced by the electronegative oxygen atom and the electron-withdrawing imine substituent. The reported value of 55 ppm for a furan C-C is highly suspect and should be treated with caution.[2] It is more likely that all furan carbons would appear in the 100-150 ppm range.

Logical Workflow for Characterization

The following diagram outlines the logical workflow for the synthesis and characterization of 1,3-bis[(furan-2-yl)methylene]thiourea.

G cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_analysis Data Interpretation s1 Combine Furfural, Thiourea, & Acetic Acid s2 Reflux Reaction s1->s2 s3 Precipitation & Filtration s2->s3 s4 Recrystallization s3->s4 n1 Sample Preparation (in DMSO-d6) s4->n1 Purified Product n2 1H NMR Acquisition n1->n2 n3 13C NMR Acquisition n1->n3 d1 Assign 1H Signals (Azomethine, Furan) n2->d1 Raw Spectra d2 Assign 13C Signals (C=S, C=N, Furan) n2->d2 Raw Spectra n3->d1 Raw Spectra n3->d2 Raw Spectra d3 Structural Confirmation d1->d3 d2->d3

Sources

Application Notes and Protocols for Evaluating the Antifungal Activity of 1,3-(Difurfuryl)thiourea Against Fusarium oxysporum

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antifungal Agents

Fusarium oxysporum, a soil-borne fungus, is the causative agent of Fusarium wilt, a devastating vascular disease affecting a wide range of economically important crops.[1][2] The pathogen's ability to form resilient chlamydospores allows it to persist in the soil for extended periods, making its control a significant challenge in agriculture.[3] While chemical fungicides are widely used, their long-term application has led to the emergence of resistant fungal strains and raises environmental concerns.[1] This necessitates the exploration and development of novel antifungal compounds with high efficacy and favorable safety profiles.

Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties.[4][5][6][7] Their structural versatility allows for the synthesis of numerous analogues, offering the potential to identify compounds with potent and selective activity against plant pathogens.[8][9][10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antifungal activity of a specific thiourea derivative, 1,3-(Difurfuryl)thiourea, against Fusarium oxysporum.

These application notes are designed to be a practical resource, offering not only step-by-step protocols but also the scientific rationale behind the experimental design. The methodologies described herein are based on established and validated techniques for antifungal susceptibility testing.

Hypothesized Mechanism of Action: Targeting Fungal Integrity

While the precise mechanism of action for this compound against Fusarium oxysporum requires empirical validation, insights can be drawn from the known antifungal activities of other thiourea derivatives. Two primary targets within the fungal cell are of particular interest: the cell wall and the cell membrane.

Disruption of Cell Wall Integrity via Chitin Synthase Inhibition

The fungal cell wall is a dynamic and essential structure, primarily composed of chitin and glucans, that is absent in plants and vertebrates, making it an attractive target for selective antifungal agents.[11][12] Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, provides structural rigidity to the cell wall.[13] The biosynthesis of chitin is catalyzed by a family of enzymes known as chitin synthases.[14][15] Inhibition of these enzymes disrupts cell wall formation, leading to osmotic instability and ultimately, cell death.[12][13] Several thiourea derivatives have been suggested to interfere with this critical pathway.

UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Chitin Chitin Chitin_Synthase->Chitin Cell_Wall Fungal Cell Wall Integrity Chitin->Cell_Wall Thiourea This compound (Hypothesized Inhibitor) Thiourea->Chitin_Synthase Acetyl_CoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway Acetyl_CoA->Mevalonate_Pathway Squalene Squalene Mevalonate_Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol_Intermediates Ergosterol Intermediates CYP51->Ergosterol_Intermediates Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Thiourea This compound (Hypothesized Inhibitor) Thiourea->CYP51

Figure 2: Hypothesized inhibition of ergosterol biosynthesis by this compound.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of the antifungal activity of this compound against Fusarium oxysporum.

Fungal Isolate and Culture Preparation

Rationale: The use of a well-characterized fungal isolate and standardized culture conditions are critical for the reproducibility of antifungal susceptibility testing.

Protocol:

  • Fungal Strain: Obtain a pure culture of Fusarium oxysporum from a reputable culture collection (e.g., ATCC, NRRL).

  • Culture Medium: Prepare Potato Dextrose Agar (PDA) plates.

  • Inoculation and Incubation: Inoculate the center of the PDA plates with a small mycelial plug of F. oxysporum. Incubate the plates at 25-28°C for 5-7 days, or until sufficient mycelial growth is observed. [16]4. Spore Suspension Preparation:

    • Flood the surface of a mature PDA culture with sterile distilled water containing 0.05% (v/v) Tween 80.

    • Gently scrape the surface with a sterile L-shaped spreader to dislodge the conidia.

    • Filter the resulting suspension through two layers of sterile cheesecloth to remove mycelial fragments. [17] * Centrifuge the spore suspension at 3000 rpm for 10 minutes, discard the supernatant, and resuspend the spore pellet in sterile distilled water.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL) with sterile distilled water. [18]

In Vitro Mycelial Growth Inhibition Assay

Rationale: This assay provides a direct measure of the compound's ability to inhibit the vegetative growth of the fungus.

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Prepare serial dilutions to obtain a range of test concentrations.

  • Amended Media Preparation: Incorporate the different concentrations of this compound into molten PDA (cooled to approximately 45-50°C) to achieve the final desired concentrations. Ensure thorough mixing. Pour the amended PDA into sterile Petri dishes.

  • Controls:

    • Positive Control: PDA amended with a known antifungal agent effective against F. oxysporum (e.g., carbendazim). [19] * Negative Control: PDA amended with the same concentration of the solvent (DMSO) used to dissolve the test compound.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing F. oxysporum culture onto the center of each PDA plate. [20][21]5. Incubation: Incubate the plates at 25-28°C for 5-7 days, or until the mycelial growth in the negative control plate reaches the edge of the plate.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where:

      • dc = average diameter of the fungal colony in the negative control plate

      • dt = average diameter of the fungal colony in the treatment plate

    • Determine the EC50 value (the concentration of the compound that inhibits mycelial growth by 50%) by plotting the MGI (%) against the logarithm of the compound concentration and performing a regression analysis. [19]

      Parameter Description
      Assay Principle Measurement of the radial growth of a fungal colony on a solid medium amended with the test compound.
      Key Endpoint Percentage of Mycelial Growth Inhibition (MGI), EC50 value.
      Controls Positive (known fungicide) and Negative (solvent).

      | Incubation | 25-28°C for 5-7 days. |

Spore Germination Inhibition Assay

Rationale: This assay assesses the compound's effect on the crucial early stage of fungal development – the germination of spores into hyphae.

Protocol:

  • Compound and Spore Preparation: Prepare serial dilutions of this compound and a standardized spore suspension of F. oxysporum (e.g., 1 x 10^6 spores/mL) as previously described.

  • Assay Setup (Cavity Slide Method):

    • In the well of a sterile cavity slide, mix a small volume (e.g., 10 µL) of the spore suspension with an equal volume of the test compound at different concentrations. [22] * Controls:

      • Positive Control: Spore suspension mixed with a known antifungal agent.

      • Negative Control: Spore suspension mixed with the solvent (DMSO).

  • Incubation: Place the cavity slides in a humid chamber (e.g., a Petri dish with moist filter paper) and incubate at 25-28°C for 12-24 hours. [18]4. Microscopic Examination and Data Analysis:

    • After the incubation period, observe the spores under a light microscope.

    • A spore is considered germinated if the length of the germ tube is equal to or greater than the length of the spore itself. [17] * Count at least 100 spores per replicate for each treatment and determine the percentage of germinated spores. [18] * Calculate the percentage of spore germination inhibition using the following formula: Inhibition (%) = [(gc - gt) / gc] x 100 Where:

      • gc = percentage of germination in the negative control

      • gt = percentage of germination in the treatment

    • Determine the EC50 value for spore germination inhibition.

Parameter Description
Assay Principle Microscopic assessment of the ability of fungal spores to germinate and form a germ tube in the presence of the test compound.
Key Endpoint Percentage of Spore Germination Inhibition, EC50 value.
Controls Positive (known fungicide) and Negative (solvent).
Incubation 25-28°C for 12-24 hours in a humid chamber.

Figure 3: Experimental workflow for evaluating the antifungal activity of this compound.

Data Interpretation and Further Steps

The results from these in vitro assays will provide a preliminary assessment of the antifungal potential of this compound against Fusarium oxysporum. A low EC50 value in both the mycelial growth and spore germination assays would indicate high antifungal activity.

Further investigations could include:

  • In vivo studies: Evaluating the efficacy of the compound in protecting host plants from Fusarium wilt under greenhouse or field conditions.

  • Mechanism of action studies: Employing techniques such as transmission electron microscopy to observe ultrastructural changes in the fungal cells, and biochemical assays to confirm the inhibition of specific enzymes like chitin synthase or those in the ergosterol biosynthesis pathway.

  • Toxicity studies: Assessing the phytotoxicity of the compound to the host plant and its potential impact on non-target organisms.

By following these detailed protocols and considering the underlying scientific principles, researchers can effectively evaluate the antifungal properties of this compound and contribute to the development of new and effective solutions for the control of Fusarium wilt.

References

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  • Fan, J., et al. (2013). Involvement of FgERG4 in ergosterol biosynthesis, vegetative differentiation and virulence in Fusarium graminearum. PubMed. [Link]

  • Li, Q., et al. (2022). Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease. PubMed. [Link]

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  • Popa, C. V., et al. (2025). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. MDPI. [Link]

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  • Sun, N., et al. (2022). Screening and Application of Chitin Synthase Inhibitors. MDPI. [Link]

  • Zhang, H., et al. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. PubMed. [Link]

  • Popa, C. V., et al. (2025). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. PubMed. [Link]

  • Wang, Y., et al. (2023). Role of FoERG3 in Ergosterol Biosynthesis by Fusarium oxysporum and the Associated Regulation by Bacillus subtilis HSY21. APS Journals. [Link]

  • Bîcu, E., et al. (2022). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. [Link]

  • Tighineanu, E., et al. (2012). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. NIH. [Link]

  • Medina-Romero, Y. M., et al. (2021). High-Throughput Screening Assays to Identify Plant Natural Products with Antifungal Properties Against Fusarium oxysporum. NIH. [Link]

  • Zhang, Z., et al. (2021). Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds. MDPI. [Link]

  • Song, J., et al. (2025). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI. [Link]

  • Quevedo-garcía, E. A., et al. (2022). In vitro inhibition of bacteria against Fusarium oxysporum f. sp. cubense race 2. SciELO. [Link]

  • Song, J., et al. (2025). The biosynthesis pathway of ergosterol in fungi. The diagram... ResearchGate. [Link]

  • Akter, A., et al. (2019). Suppression of Fusarium Wilt Caused by Fusarium oxysporum f. sp. lactucae and Growth Promotion on Lettuce Using Bacterial Isolates. PMC. [Link]

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Application Note: A Practical Guide to the Antibacterial Screening of 1,3-(Difurfuryl)thiourea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Thiourea derivatives have emerged as a promising class of bioactive compounds, demonstrating a wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] The inclusion of heterocyclic moieties, such as furan, can further enhance this activity, making 1,3-(Difurfuryl)thiourea and its analogs compelling candidates for investigation.[4][5][6] This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to effectively screen these derivatives for antibacterial efficacy. We detail a hierarchical screening cascade, from initial qualitative assessments to quantitative determination of potency and bactericidal activity, while emphasizing the rationale behind key procedural steps to ensure data integrity and reproducibility.

Introduction: The Rationale for Screening Thiourea Derivatives

The global health crisis precipitated by antibiotic-resistant bacteria necessitates the urgent development of new therapeutic agents. Thiourea derivatives are attractive scaffolds due to their structural versatility and their ability to interact with multiple biological targets within bacterial cells.[7] Potential mechanisms of action include the disruption of cellular respiration, inhibition of key enzymes like DNA gyrase, and interference with cell wall integrity.[7][8][9] The difurfuryl structure specifically combines the bioactive thiourea core (S=C(NH)₂) with two furan rings, which are themselves known to be present in various antimicrobial compounds. This unique combination offers a novel chemical space for identifying potent antibacterial leads.

This document outlines a systematic, three-stage screening protocol:

  • Primary Screening: Rapid qualitative assessment using the Agar Disk Diffusion method.

  • Secondary Screening: Quantitative potency determination via the Broth Microdilution method to establish the Minimum Inhibitory Concentration (MIC).

  • Tertiary Analysis: Differentiation between bacteriostatic and bactericidal activity by determining the Minimum Bactericidal Concentration (MBC).

Essential Prerequisites: Compound and Culture Management

Scientific integrity begins with meticulous preparation. The quality of your results is directly dependent on the proper handling of test compounds and bacterial cultures.

Preparation of Compound Stock Solutions

The hydrophobic nature of many thiourea derivatives requires the use of an organic solvent for initial solubilization.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and relatively low toxicity to bacteria at concentrations ≤1%.

  • Protocol:

    • Accurately weigh 10 mg of each this compound derivative.

    • Dissolve in a minimal amount of 100% DMSO to create a high-concentration primary stock (e.g., 10 mg/mL). Ensure complete dissolution.

    • Create working stocks by diluting the primary stock in sterile Mueller-Hinton Broth (MHB) or sterile deionized water.

  • Scientist's Note (Trustworthiness): Always run a parallel "vehicle control" using the highest concentration of DMSO present in your experimental wells or disks. This is a self-validating step to confirm that any observed antibacterial activity is due to the compound, not the solvent.

Bacterial Strain Selection and Inoculum Preparation

Standardized inoculum density is critical for the reproducibility of susceptibility testing. The CLSI (Clinical and Laboratory Standards Institute) recommends using a 0.5 McFarland standard.[10]

  • Recommended Strains: A panel should include representative Gram-positive and Gram-negative bacteria.

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Protocol for Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in a tube containing 5 mL of sterile saline (0.9% NaCl).

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension by adding more bacteria or saline until it matches the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]

    • For broth microdilution, this suspension must be further diluted as described in Section 4.

Stage 1 Protocol: Agar Disk Diffusion (Kirby-Bauer Method)

The disk diffusion assay is a simple, cost-effective qualitative method to rapidly screen compounds for evidence of antibacterial activity.[11][12] The principle is based on the diffusion of the compound from a paper disk into an agar medium, creating a concentration gradient. If the compound is effective, a clear "zone of inhibition" will appear where bacterial growth is prevented.[13][14]

Methodology
  • Plate Preparation: Use Mueller-Hinton Agar (MHA) plates, poured to a uniform depth of 4 mm.[13][15] The pH should be between 7.2 and 7.4.[13][14]

  • Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.[15] Streak the swab evenly across the entire surface of the MHA plate in three directions (rotating the plate 60° each time) to ensure confluent growth.[11][15]

  • Disk Application: Allow the plate surface to dry for 3-5 minutes.[14][15] Using sterile forceps, place sterile paper disks (6 mm diameter) onto the agar surface. Apply a specific volume (e.g., 10 µL) of each thiourea derivative solution onto a separate disk.

  • Controls:

    • Positive Control: A disk with a known antibiotic (e.g., Gentamicin).

    • Negative Control: A disk with the solvent (vehicle) used to dissolve the compounds (e.g., 10% DMSO).

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[11]

  • Data Collection: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).

Workflow and Data Interpretation

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare 0.5 McFarland Inoculum C Swab Inoculum onto MHA Plate A->C B Prepare MHA Plate B->C D Apply Compound Disks & Controls C->D E Incubate at 35°C for 18-24h D->E F Measure Zone of Inhibition (mm) E->F G Compare to Controls (Positive & Negative) F->G

Caption: Workflow for the Agar Disk Diffusion Assay.

A larger zone of inhibition generally suggests greater antibacterial activity. The absence of a zone around the negative control disk is crucial for validating the results.

Compound Concentration on Disk Zone of Inhibition (mm) vs. S. aureus Zone of Inhibition (mm) vs. E. coli
Derivative A100 µg187
Derivative B100 µg2210
Gentamicin10 µg2523
Vehicle (DMSO)10%6 (No inhibition)6 (No inhibition)

Stage 2 Protocol: Broth Microdilution for MIC Determination

Compounds showing promising activity in the primary screen should be advanced to determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16] This quantitative method is the gold standard for susceptibility testing.[10][17]

Methodology
  • Plate Setup: Aseptically perform serial two-fold dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. The typical volume per well is 100 µL.

  • Inoculum Preparation: Dilute the 0.5 McFarland suspension prepared in step 2.2. The final concentration in each well should be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions. This brings the final volume to 200 µL and halves the compound concentration.

  • Controls in Each Plate:

    • Growth Control: Wells with MHB and bacteria, but no compound.

    • Sterility Control: Wells with MHB only.[16]

    • Positive Control: A known antibiotic undergoing serial dilution.

    • Vehicle Control: The highest concentration of DMSO used.

  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration well where no turbidity (visible growth) is observed.[16] This can be assessed visually or with a plate reader.

Workflow and Data Presentation

MIC_Workflow A Prepare Serial Dilutions of Compounds in 96-Well Plate C Inoculate Wells & Add Controls A->C B Prepare Standardized Bacterial Inoculum (final ~5x10^5 CFU/mL) B->C D Incubate at 35°C for 16-20h C->D E Visually Inspect for Turbidity (Bacterial Growth) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for MIC determination via Broth Microdilution.

MIC values are crucial for comparing the potency of different derivatives.

Compound MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. P. aeruginosa
Derivative A16128>256
Derivative B464128
Ciprofloxacin0.50.251

Stage 3 Protocol: Minimum Bactericidal Concentration (MBC)

The MIC value does not distinguish between inhibiting growth (bacteriostatic) and killing the bacteria (bactericidal). The Minimum Bactericidal Concentration (MBC) test determines the lowest concentration required to kill 99.9% of the initial bacterial population.[18][19][20] This is a critical parameter for developing drugs intended to eradicate an infection.

Methodology
  • Perform an MIC Test: The MBC test is a direct continuation of the broth microdilution assay.[19][20]

  • Subculturing: After identifying the MIC, take a 10 µL aliquot from the well corresponding to the MIC, and from the two to four more concentrated wells that also showed no growth.

  • Plating: Spread each aliquot onto a fresh MHA plate that contains no antimicrobial agent.

  • Incubation: Incubate these plates at 35°C for 18-24 hours.

  • Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[21]

Data Interpretation

The relationship between the MBC and MIC provides valuable insight into the compound's mode of action.

  • Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the agent is considered bactericidal.[21]

  • Bacteriostatic: If the MBC is greater than four times the MIC (MBC/MIC > 4), the agent is considered bacteriostatic.

Compound MIC vs. S. aureus (µg/mL) MBC vs. S. aureus (µg/mL) MBC/MIC Ratio Interpretation
Derivative B482Bactericidal
Vancomycin122Bactericidal
Tetracycline13232Bacteriostatic

Conclusion and Best Practices

This structured screening cascade provides a robust methodology for evaluating the antibacterial potential of this compound derivatives. By progressing from a broad qualitative screen to precise quantitative assessments of inhibition and lethality, researchers can efficiently identify and prioritize lead candidates for further development. Adherence to standardized protocols, meticulous preparation, and the consistent use of appropriate controls are paramount to generating reliable and impactful data in the quest for novel antimicrobial agents.

References

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  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6. Retrieved January 13, 2026, from [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2005). Journal of Clinical Microbiology. Retrieved January 13, 2026, from [Link]

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  • Piazzi, L., et al. (2021). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). Molecules. Retrieved January 13, 2026, from [Link]

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Application Notes and Protocols for 1,3-(Difurfuryl)thiourea as a Functional Dye

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 1,3-(Difurfuryl)thiourea

In the landscape of functional organic molecules, thiourea derivatives have emerged as a versatile class of compounds with a wide array of applications, from medicinal chemistry to materials science.[1][2] Their unique ability to act as hydrogen bond donors and their affinity for metal ions make them exceptional candidates for the development of sensors and functional dyes.[3] This document provides a comprehensive guide to the application of a promising, yet underexplored, member of this family: This compound .

This symmetrical thiourea, featuring two furan moieties, combines the rich coordination chemistry of the thiourea backbone with the distinct electronic and photophysical properties of the furan ring. The furan nucleus is a key component in numerous pharmaceuticals and bioactive compounds, valued for its electronic characteristics and ability to engage in various intermolecular interactions.[1] The strategic combination of these two functional groups in this compound opens up exciting possibilities for its use as a functional dye in diverse research and development settings.

These application notes will provide detailed protocols for the synthesis of this compound and explore its potential applications as a chromogenic and fluorogenic sensor, a staining agent for biological imaging, and as a functional dye in materials science. The causality behind experimental choices is explained, and every protocol is designed as a self-validating system.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application. The following table summarizes key properties, which should be confirmed by the end-user upon synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₂S[PubChem]
Molecular Weight 236.29 g/mol [PubChem]
Appearance White to off-white crystalline solidInferred from similar compounds
Melting Point 83-85 °C[ChemicalBook]
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethanol); sparingly soluble in water.General knowledge of thiourea derivatives

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is readily achievable through the reaction of furfurylamine with carbon disulfide. This one-pot synthesis is efficient and yields the desired product in high purity.[4][5]

Reaction Scheme
Materials and Reagents
  • Furfurylamine (≥99%)

  • Carbon disulfide (≥99%)

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and filter paper

Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve furfurylamine (2 equivalents) in anhydrous ethanol.

  • Addition of Carbon Disulfide: While stirring the solution at room temperature, slowly add carbon disulfide (1 equivalent) dropwise over a period of 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. A white to off-white precipitate of this compound should form.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to obtain this compound as a crystalline solid.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Application as a Chromogenic and Fluorogenic Sensor

The thiourea moiety is a well-established functional group for the design of chemosensors for metal ions and anions.[3] The nitrogen and sulfur atoms of the thiourea can coordinate with metal ions, leading to a change in the electronic properties of the molecule, which can manifest as a color change (chromogenic sensing) or a change in fluorescence (fluorogenic sensing).

Proposed Mechanism of Sensing

G

Protocol for Metal Ion Sensing (General)

This protocol provides a general framework for screening the metal ion sensing capabilities of this compound.

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent such as acetonitrile or DMSO.

  • Analyte Solutions: Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., chlorides or nitrates of Cu²⁺, Fe³⁺, Hg²⁺, Pb²⁺, Zn²⁺, etc.) in deionized water or the same organic solvent.

  • Titration Experiment (Colorimetric):

    • In a cuvette, place a known volume of the this compound stock solution and dilute with the solvent.

    • Record the initial UV-Vis absorption spectrum.

    • Incrementally add small aliquots of a metal ion stock solution to the cuvette.

    • Record the UV-Vis spectrum after each addition.

    • Observe any changes in the absorption spectrum, such as the appearance of new peaks or a shift in the existing peaks, which would indicate a binding event.

  • Titration Experiment (Fluorometric):

    • Follow the same procedure as the colorimetric titration, but use a fluorometer to record the fluorescence emission spectrum after each addition of the metal ion.

    • An enhancement or quenching of the fluorescence signal upon addition of the metal ion suggests a sensing event.

Application in Bioimaging: A Protocol for Cellular Staining

Thiourea derivatives have been explored for their applications in cellular imaging, often leveraging their ability to bind to specific cellular components or their intrinsic fluorescence.[1] The lipophilic nature of this compound may facilitate its entry into cells.

Workflow for Cellular Staining

G

Protocol for Live Cell Staining (Proposed)

This is a proposed protocol and may require optimization for specific cell lines and imaging systems.

  • Cell Culture: Plate cells (e.g., HeLa or other adherent cell line) on glass-bottom dishes and culture in appropriate media until they reach the desired confluency.

  • Preparation of Staining Solution: Prepare a working solution of this compound (e.g., 1-10 µM) in cell culture medium. It may be necessary to first dissolve the compound in a small amount of DMSO before diluting in the medium.

  • Staining: Remove the culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells with the staining solution for a specified period (e.g., 15-30 minutes) at 37 °C in a CO₂ incubator.

  • Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound dye.

  • Imaging: Immediately image the stained cells using a fluorescence microscope with appropriate excitation and emission filters. The optimal filter set will need to be determined experimentally based on the spectral properties of the dye.

Potential Application in Materials Science: A Functional Dye for Polymers

The incorporation of functional dyes into polymer matrices can impart new optical or sensing properties to the material. This compound, with its potential for environmental sensitivity, could be a candidate for creating "smart" materials that respond to external stimuli.

Conceptual Framework

G

Protocol for Preparation of a Functional Polymer Film (General)
  • Polymer Solution: Dissolve a suitable polymer (e.g., polymethyl methacrylate - PMMA) in a volatile solvent (e.g., chloroform or toluene).

  • Doping: Add a small amount of this compound to the polymer solution and stir until fully dissolved. The concentration of the dye will depend on the desired optical properties.

  • Film Casting: Cast the doped polymer solution onto a clean glass slide or into a petri dish.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a dust-free environment. A thin, transparent film of the functional polymer will be formed.

  • Testing: Expose the film to various analytes (e.g., solutions of metal ions) and observe any changes in color or fluorescence under UV light.

Conclusion and Future Directions

This compound stands as a molecule of significant potential, bridging the established utility of thiourea chemistry with the unique characteristics of the furan heterocycle. While its applications are still in the early stages of exploration, the foundational protocols and conceptual frameworks presented here provide a robust starting point for researchers and scientists. The proposed applications in sensing and bioimaging are grounded in the well-documented reactivity of the thiourea moiety and the favorable properties of furan-containing compounds. Further research into the photophysical properties of this compound and its interactions with a broader range of analytes will undoubtedly unlock new and exciting applications for this versatile functional dye.

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  • Sensing Activity of a New Generation of Thiourea-based Receptors; A Theoretical Study on the Anion Sensing. Semantic Scholar. Available at: [Link]

  • IDTI Dyes for Fluoride Anion Chemosensors. Frontiers in Chemistry. Available at: [Link]

  • Efficient and simple colorimetric fluoride ion sensor based on receptors having urea and thiourea binding sites. The Journal of Organic Chemistry. Available at: [Link]

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  • Fluorescent Sensing of Fluoride in Cellular System. Theranostics. Available at: [Link]

  • 1,3,4-Thiadiazole and quinolinone based multifunctional probes for fluorescence turn-on and colorimetric monitoring of Al3+ and Fe3+ in food and aqueous environment applications. ResearchGate. Available at: [Link]

  • A Comparative Spectroscopic Study of Thiourea Effect on the Photophysical and Molecular Association Behavior of Various Phenothiazine Dyes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules. Available at: [Link]

  • Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. DigitalCommons@UMaine. Available at: [Link]

  • Spectroscopic studies of dual fluorescence effects in a selected 1,3,4-thiadiazole derivative in organic solvents and aqueous so. SciSpace by Typeset. Available at: [Link]

  • (A) UV-vis absorption spectra of 1, 2 and 3 in tetrahydrofuran. (B).... ResearchGate. Available at: [Link]

  • a) Molecular structures of 1–3. Normalized UV–vis absorption spectra.... ResearchGate. Available at: [Link]

  • UV–vis absorption spectra of compound 1–3 in THF.. ResearchGate. Available at: [Link]

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  • Metal Ion Detection by Naphthylthiourea Derivatives through 'Turn-On' Excimer Emission. ACS Publications. Available at: [Link]

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Application Notes and Protocols for 1,3-(Difurfuryl)thiourea as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Mild Steel Corrosion

Mild steel, a cornerstone of modern industry, is ubiquitously employed in pipelines, storage tanks, and various structural components. Despite its versatility and cost-effectiveness, it is highly susceptible to corrosion, particularly in acidic environments commonly encountered during industrial processes such as acid cleaning, pickling, and oil and gas exploration. This electrochemical degradation not only compromises the structural integrity of equipment, leading to costly failures and safety hazards, but also results in significant economic losses. The use of corrosion inhibitors is a frontline strategy to mitigate this degradation. These chemical compounds, when added in small concentrations to the corrosive medium, adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.

Organic inhibitors, particularly those containing heteroatoms like sulfur, nitrogen, and oxygen, have proven to be highly effective. The lone pair electrons and π-electrons in their molecular structures facilitate their adsorption onto the d-orbitals of iron, disrupting the anodic and cathodic reactions of corrosion. Among these, thiourea and its derivatives are a well-established class of corrosion inhibitors, demonstrating significant efficacy in acidic media.[1] Their strong performance is attributed to the presence of the sulfur atom, which is readily protonated in acidic solutions, and acts as a strong electron donor, leading to robust adsorption on the steel surface.

This document provides a comprehensive guide to the application of a specific thiourea derivative, 1,3-(Difurfuryl)thiourea , as a corrosion inhibitor for mild steel. We will delve into its synthesis, the mechanistic principles of its protective action, and detailed protocols for its evaluation using standard electrochemical and surface analysis techniques.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward condensation reaction. A common method involves the reaction of furfurylamine with a thiocarbonyl source. While various synthetic routes exist for thioureas[2], a typical laboratory-scale synthesis is outlined below. A similar methodology has been successfully employed for the synthesis of related bis-substituted thioureas.[3]

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve furfurylamine (2 molar equivalents) in a suitable solvent such as ethanol.

  • Addition of Thiocarbonyl Source: To this solution, slowly add carbon disulfide (1 molar equivalent) dropwise at room temperature. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-4 hours to ensure the completion of the reaction.

  • Isolation and Purification: After cooling to room temperature, the product, this compound, will often precipitate out of the solution. The solid product can be collected by vacuum filtration.

  • Recrystallization: For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain a pure crystalline solid.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as melting point determination, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanism of Corrosion Inhibition

The efficacy of this compound as a corrosion inhibitor for mild steel in acidic media is rooted in its molecular structure and its ability to adsorb onto the metal surface. The proposed mechanism involves the following key aspects:

  • Adsorption: The inhibitor molecules adsorb onto the mild steel surface, displacing water molecules and creating a protective barrier.[4][5] This adsorption can occur through two primary modes:

    • Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecules in the acidic solution.

    • Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the heteroatoms (sulfur and nitrogen) and the vacant d-orbitals of the iron atoms on the steel surface.[5] The presence of the furan rings with their π-electrons can also contribute to the adsorption process.

  • Blocking of Active Sites: The adsorbed this compound molecules block the active anodic and cathodic sites on the steel surface. This hinders both the dissolution of iron (anodic reaction) and the hydrogen evolution reaction (cathodic reaction), thereby reducing the overall corrosion rate.[4]

  • Formation of a Protective Film: The adsorbed layer of the inhibitor forms a thin, stable, and protective film that isolates the metal from the aggressive corrosive environment.

The inhibition efficiency is influenced by the concentration of the inhibitor, the temperature, and the nature of the corrosive medium.[4]

Diagram: Proposed Inhibition Mechanism

G Inhibitor This compound Anodic_Site Anodic Site (Fe -> Fe2+ + 2e-) Inhibitor->Anodic_Site Adsorption (Chemisorption & Physisorption) Cathodic_Site Cathodic Site (2H+ + 2e- -> H2) Inhibitor->Cathodic_Site Blocking of Active Sites H_plus H+ Cl_minus Cl-

Caption: Adsorption and blocking action of this compound.

Experimental Evaluation of Inhibition Performance

To quantify the effectiveness of this compound as a corrosion inhibitor, a series of electrochemical and surface analysis techniques are employed.

Materials and Specimen Preparation
  • Mild Steel Specimens: Rectangular coupons of mild steel with a typical composition (wt%: C: 0.15-0.25, Mn: 0.3-0.6, P: <0.04, S: <0.05, Fe: balance) are used. For electrochemical measurements, a small area (e.g., 1 cm²) is exposed, with the rest of the specimen embedded in a non-conductive resin.

  • Surface Preparation: Prior to each experiment, the exposed surface of the mild steel specimen is mechanically polished using a series of silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., from 400 to 1200 grit). The polished specimen is then rinsed with deionized water, degreased with acetone, and dried in a stream of warm air.[6]

  • Corrosive Medium: A 1 M solution of hydrochloric acid (HCl) is a commonly used aggressive medium for testing corrosion inhibitors for mild steel.

  • Inhibitor Solutions: Solutions of this compound are prepared by dissolving known amounts of the synthesized compound in the 1 M HCl solution to achieve a range of concentrations (e.g., 50, 100, 200, 500 ppm).

Electrochemical Measurements

Electrochemical tests are performed using a standard three-electrode cell configuration consisting of the mild steel specimen as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode as the reference electrode.[6]

Protocol 2: Potentiodynamic Polarization (PDP)

  • Stabilization: Immerse the prepared mild steel working electrode in the test solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize for approximately 30-60 minutes.

  • Polarization Scan: After OCP stabilization, apply a potential scan from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Acquisition: Record the resulting current density as a function of the applied potential.

  • Data Analysis:

    • Plot the potentiodynamic polarization curves (log |current density| vs. potential).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection.

    • Calculate the inhibition efficiency (IE%) using the following equation:

      IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100

      where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Table 1: Typical Potentiodynamic Polarization Parameters

ParameterValue
Potential Range±250 mV vs. OCP
Scan Rate1 mV/s
Working ElectrodeMild Steel
Reference ElectrodeSaturated Calomel Electrode (SCE)
Counter ElectrodePlatinum Wire
Test Solution1 M HCl
Inhibitor Concentrations0, 50, 100, 200, 500 ppm

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

  • Stabilization: As with PDP, immerse the working electrode in the test solution and allow the OCP to stabilize.

  • Impedance Measurement: At the stabilized OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Acquisition: Record the impedance response of the system.

  • Data Analysis:

    • Present the impedance data as Nyquist plots (Z'' vs. Z') and Bode plots (log |Z| and phase angle vs. log frequency).

    • Model the impedance data using an appropriate equivalent electrical circuit (EEC). A simple Randles circuit is often a good starting point for corrosion systems.

    • Determine the charge transfer resistance (Rct) from the diameter of the semicircle in the Nyquist plot.

    • Calculate the inhibition efficiency (IE%) using the following equation:

      IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100

      where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Table 2: Typical Electrochemical Impedance Spectroscopy Parameters

ParameterValue
Frequency Range100 kHz to 10 mHz
AC Amplitude10 mV
Working ElectrodeMild Steel
Reference ElectrodeSaturated Calomel Electrode (SCE)
Counter ElectrodePlatinum Wire
Test Solution1 M HCl
Inhibitor Concentrations0, 50, 100, 200, 500 ppm

Diagram: Electrochemical Evaluation Workflow

G Start Mild Steel Specimen Preparation Electrochemical_Cell Three-Electrode Cell Assembly Start->Electrochemical_Cell OCP OCP Stabilization (30-60 min) Electrochemical_Cell->OCP PDP Potentiodynamic Polarization OCP->PDP EIS Electrochemical Impedance Spectroscopy OCP->EIS Data_Analysis Data Analysis and IE% Calculation PDP->Data_Analysis EIS->Data_Analysis Surface_Analysis Surface Characterization Data_Analysis->Surface_Analysis

Caption: Workflow for evaluating corrosion inhibitor performance.

Surface Analysis

To visualize the protective film and understand the surface morphology changes, various surface analysis techniques can be employed.

Protocol 4: Scanning Electron Microscopy (SEM)

  • Sample Preparation: Immerse mild steel specimens in 1 M HCl in the absence and presence of an optimal concentration of this compound for a specified period (e.g., 24 hours).

  • Cleaning and Drying: After immersion, carefully remove the specimens, rinse them with deionized water, and dry them thoroughly.

  • Imaging: Mount the specimens on SEM stubs and coat them with a thin layer of a conductive material (e.g., gold or carbon) if necessary.

  • Analysis: Acquire high-resolution images of the steel surface to observe the differences in surface morphology between the inhibited and uninhibited samples. The surface of the uninhibited sample is expected to show significant pitting and damage, while the inhibited surface should appear much smoother.[4]

Quantum Chemical Calculations

Computational chemistry provides valuable insights into the relationship between the molecular structure of an inhibitor and its efficiency.[7][8] Density Functional Theory (DFT) is a powerful tool for this purpose.

Key Parameters Calculated:

  • EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, leading to better inhibition efficiency.

  • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.

  • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition performance.

  • Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor on the metal surface.

These theoretical calculations can help in understanding the adsorption mechanism and in designing more effective corrosion inhibitors.

Concluding Remarks

This compound, with its constituent sulfur, nitrogen, and furan rings, presents a promising molecular architecture for the effective inhibition of mild steel corrosion in acidic environments. The protocols outlined in this document provide a robust framework for its synthesis and comprehensive evaluation. By combining electrochemical techniques with surface analysis and theoretical calculations, researchers can gain a deep understanding of its inhibitive properties and mechanism of action. This knowledge is crucial for the development and optimization of corrosion protection strategies in various industrial applications.

References

  • CORROSION INHIBITION EFFECT OF THIOUREA ON MILD STEEL IN HYDROCHLORIC ACID CONTAMINATED WITH CHLORINE - IJAET. (URL not available)
  • Inhibition Effect of Thiourea Derivative for Mild Steel Corrosion in Acid Medium: Experimental and Theoretical Studies - ResearchG
  • Results of potentiodynamic polarisation experiments in 1M HCl on mildsteel showing inhibition efficiencies of thiourea and its derivatives - ResearchG
  • The inhibition action of N-furfuryl-N′-phenyl thiourea on the corrosion of mild steel in acid media - Manipal Research Portal. (URL not available)
  • Quantum Chemical Properties Using the DFT Method: A Theoretical Tool Applied in the Study of Corrosion Inhibitors. RSD 2020, 9 (12), e2291210499. [Link].

  • The inhibition action of N-furfuryl-N?-phenyl thiourea on the corrosion of mild steel in acid media - IDR@NITK. (URL not available)
  • Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution - MDPI. (URL not available)
  • Quantum chemical parameters of different corrosion inhibitor systems.
  • Novel thiourea derivatives as corrosion inhibitors for mild steel: Experimental and computational investigations | Semantic Scholar. (URL not available)
  • Potentiodynamic curves for mild steel in 20% formic acid in the...
  • Quantum chemical properties using the DFT method: a theoretical tool applied in the study of corrosion inhibitors. RSD [Internet]. 2020 Dec. 12 [cited 2025 Nov. 11];9(12):e2291210499. Available from: [Link].

  • 1,3-Diethyl-2-Thiourea as a corrosion inhibitor for carbon steel SA 106 GR.B. (URL not available)
  • The inhibition action of N-furfuryl-N'-phenyl thiourea on the corrosion of mild steel in acid media - ResearchG
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  • Elevated-temperature corrosion inhibition of mild steel in sulfuric acid by coupled effects of imidazoline-type inhibitor and thiourea derivatives - J.
  • Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. (URL not available)
  • Electrochemical impedance spectra for low carbon steel in 1 moL/dm 3...
  • Performance of newly synthesized pyrimidine derivative as corrosion inhibitor: experimental and quantum chemical investigation: Original scientific paper | Journal of Electrochemical Science and Engineering. (URL not available)
  • Evaluation of impedance measurements on mild steel corrosion in acid media in the presence of heterocyclic compounds | Request PDF - ResearchG
  • Thiourea synthesis by thioacylation - Organic Chemistry Portal. (URL not available)
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  • (PDF) Synthesis, characterization and application of novel 1, 3-bis[(furan-2-l)
  • Electrochemical Impedance Spectroscopy (EIS) Analysis of Green Corrosion Inhibitor of Etlingera Elatior Extracts for Mild Steel in Acidic Media | springerprofessional.de. (URL not available)

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In Vitro Cytotoxicity of Thiourea Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiourea Derivatives

Thiourea derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These compounds, characterized by the presence of a thiocarbonyl group flanked by two amino groups, have demonstrated potent anticancer, antiviral, antibacterial, and antifungal properties.[1][2][3] The anticancer activity of thiourea derivatives is of particular interest, with numerous studies highlighting their ability to induce cell death in various cancer cell lines.[4][5] Their mechanism of action is often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as protein tyrosine kinases, topoisomerases, and vascular endothelial growth factor receptor 2 (VEGFR-2).[2][3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the in vitro cytotoxicity of novel thiourea derivatives. We will delve into the principles of commonly employed cytotoxicity assays, provide detailed, field-proven protocols, and discuss the interpretation of the generated data.

Choosing the Right Cytotoxicity Assay: A Tale of Two Assays

The selection of an appropriate cytotoxicity assay is paramount for obtaining reliable and meaningful data. The choice depends on the specific research question, the expected mechanism of cell death, and the available laboratory equipment. Here, we focus on two widely used and complementary colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

  • The MTT Assay: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[7] This assay is a robust indicator of cell proliferation and viability.

  • The LDH Assay: The Lactate Dehydrogenase (LDH) assay measures the activity of LDH released from damaged cells into the culture medium.[8][9][10] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[8][9]

By employing both assays, researchers can gain a more comprehensive understanding of the cytotoxic effects of their thiourea derivatives. For instance, a compound that shows a significant decrease in the MTT assay but a delayed or minor increase in the LDH assay might be inducing apoptosis, where metabolic activity ceases before significant membrane rupture occurs.

Experimental Workflow for Assessing Cytotoxicity

A typical experimental workflow for evaluating the cytotoxicity of thiourea derivatives is a multi-day process that requires careful planning and execution. The following diagram illustrates the key steps involved.

experimental_workflow Experimental Workflow for Cytotoxicity Assays cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_incubation Day 2-4: Incubation cluster_assay Day 4/5: Assay cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well plates treatment Treatment of cells with serial dilutions of compounds cell_culture->treatment compound_prep Preparation of Thiourea Derivative Stock Solutions compound_prep->treatment incubation Incubation for 24-72 hours treatment->incubation assay_choice Assay Selection incubation->assay_choice mtd_assay MTT Assay assay_choice->mtd_assay Metabolic Activity ldh_assay LDH Assay assay_choice->ldh_assay Membrane Integrity data_acq Absorbance Reading mtd_assay->data_acq ldh_assay->data_acq data_proc Data Processing & Normalization data_acq->data_proc ic50_calc IC50 Calculation data_proc->ic50_calc

Caption: A generalized workflow for in vitro cytotoxicity testing.

Detailed Protocols

Protocol 1: MTT Assay for Adherent Cells

This protocol is optimized for a 96-well plate format.

Materials:

  • Thiourea derivatives

  • Adherent cancer cell line of choice

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the thiourea derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the thiourea derivative.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.[12]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[13]

    • Mix thoroughly with a multichannel pipette to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

Protocol 2: LDH Cytotoxicity Assay

This protocol is designed for a 96-well plate format and measures LDH release in the culture supernatant.

Materials:

  • Thiourea derivatives

  • Cell line of choice

  • Complete cell culture medium

  • LDH Assay Kit (containing LDH reaction mixture and stop solution)

  • Lysis solution (provided in most kits, or 1% Triton X-100)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • It is crucial to set up the following controls in triplicate:[8][9][10][14]

      • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.

      • Maximum LDH Release Control: Untreated cells that will be lysed with a lysis solution before the assay to determine the maximum releasable LDH.

      • Medium Background Control: Culture medium without cells to measure background LDH levels in the medium.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Stopping the Reaction:

    • Add 50 µL of the stop solution to each well.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used to subtract background absorbance.[9][10]

Data Analysis and Interpretation

1. Calculation of Percentage Viability (MTT Assay):

The percentage of cell viability is calculated using the following formula:

2. Calculation of Percentage Cytotoxicity (LDH Assay):

The percentage of cytotoxicity is calculated as follows:

3. Determining the IC₅₀ Value:

The half-maximal inhibitory concentration (IC₅₀) is a key parameter that represents the concentration of a compound required to inhibit 50% of a biological process.[15] To determine the IC₅₀ value, the percentage viability or cytotoxicity data is plotted against the logarithm of the compound concentrations.[16][17] A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis, from which the IC₅₀ can be interpolated.[15][16]

Data Presentation:

The results of the cytotoxicity assays should be presented clearly and concisely. A table summarizing the IC₅₀ values of different thiourea derivatives against various cell lines is highly recommended.

Compound IDCell LineAssayIncubation Time (h)IC₅₀ (µM)
TD-01MCF-7MTT485.2 ± 0.4
TD-01HeLaMTT488.9 ± 0.7
TD-02MCF-7MTT4812.1 ± 1.1
TD-02HeLaMTT4815.6 ± 1.3
TD-01MCF-7LDH487.5 ± 0.6

Mechanistic Insights: How Thiourea Derivatives Induce Cytotoxicity

Understanding the molecular mechanisms underlying the cytotoxic effects of thiourea derivatives is crucial for their development as therapeutic agents. These compounds can interfere with multiple cellular processes, leading to cell cycle arrest and apoptosis.[4]

signaling_pathway Potential Mechanisms of Thiourea Derivative-Induced Cytotoxicity cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling cluster_cellular_effects Cellular Outcomes Thiourea Thiourea Derivative VEGFR2 VEGFR-2 Thiourea->VEGFR2 Inhibition EGFR EGFR Thiourea->EGFR Inhibition Apoptosis Induction of Apoptosis Thiourea->Apoptosis Ras Ras VEGFR2->Ras Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Blocks EGFR->Ras PI3K PI3K/Akt Ras->PI3K MAPK MAPK Ras->MAPK Proliferation Decreased Proliferation PI3K->Proliferation Blocks MAPK->Proliferation Blocks

Caption: A simplified diagram of signaling pathways targeted by thiourea derivatives.

Conclusion and Future Directions

The in vitro cytotoxicity assays described in this application note provide a robust framework for the initial screening and characterization of novel thiourea derivatives. By carefully selecting the appropriate assays, meticulously following the protocols, and accurately analyzing the data, researchers can effectively identify promising lead compounds for further preclinical development. Future studies should aim to elucidate the precise molecular targets and signaling pathways modulated by these compounds to fully unlock their therapeutic potential in the fight against cancer.

References

  • Abd-Alhaseeb, M. M. (2015, September 21). How can I calculate IC50 for a cytotoxic substance? ResearchGate. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • El-fakharany, E. M., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59.
  • Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 163-175.
  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023, December 16). YouTube. Retrieved from [Link]

  • Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 163-175.
  • Zaki, K., et al. (2025).
  • Abd-Alhaseeb, M. M. (2014, March 19). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? ResearchGate. Retrieved from [Link]

  • White, A. (2024, December 11). LDH cytotoxicity assay. protocols.io. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Al-Oqaili, Z. N. (2023, February 27). MTT (Assay protocol). protocols.io. Retrieved from [Link]

  • Strzyga-Łach, P., et al. (2021).
  • 3H Biomedical. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [https://www.ozbiosciences.com/img/cms/tds/LDH Cytotoxicity Kit TDS.pdf]([Link] Cytotoxicity Kit TDS.pdf)

  • The Coding Pack. (2021, January 13). Graphviz tutorial. YouTube. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

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Application Notes and Protocols: Analytical Standards for 1,3-(Difurfuryl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical standards and protocols for the characterization of 1,3-(Difurfuryl)thiourea. Intended for researchers, scientists, and professionals in drug development, these application notes detail the essential physicochemical properties, structural elucidation techniques, and chromatographic separation methods. The protocols herein are designed to ensure robust, reproducible, and validated analytical characterization of this compound, facilitating its application in research and development.

Introduction

This compound is a symmetrically substituted thiourea derivative containing two furfuryl groups. The unique structural combination of a thiourea core and furan rings imparts a range of interesting chemical properties and potential biological activities. Thiourea derivatives are known for a wide array of pharmacological effects, and the incorporation of the furan moiety, a common scaffold in medicinal chemistry, suggests potential applications in drug discovery and materials science.[1] Furfural, a key platform chemical derived from lignocellulosic biomass, serves as a precursor to furfuryl alcohol and subsequently to compounds like this compound, highlighting its role in sustainable chemistry.[2]

Accurate and reliable analytical methodologies are paramount for the quality control, stability assessment, and characterization of this compound in various matrices. This guide provides detailed protocols for the identification and quantification of this compound, ensuring data integrity and facilitating its progression through the research and development pipeline.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods, formulation studies, and interpretation of biological data.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₂S[3]
Molecular Weight 236.29 g/mol [3]
CAS Number 10248-89-2[3]
Melting Point 83-85 °C[3][4]
Boiling Point (Predicted) 361.2 ± 52.0 °C[3][4]
Density (Predicted) 1.259 ± 0.06 g/cm³[3][4]
pKa (Predicted) 12.97 ± 0.70[3][4]
Appearance Crystalline solid
Solubility Soluble in organic solvents such as DMSO, acetone.[5][6]
Chemical Structure

The chemical structure of this compound is characterized by a central thiourea group symmetrically substituted with two furfuryl moieties.

Caption: Chemical structure of this compound.

Analytical Protocols

The following protocols provide a framework for the comprehensive analysis of this compound. These methods are foundational and may require optimization based on the specific sample matrix and analytical instrumentation.

Analytical Workflow Overview

A general workflow for the analysis of this compound involves sample preparation, followed by qualitative and quantitative analysis using various spectroscopic and chromatographic techniques.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_output Data Interpretation Start Sample Dissolution Dissolution in appropriate solvent Start->Dissolution Filtration Filtration Dissolution->Filtration Qualitative Qualitative Analysis (NMR, FTIR, MS) Filtration->Qualitative Quantitative Quantitative Analysis (HPLC, GC) Filtration->Quantitative Data Data Analysis & Reporting Qualitative->Data Quantitative->Data

Caption: General analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a primary technique for assessing the purity and quantifying this compound.[7][8] The method described below is a starting point and should be validated for its intended use.

Rationale: Reverse-phase HPLC is chosen for its versatility and ability to separate compounds with moderate polarity like this compound. The C18 stationary phase provides excellent hydrophobic retention, while the acetonitrile/water mobile phase allows for gradient elution to resolve impurities with varying polarities. UV detection is suitable due to the presence of chromophores in the furan rings.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from the calibration curve. Purity is assessed by calculating the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities and confirming the molecular weight of this compound.[7][9]

Rationale: GC is well-suited for the analysis of thermally stable and volatile compounds. The use of a mass spectrometer as a detector provides high selectivity and allows for the identification of unknown impurities based on their mass spectra. This method is particularly useful for detecting residual solvents or by-products from the synthesis process.

Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 split ratio).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., acetone or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The molecular ion peak (M⁺) should be observed at m/z 236.[10] Analyze the mass spectra of other peaks to identify potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound.[11]

Rationale: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This allows for the confirmation of the connectivity of the atoms and the overall structure of the compound.

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Analysis:

    • ¹H NMR: Expect signals corresponding to the N-H protons of the thiourea group, the methylene protons, and the protons of the furan rings. The chemical shifts, integration values, and coupling patterns should be consistent with the structure.

    • ¹³C NMR: Expect signals for the thiocarbonyl carbon, the methylene carbons, and the carbons of the furan rings. The number of signals and their chemical shifts should match the expected structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique for identifying the key functional groups present in this compound.[5][11]

Rationale: The thiourea and furan moieties have characteristic infrared absorption bands. FTIR can quickly confirm the presence of these functional groups, providing a fingerprint of the molecule.

Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands:

    • N-H stretching: ~3200-3400 cm⁻¹

    • C-H stretching (furan): ~3100-3150 cm⁻¹

    • C=C stretching (furan): ~1500-1600 cm⁻¹

    • C=S stretching (thiocarbonyl): ~1200-1300 cm⁻¹

    • C-N stretching: ~1350-1450 cm⁻¹

    • C-O-C stretching (furan): ~1000-1100 cm⁻¹

Conclusion

The analytical protocols detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is essential for the advancement of research and development activities involving this compound. The combination of chromatographic and spectroscopic techniques allows for unambiguous identification, purity assessment, and quantification, thereby establishing a solid analytical foundation for its potential applications.

References

  • CD BioSustainable. (n.d.). Furfural Analysis. Retrieved from [Link]

  • Celignis. (n.d.). Analysis of Furfural. Retrieved from [Link]

  • Science.gov. (n.d.). thiourea derivatives methods: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple gas chromatographic method for furfural analysis. Retrieved from [Link]

  • MDPI. (2023). Catalytic Production and Upgrading of Furfural: A Platform Compound. Retrieved from [Link]

  • DergiPark. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H12N2O2S). Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Retrieved from [Link]

  • CORE. (n.d.). Quantitative determination of urea, thiourea, and certain of their substitution products by spectrophotometric techniques. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, characterization and application of novel 1, 3-bis[(furan-2-l)methylene]thiourea functional dye on wool and cotton fabrics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. Retrieved from [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of Thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of thiourea. Thiourea, a versatile compound with applications in agriculture, organic synthesis, and as a potential drug impurity, requires a reliable analytical method for its detection and quantification.[1][2][3] This document provides a comprehensive protocol, including system suitability parameters, sample preparation, and method validation in accordance with ICH guidelines, making it suitable for researchers, scientists, and drug development professionals. The described reversed-phase HPLC method with UV detection is demonstrated to be specific, accurate, and precise for its intended purpose.

Introduction: The Analytical Imperative for Thiourea

Thiourea ((NH₂)₂CS) is a structural analogue of urea where the oxygen atom is replaced by a sulfur atom.[2][3] This substitution imparts distinct chemical properties that are leveraged in various industrial and scientific applications. It serves as a reagent in organic synthesis, a component in photographic processes, and is used in agriculture to stimulate germination.[1][2][3] However, its presence as an impurity or degradant in pharmaceutical products is of concern, necessitating a robust analytical method for its control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture, making it an ideal choice for thiourea analysis.[4]

The causality behind selecting a reversed-phase HPLC method lies in the polar nature of thiourea. While highly polar compounds can be challenging to retain on traditional C18 columns, this method utilizes a C18 stationary phase with an aqueous mobile phase to achieve adequate retention and separation from potential impurities. The choice of UV detection is based on the chromophoric properties of the thiocarbonyl group in the thiourea molecule, which exhibits significant absorbance in the UV region.[5]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The specific components and their settings are outlined in the table below.

Parameter Specification Rationale
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/Vis DetectorStandard configuration for robust and reproducible analysis.
Column C18, 4.6 x 250 mm, 5 µmA C18 column provides a good balance of hydrophobicity for retaining the polar thiourea analyte with an aqueous mobile phase. The dimensions are standard for good resolution and efficiency.[6]
Mobile Phase Acetonitrile:Water (v/v)A simple, readily available, and UV-transparent mobile phase. The ratio can be adjusted to optimize retention time. For this method, a 40:60 (v/v) mixture is recommended.[7]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 25 °CMaintaining a constant column temperature ensures reproducible retention times.[6]
Detection Wavelength 242 nmThis wavelength is near the absorption maximum of thiourea, providing good sensitivity.[5][7]
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Run Time 10 minutesSufficient time to elute thiourea and any potential early-eluting impurities.
Reagents and Standards
  • Thiourea Reference Standard: Purity ≥ 99%

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water

  • Methanol: HPLC grade (for sample preparation)[8]

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of thiourea reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with water. Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with water to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The sample preparation procedure will vary depending on the matrix. For a solid sample, the following general procedure can be applied:

  • Accurately weigh a portion of the sample expected to contain thiourea.

  • Transfer the weighed sample to a suitable volumetric flask.

  • Add a portion of methanol, and sonicate for 10 minutes to extract the thiourea.[8]

  • Dilute to volume with water.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

HPLC Analysis Workflow

The following diagram illustrates the key steps in the HPLC analysis of thiourea.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System System_Suitability System Suitability Test HPLC_System->System_Suitability Injection Sample Injection System_Suitability->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Generate Report Quantification->Report Validation_Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Range Range Linearity->Range Accuracy->Range Precision->Range

Sources

Application Notes and Protocols: Metal Complex Formation with 1,3-(Difurfuryl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of 1,3-(Difurfuryl)thiourea in Coordination Chemistry

The landscape of medicinal and materials chemistry is perpetually in search of novel molecules with unique structural and functional attributes. Within this pursuit, thiourea derivatives have established themselves as a remarkably versatile class of ligands.[1] Their ability to coordinate with a diverse range of metal ions through sulfur and/or nitrogen donor atoms allows for the synthesis of complexes with tailored geometries and electronic properties.[2][3] These metal complexes often exhibit significantly enhanced biological activities compared to the free ligands, marking them as promising candidates for therapeutic agents, particularly in anticancer and antimicrobial research.[4]

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of metal complexes based on a novel, yet underexplored, ligand: This compound . The presence of furan moieties in this ligand is of particular interest, as furan rings are prevalent in numerous biologically active compounds and can participate in various non-covalent interactions, potentially influencing the biological profile of the resulting metal complexes.[5]

These application notes and protocols are designed to be a self-validating system, guiding the researcher through the synthesis of the ligand, its complexation with various metal precursors, and the rigorous characterization of the final products. The causality behind each experimental step is explained to provide a deeper understanding of the underlying chemical principles.

Part 1: Synthesis of the Ligand: this compound

The synthesis of N,N'-disubstituted thioureas can be achieved through several routes. A common and efficient method involves the reaction of a primary amine with carbon disulfide.[6][7] This approach is favored for its operational simplicity and the availability of the starting materials.

Protocol 1: Synthesis of this compound

Principle: This synthesis is based on the nucleophilic addition of furfurylamine to carbon disulfide, followed by the elimination of hydrogen sulfide. The reaction is typically carried out in an aqueous or alcoholic medium.

Materials:

  • Furfurylamine (2 equivalents)[8]

  • Carbon disulfide (1 equivalent)[9]

  • Ethanol

  • Distilled water

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve furfurylamine (2 eq.) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add carbon disulfide (1 eq.) dropwise to the stirred solution. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into a beaker containing cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product under vacuum.

Characterization of the Ligand:

  • Melting Point: Determine the melting point of the purified product.

  • FTIR Spectroscopy: Acquire the infrared spectrum. Expect characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of the furan ring, C=S stretching (around 1100-1300 cm⁻¹), and C-O-C stretching of the furan ring.

  • ¹H and ¹³C NMR Spectroscopy: Dissolve the product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire the proton and carbon NMR spectra to confirm the structure.

Part 2: General Protocols for Metal Complex Formation

Thiourea ligands typically coordinate to metal ions through the sulfur atom, which acts as a soft donor.[10] However, bidentate coordination involving both sulfur and nitrogen is also possible, particularly after deprotonation of the N-H group.[3] The choice of metal salt, solvent, and reaction conditions can influence the coordination mode and the geometry of the resulting complex.

Protocol 2: General Synthesis of Metal Complexes with this compound

Principle: A solution of the ligand is reacted with a solution of a metal salt in a suitable solvent. The resulting complex may precipitate out of the solution or can be isolated by solvent evaporation.

Materials:

  • This compound (ligand)

  • Metal salts (e.g., CuCl₂, Ni(NO₃)₂, Zn(CH₃COO)₂, PdCl₂, K₂PtCl₄)

  • Solvents (e.g., ethanol, methanol, acetonitrile, DMF, DMSO)

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., ethanol) with gentle heating if necessary.

  • In a separate flask, dissolve the metal salt in the same or a miscible solvent.

  • Add the metal salt solution dropwise to the stirred ligand solution at room temperature. The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1, 4:1) to target different coordination geometries.

  • Stir the reaction mixture at room temperature or under reflux for a specified period (typically 2-24 hours). The formation of a precipitate may indicate the formation of the complex.

  • If a precipitate forms, collect it by filtration, wash with the solvent and a non-polar solvent like diethyl ether, and dry under vacuum.

  • If no precipitate forms, reduce the volume of the solvent by rotary evaporation and cool the solution to induce crystallization.

  • Isolate the solid product by filtration and dry under vacuum.

Part 3: Comprehensive Characterization of the Metal Complexes

Thorough characterization is essential to determine the structure and properties of the newly synthesized metal complexes. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Characterization
TechniqueExpected Observations and Interpretation
FTIR Spectroscopy A shift in the C=S stretching vibration to a lower wavenumber compared to the free ligand is indicative of coordination through the sulfur atom.[11] Changes in the N-H stretching region can also provide information about coordination or deprotonation. The appearance of new bands in the far-IR region (200-500 cm⁻¹) can be attributed to M-S and M-N vibrations.[4]
¹H NMR Spectroscopy A downfield shift of the N-H proton signal upon complexation suggests coordination through the sulfur atom, which leads to a decrease in electron density on the nitrogen atoms.[3] Shifts in the signals of the furan protons can also indicate interaction with the metal center.
¹³C NMR Spectroscopy A downfield shift of the C=S carbon signal is a strong indicator of coordination of the thiourea ligand to the metal center through the sulfur atom.[3]
UV-Vis Spectroscopy The electronic spectra of the complexes can provide information about the geometry of the complex and the nature of the metal-ligand bonding. The appearance of new bands not present in the free ligand can be assigned to d-d transitions or metal-to-ligand charge transfer (MLCT) bands.[11]
Analytical and Physical Characterization
  • Elemental Analysis (CHN): To determine the empirical formula of the complex and confirm the ligand-to-metal ratio.

  • Molar Conductivity Measurements: To determine the electrolytic nature of the complexes.[12] Measurements in solvents like DMF or DMSO can distinguish between electrolytic and non-electrolytic complexes.

  • Magnetic Susceptibility Measurements: For complexes with paramagnetic metal ions (e.g., Cu(II), Ni(II)), this technique helps in determining the geometry of the complex (e.g., octahedral, tetrahedral, square planar).

  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the complexes, providing precise information on bond lengths, bond angles, and the overall coordination geometry.[13]

Part 4: Potential Applications in Drug Development

Metal complexes of thiourea derivatives have shown significant promise in various areas of drug development. The introduction of furan moieties in this compound may further enhance these properties.

  • Anticancer Activity: Many thiourea-metal complexes, particularly those of gold, silver, platinum, and palladium, have demonstrated potent cytotoxicity against various cancer cell lines.[14] The mechanism of action is often attributed to their interaction with cellular macromolecules like DNA and enzymes.

  • Antimicrobial Activity: The coordination of a metal ion to a thiourea ligand can significantly enhance its antimicrobial properties.[15] These complexes can serve as leads for the development of new antibacterial and antifungal agents.

  • Enzyme Inhibition: The sulfur and nitrogen donor atoms in the thiourea backbone can interact with the active sites of metalloenzymes, leading to their inhibition. This is a key strategy in the design of targeted therapeutics.

The furan rings in this compound can influence the lipophilicity of the complexes, which in turn affects their cellular uptake and bioavailability. Furthermore, the oxygen atom in the furan ring can act as a hydrogen bond acceptor, potentially leading to specific interactions with biological targets.

Part 5: Workflow and Logical Diagrams

Diagram 1: Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Furfurylamine Furfurylamine Reaction Nucleophilic Addition Ethanol, Reflux Furfurylamine->Reaction CS2 Carbon Disulfide CS2->Reaction Precipitation Precipitation in Water Reaction->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for the synthesis of the ligand.

Diagram 2: General Scheme for Metal Complex Formation

G cluster_reactants Reactants cluster_process Complexation Reaction cluster_isolation Isolation cluster_final Product Ligand This compound Reaction Solvent, Stirring (Room Temp or Reflux) Ligand->Reaction MetalSalt Metal Salt (MXn) MetalSalt->Reaction Isolation Filtration or Solvent Evaporation Reaction->Isolation Complex Metal Complex [M(Ligand)x]Yy Isolation->Complex

Caption: General workflow for metal complex synthesis.

References

  • Patil, S., et al. (2013). Green synthesis of symmetrical N, N0 -disubstituted thiourea. Environ Chem Lett, 11, 177–182.
  • BenchChem Technical Support Team. (2025).
  • Che and co-workers. (2010). Pioneering work on thiourea-group 11 metal complexes with good cytotoxic activity and excellent TrxR inhibition. As cited in a review on thiourea-metal complexes.
  • Various Authors. (2020). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. PMC.
  • A series of authors. (Date not available). Synthesis, structural characterization and biological activity of transition metal complexes of schiff base ligand-furan derivatives. Journal of Chemical and Pharmaceutical Research.
  • Yousef, T. A., et al. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI.
  • Sallal Abdulhadi Al-Merhj. (2012). Synthesis and characterization of new thiourea complexes.
  • Kollipara and co-workers. (Date not available). Work on neutral and cationic half-sandwich arene d6 metal complexes (Ru, Rh, Ir) containing pyridyl and pyrimidyl thiourea ligands. As cited in a review on thiourea-metal complexes.
  • A review of the synthesis and coordination of some lesser studied thiourea ligands. (2024). Taylor & Francis Online.
  • BenchChem. (2025). Applications of N,N'-Dimethylthiourea in Coordination Chemistry: A Detailed Guide for Researchers. BenchChem.
  • Pope, S. J. A., et al. (2022). N, N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties. Dalton Transactions, 51(10), 3971-3986.
  • Ozer, C.K., et al. (2009). Synthesis and characterization of N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their Ni(II) and Cu(II) complexes.
  • Jasmani, S., et al. (2024). The Synthesis and Characterization of Transition Metal Complexes of Mono Thiourea as Ligand and its Nonlinear Optic Application.
  • Pharmaceutical Applications of Metal Complexes and Derived M
  • PubChemLite. (n.d.). This compound (C11H12N2O2S). PubChem.
  • Al-Janabi, A. S., et al. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Inorganics, 11(10), 406.
  • Nadeem, S., et al. (2009). Synthesis and characterization of palladium(II) complexes of thioureas. X-ray structures of [Pd( N , N ′-dimethylthiourea)4]Cl2. Transition Metal Chemistry, 34(2), 169-175.
  • Physico-chemical Characterization of Some Metal Complexes Formed by Substituted Thiourea. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Synthesis and Structural Investigation of Zinc Metal- Ligand (Thiourea Derivative) Complexes. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • The Study of Biological Activities of Various Mixed Ligand Complexes of Nickel(II). (n.d.). IntechOpen.
  • ChemicalBook. (n.d.). This compound. ChemicalBook.
  • Shahzad, A., et al. (2019). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II)
  • Carbon disulfide (CS2)
  • PubChem. (n.d.). Furfurylamine. PubChem.
  • Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. (n.d.).
  • Awang Ngah, F. A., et al. (2016). Synthesis and characterization of 1-(3-aminophenyl)-3-(naphthalen-1-yl)thiourea and preliminary study towards binding with metal ions. AIP Conference Proceedings, 1784(1), 020001.

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Troubleshooting & Optimization

Optimizing yield of 1,3-(Difurfuryl)thiourea synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers and chemists on the synthesis of 1,3-(Difurfuryl)thiourea, focusing on yield optimization, troubleshooting common issues, and providing a validated experimental protocol.

Introduction

1,3-Disubstituted thioureas are a critical class of compounds in medicinal chemistry and organocatalysis.[1] this compound, in particular, incorporates the furan moiety—a versatile heterocyclic structure derived from biomass—making it a compound of interest for developing novel therapeutic agents and sustainable chemical processes.[2][3]

This technical support center provides a comprehensive guide for the synthesis of this compound. It is designed for chemistry professionals and researchers to navigate the common challenges encountered during its preparation, optimize reaction yields, and ensure the purity of the final product. The guide consolidates field-proven insights with established chemical principles to offer a reliable resource for your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common and efficient methods for synthesizing symmetrical N,N'-disubstituted thioureas like this compound?

The most direct and widely used method for synthesizing symmetrical thioureas is the reaction of a primary amine (in this case, furfurylamine) with carbon disulfide (CS₂).[4][5][6] This approach is often preferred due to the commercial availability of the starting materials and operational simplicity. Alternative methods include reacting the amine with more hazardous reagents like thiophosgene or using a two-step process involving the in-situ generation of an isothiocyanate intermediate, which then reacts with another equivalent of the amine.[6][7][8]

Q2: Can you explain the underlying mechanism for the reaction between furfurylamine and carbon disulfide?

The reaction proceeds through a two-step nucleophilic addition mechanism.

  • Formation of a Dithiocarbamate Intermediate: The nitrogen atom of the first furfurylamine molecule acts as a nucleophile and attacks the electrophilic carbon atom of carbon disulfide. This forms a zwitterionic intermediate that rapidly protonates to yield a dithiocarbamic acid, which is typically deprotonated by a base (like another amine molecule) to form a dithiocarbamate salt.[6]

  • Reaction with a Second Amine: This dithiocarbamate intermediate is then attacked by a second molecule of furfurylamine. This step involves the elimination of a molecule, typically hydrogen sulfide (H₂S) especially in the presence of an oxidant or under heating, to form the final this compound product.[5]

Q3: How does the choice of solvent impact the reaction yield and purity?

Solvent choice is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective as they can solubilize the starting materials and intermediates.[9][10] In some protocols, ethanol or even water can be used, offering a more environmentally friendly ("green") approach.[4][5] The solvent can influence reaction rates and, in some cases, prevent the precipitation of intermediates, leading to a cleaner reaction profile. For instance, an "on-water" synthesis can simplify product isolation as the thiourea often precipitates out and can be collected by simple filtration.[11]

Q4: What are the typical reaction conditions (temperature, time) for this synthesis?

Reaction conditions can vary significantly based on the chosen reagents and solvent.

  • Reactions with carbon disulfide can often be performed at room temperature, though gentle heating (40-70°C) or even reflux may be required to drive the reaction to completion, especially if the amine is not highly reactive.[9][10][12]

  • Reaction times can range from a few hours to overnight.[13] It is crucial to monitor the reaction's progress to determine the optimal time and avoid potential decomposition from prolonged heating.[14]

Q5: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexane mixture) should be chosen to clearly separate the starting furfurylamine, the product, and any potential intermediates or byproducts. The reaction is considered complete when the spot corresponding to the limiting reactant (furfurylamine) has disappeared.[7]

Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific problems that may arise during the synthesis of this compound.

ProblemPotential Cause(s)Recommended Solutions & Explanations
1. Low or No Product Yield Poor Quality of Furfurylamine: Furfurylamine can degrade over time, especially if exposed to air and light, leading to impurities that inhibit the reaction.Solution: Use freshly distilled or recently purchased furfurylamine. Confirm its purity via NMR or GC-MS before starting the reaction.
Weak Nucleophilicity of Amine: While furfurylamine is a reasonably good nucleophile, electron-withdrawing impurities or incorrect pH can reduce its reactivity.[12]Solution: Ensure the reaction medium is not acidic. In some cases, adding a non-nucleophilic base like triethylamine (TEA) can help by deprotonating any amine salts and facilitating the nucleophilic attack.[7]
Incorrect Stoichiometry: An improper ratio of furfurylamine to the sulfur source (e.g., CS₂) is a common error.Solution: Precisely measure the reactants. The standard stoichiometry is a 2:1 molar ratio of furfurylamine to carbon disulfide.[9] Using a slight excess of CS₂ is generally not recommended as it can be difficult to remove.
Sub-optimal Temperature: The reaction may be too slow at room temperature.Solution: Gently heat the reaction mixture to 50-70°C and monitor progress by TLC.[10] Be cautious, as excessive heat can promote side reactions.[14]
2. Formation of Side Products / Impurities Presence of Water: Water can react with carbon disulfide or intermediates, leading to byproducts.Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric moisture.
Decomposition of Dithiocarbamate Intermediate: The intermediate formed from the first amine addition can be unstable.Solution: Control the reaction temperature carefully. In some protocols, adding an oxidant like hydrogen peroxide can facilitate the conversion of the intermediate to the final product in a controlled manner, preventing side reactions.[5]
Formation of Symmetrical Byproducts (in unsymmetrical synthesis): This is not an issue for this compound but is a common problem in thiourea synthesis where the intermediate isothiocyanate reacts with the starting amine.[7]Solution: For this specific synthesis, ensure thorough mixing to maintain a homogenous reaction environment.
3. Difficulty in Product Isolation & Purification Product Oiling Out: The crude product may separate as an oil instead of a crystalline solid, making filtration difficult.Solution: Try triturating the oil with a non-polar solvent like cold hexane or diethyl ether to induce crystallization. Alternatively, dissolve the oil in a minimal amount of a suitable solvent (e.g., dichloromethane) and precipitate it by adding a non-polar solvent.
Co-precipitation of Impurities: Unreacted starting materials or byproducts may crystallize along with the desired product.Solution: Recrystallization is the most effective purification method. Test different solvent systems. A common choice is ethanol/water or isopropanol. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly.[13]
Similar Polarity of Product and Impurities: If impurities cannot be removed by recrystallization, they likely have similar polarity to the product, making separation challenging.Solution: Use column chromatography. A silica gel stationary phase with a gradient mobile phase (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) can effectively separate the product from closely related impurities.[14]

Optimized Experimental Protocol

This protocol details a reliable method for the synthesis of this compound using furfurylamine and carbon disulfide.

Materials & Reagents:

  • Furfurylamine (≥99%, freshly distilled)

  • Carbon Disulfide (CS₂, ≥99%)

  • Ethanol (Absolute)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve furfurylamine (2.0 equivalents) in absolute ethanol (approximately 10 mL per gram of amine).

  • Reagent Addition: While stirring the solution at room temperature, add carbon disulfide (1.0 equivalent) dropwise over 10-15 minutes. The reaction may be slightly exothermic.

  • Reaction: After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol).

  • Monitoring: Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 3-5 hours, as indicated by the consumption of furfurylamine.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

  • Drying & Characterization: Dry the white to off-white crystalline solid under vacuum. The expected melting point is in the range of 83-85°C.[15] Characterize the final product by ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and purity.

Quantitative Data Summary
ParameterValueNotes
Reactant Ratio Furfurylamine : CS₂ = 2 : 1 (molar)A 2:1 ratio is crucial for synthesizing the symmetrical thiourea.
Solvent Absolute EthanolProvides good solubility and a suitable reflux temperature.
Temperature Reflux (~78°C)Ensures a reasonable reaction rate to drive the synthesis to completion.
Reaction Time 3 - 5 hoursMonitor by TLC to avoid unnecessary heating.
Expected Yield 70-85%Yields can vary based on the purity of reagents and adherence to the protocol.

Visual Workflow & Mechanism Diagrams

Synthesis and Troubleshooting Workflow

G start Start: Reagent Prep (Furfurylamine, CS2, Ethanol) setup Reaction Setup (Dissolve Amine, Add CS2) start->setup reaction Reaction (Reflux for 3-5h) setup->reaction monitor Monitor by TLC reaction->monitor complete Reaction Complete? monitor->complete complete->reaction No workup Workup (Cool, Filter) complete->workup Yes purify Purification (Recrystallize from Ethanol) workup->purify troubleshoot Troubleshoot Issue workup->troubleshoot product Final Product (this compound) purify->product purify->troubleshoot low_yield Low Yield? Check Stoichiometry, Temp, Reagent Purity troubleshoot->low_yield Yield Issue impurities Impurities Present? Optimize Temp, Use Anhydrous Solvent troubleshoot->impurities Purity Issue low_yield->start Re-evaluate impurities->purify Re-purify G amine1 2 R-NH₂ Furfurylamine intermediate [R-NH-C(=S)S]⁻ [R-NH₃]⁺ Dithiocarbamate Salt Intermediate amine1->intermediate Step 1: Nucleophilic Attack cs2 S=C=S Carbon Disulfide cs2->intermediate product R-NH-C(=S)-NH-R This compound intermediate->product Step 2: Reaction with 2nd Amine plus2 + h2s H₂S plus1 +

Sources

Common side reactions in thiourea synthesis from isothiocyanates

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Thiourea Synthesis

Introduction

Welcome to the technical support guide for thiourea synthesis via the reaction of isothiocyanates with amines. This reaction is a cornerstone of medicinal chemistry and materials science due to its reliability and the versatile utility of the resulting thiourea motif. However, like any chemical transformation, it is not without its potential pitfalls. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered by our users in the field. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.

Part 1: Frequently Asked Questions (FAQs)

Question 1: "My reaction is complete according to TLC/LCMS, but my final yield after purification is significantly lower than expected. What are the common culprits?"

This is a frequent issue that often points to competing, non-obvious side reactions or product loss during workup. The primary suspects are:

  • Hydrolysis of the Isothiocyanate: The electrophilic carbon of the isothiocyanate is highly susceptible to attack by water, leading to the formation of an unstable carbamic acid, which can decompose or react further to generate undesired byproducts.

  • Formation of Symmetrical Thioureas: If your amine starting material is a primary amine, it can be a degradation product of the isothiocyanate's reaction with water. This newly formed amine can then react with remaining isothiocyanate, leading to a symmetrical N,N'-disubstituted thiourea byproduct that can be difficult to separate from your desired product.

  • Adsorption onto Silica Gel: Thioureas, particularly those with polar functional groups, can exhibit strong binding to silica gel during column chromatography, leading to significant product loss.

Question 2: "I've detected a byproduct with a mass corresponding to a urea analog of my target molecule. How is this possible?"

The formation of a urea byproduct is a classic indicator of water contamination in your reaction. The isothiocyanate reacts with water to form a dithiocarbamic acid, which is unstable. A more common pathway in the presence of amines is the formation of a carbodiimide intermediate or direct reaction with trace water leading to an isocyanate, which then rapidly reacts with the amine nucleophile to form a stable urea. This side reaction is particularly prevalent if the reaction is heated.

Question 3: "My reaction seems to stall and never reaches full conversion, even after extended reaction times. Why is this happening?"

Reaction stalling can be attributed to several factors:

  • Poor Nucleophilicity of the Amine: Electron-withdrawing groups on the amine or significant steric hindrance around the nitrogen atom can drastically reduce its nucleophilicity, slowing the reaction to a crawl.

  • Reagent Purity: Impurities in either the isothiocyanate or the amine can inhibit the reaction. Older isothiocyanate samples may have partially oligomerized.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. Protic solvents can solvate the amine, potentially reducing its reactivity, while aprotic polar solvents like DMF or acetonitrile are generally preferred.

Part 2: Troubleshooting Guides & Protocols

Problem Case 1: Persistent Urea Byproduct Formation

Root Cause Analysis: The presence of water in the reaction system is the direct cause. Isothiocyanates are highly sensitive to moisture, and even ambient humidity or improperly dried solvents can lead to significant urea formation.

Visualizing the Competing Reactions:

G cluster_main Desired Pathway cluster_side Side Reaction Pathway R_NCS R-N=C=S (Isothiocyanate) Thiourea R-NH-C(S)-NH-R' (Thiourea Product) R_NCS->Thiourea Nucleophilic Attack (Fast) R_NH2 R'-NH2 (Amine) R_NH2->Thiourea R_NCS_side R-N=C=S (Isothiocyanate) Isocyanate R-N=C=O (Isocyanate intermediate) R_NCS_side->Isocyanate Hydrolysis H2O H₂O (Water Contaminant) H2O->Isocyanate Urea R-NH-C(O)-NH-R' (Urea Byproduct) Isocyanate->Urea Very Fast R_NH2_side R'-NH2 (Amine) R_NH2_side->Urea

Caption: Competing reaction pathways for thiourea and urea formation.

Troubleshooting Protocol: Implementing a Rigorous Anhydrous Reaction

  • Glassware Preparation:

    • Thoroughly clean all glassware (reaction flask, condenser, magnetic stir bar, etc.).

    • Dry in an oven at 120 °C for at least 4 hours (or overnight).

    • Assemble the glassware hot and allow it to cool to room temperature under a stream of dry, inert gas (Nitrogen or Argon).

  • Solvent and Reagent Preparation:

    • Use anhydrous solvents from a freshly opened bottle or from a solvent purification system.

    • If using a bottled anhydrous solvent, use a dry syringe/cannula to transfer it.

    • If the amine is a solid, dry it in a vacuum oven before use. If it is a liquid, consider distillation or storage over molecular sieves.

  • Reaction Execution:

    • Dissolve the amine in the anhydrous solvent under an inert atmosphere.

    • Add the isothiocyanate dropwise via a dry syringe at room temperature or 0 °C to control any potential exotherm.

    • Maintain the inert atmosphere throughout the entire reaction period.

Data Summary: Common Solvents and Drying Agents

SolventBoiling Point (°C)Common Drying AgentNotes
Acetonitrile (MeCN)81.6Calcium Hydride (CaH₂)Distill from CaH₂ under N₂.
Dichloromethane (DCM)39.6Calcium Hydride (CaH₂)Distill from CaH₂ under N₂. Avoid strong bases.
Tetrahydrofuran (THF)66Sodium/BenzophenoneDistill from Na/benzophenone ketyl under N₂.
N,N-Dimethylformamide (DMF)153Molecular Sieves (4Å)Dry over activated 4Å sieves for 24h, then use.
Problem Case 2: Complex Reaction Mixture and Multiple Byproducts

Root Cause Analysis: This often stems from the instability of the isothiocyanate starting material, especially if it is electron-deficient or sterically unhindered. Isothiocyanates can undergo self-reaction or polymerization, particularly upon heating or prolonged storage.

Troubleshooting Workflow:

G start Complex Mixture Detected (TLC/LCMS) check_reagent 1. Verify Purity of Starting Materials (NMR/GC) start->check_reagent is_pure Are Reagents Pure? check_reagent->is_pure purify Purify Starting Materials (Distillation/Recrystallization) is_pure->purify No check_temp 2. Analyze Reaction Temperature is_pure->check_temp Yes purify->check_reagent is_heated Was Reaction Heated? check_temp->is_heated lower_temp Repeat at Lower Temp (e.g., 0 °C to RT) is_heated->lower_temp Yes check_stoich 3. Verify Stoichiometry is_heated->check_stoich No success Clean Reaction lower_temp->success is_stoich_ok Was Amine:NCS Ratio ~1:1? check_stoich->is_stoich_ok adjust_stoich Adjust Stoichiometry; Consider Slow Addition is_stoich_ok->adjust_stoich No is_stoich_ok->success Yes adjust_stoich->success

Caption: A logical workflow for troubleshooting complex reaction mixtures.

Preventative Protocol: Handling and Using Isothiocyanates

  • Purity Check: Before use, always check the purity of the isothiocyanate, especially from an older bottle. A quick ¹H NMR or IR spectrum can be very informative. The characteristic isothiocyanate stretch in the IR spectrum appears around 2100 cm⁻¹.

  • Storage: Store isothiocyanates in a cool, dark place under an inert atmosphere. For long-term storage, consider refrigeration.

  • Stoichiometry and Addition: Use a slight excess of the more valuable or stable reagent. Typically, the amine is dissolved in the solvent, and the isothiocyanate is added portion-wise or dropwise as a solution to maintain a low instantaneous concentration, minimizing self-reaction.

References

  • Title: Isothiocyanates as Electrophiles in Organic Synthesis. Source: Chemical Reviews. URL: [Link]

  • Title: The chemistry of the isothiocyanato group. Source: The Chemistry of Cyanates and Their Thio Derivatives. URL: [Link]

  • Title: Synthesis of Thioureas. Source: Organic Syntheses. URL: [Link]

  • Title: Solvent Effects on the Rate of Reaction between Isothiocyanates and Amines. Source: Journal of the Chemical Society, Perkin Transactions 2. URL: [Link]

  • Title: A convenient synthesis of N,N'-disubstituted thioureas from isothiocyanates and amines. Source: Tetrahedron Letters. URL: [Link]

Technical Support Center: Purification of 1,3-(Difurfuryl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,3-(Difurfuryl)thiourea. This guide is intended for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. This resource is designed to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a deeper understanding and more successful outcomes in your work.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound, providing step-by-step solutions and expert advice.

Problem 1: My crude this compound product is an oil or a sticky solid and won't crystallize.

Possible Causes and Solutions:

  • Presence of Impurities: The most common reason for the failure of a product to crystallize is the presence of impurities that inhibit the formation of a crystal lattice. Unreacted starting materials, such as furfurylamine, or by-products can act as "crystal poisons."

    • Solution: Attempt to remove these impurities by washing the crude product. A common method is to triturate the oily product with a solvent in which the desired compound is sparingly soluble, but the impurities are soluble. For this compound, try triturating with cold diethyl ether or a hexane/ethyl acetate mixture.

  • Residual Solvent: Trapped solvent from the reaction mixture can also prevent crystallization.

    • Solution: Ensure your crude product is thoroughly dried under high vacuum before attempting recrystallization. Gentle heating under vacuum can help remove stubborn residual solvents.

  • Incorrect Recrystallization Solvent: The choice of solvent is critical for successful recrystallization.

    • Solution: A good recrystallization solvent should dissolve the compound when hot but not when cold. For this compound, which is a moderately polar molecule, a good starting point for solvent screening would be ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.

Problem 2: The purified this compound is discolored (yellow or brown).

Possible Causes and Solutions:

  • Oxidation or Degradation: Thiourea derivatives can be susceptible to oxidation or degradation, especially when exposed to air, light, or high temperatures for extended periods. The furan rings in this compound can also be prone to degradation under acidic conditions.

    • Solution:

      • Minimize Heat and Light Exposure: During purification and storage, protect the compound from excessive heat and light. Use an amber-colored flask for recrystallization if possible.

      • Charcoal Treatment: Activated charcoal can be used to remove colored impurities. During the hot dissolution step of recrystallization, add a small amount of activated charcoal to the solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

      • Work-up pH: Ensure that the reaction work-up and purification steps are performed under neutral or slightly basic conditions to prevent degradation of the furan moieties.

Problem 3: The yield of purified this compound is very low after recrystallization.

Possible Causes and Solutions:

  • Suboptimal Recrystallization Solvent: If the compound is too soluble in the chosen solvent even at low temperatures, a significant portion will remain in the mother liquor, leading to a low recovery.

    • Solution:

      • Solvent System Optimization: Experiment with different solvent systems. If your compound is too soluble in a single solvent, try a binary solvent system. For example, dissolve the compound in a minimal amount of a "good" solvent (like hot ethanol or ethyl acetate) and then slowly add a "poor" solvent (like hexanes or water) until the solution becomes slightly turbid. Then, reheat to clarify and allow to cool slowly.

      • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and lower the overall isolated yield of pure product. Allow the crystallization flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

      • Concentration of the Mother Liquor: The mother liquor can be concentrated under reduced pressure and a second crop of crystals can be collected. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What is the best method to monitor the purity of this compound?

A1: A combination of techniques is recommended for a thorough purity assessment:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to assess the number of components in your sample and to track the progress of purification. A common mobile phase for thiourea derivatives is a mixture of ethyl acetate and hexanes. The spots can be visualized under UV light (254 nm) or by using a potassium permanganate stain.[1][2]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, reversed-phase HPLC is a highly reliable method. A C18 column with a mobile phase of acetonitrile and water is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the desired product and for identifying any impurities that have distinct NMR signals.

  • Melting Point: A sharp melting point range close to the literature value (83-85 °C) is a good indicator of high purity.[3]

Q2: How should I store purified this compound?

A2: To prevent degradation, this compound should be stored in a cool, dark, and dry place. It is best kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.

Q3: What are the likely impurities in a synthesis of this compound?

A3: The impurities will depend on the synthetic route, but common possibilities include:

  • Unreacted Furfurylamine: This is a common impurity if the stoichiometry is not precise or the reaction does not go to completion.

  • By-products from the Thiocarbonyl Source: If using a reagent like thiophosgene or carbon disulfide, related by-products may be present.

  • Symmetrical Thioureas: If the synthesis is not well-controlled, you might form small amounts of the symmetrical thiourea derived from the starting amine.

  • Degradation Products: As mentioned earlier, oxidation or acid-catalyzed degradation of the furan rings can lead to colored impurities.

Table 1: Potential Impurities and Their Characteristics

ImpurityStructureBoiling/Melting PointRemoval Strategy
FurfurylamineC₅H₇NO145 °C (boiling point)Acid wash during work-up, evaporation under vacuum, column chromatography
Unidentified Polar By-productsVariesVariesColumn chromatography, recrystallization
Oxidation/Degradation ProductsVariesVariesCharcoal treatment during recrystallization, column chromatography

Detailed Purification Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a step-by-step methodology for the recrystallization of this compound.

Step-by-Step Methodology:

  • Solvent Selection: Based on the principle of "like dissolves like," a moderately polar solvent is a good starting point. Ethanol or isopropanol are often effective. Alternatively, a binary solvent system of ethyl acetate/hexanes can be used.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If using a binary system, dissolve in the "good" solvent first, then add the "poor" solvent dropwise until turbidity appears, and reheat to dissolve.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove the charcoal and any other insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal growth, do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography of this compound

Column chromatography is a highly effective method for separating this compound from closely related impurities.

Step-by-Step Methodology:

  • Stationary Phase Selection: Silica gel is the most common stationary phase for compounds of this polarity.

  • Mobile Phase Selection: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis to achieve a retention factor (Rf) of approximately 0.3 for the desired product. A starting point could be a 30:70 mixture of ethyl acetate to hexanes.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder added to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process and workflow for the purification of this compound.

Purification_Workflow Crude Crude Product (this compound + Impurities) TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Single major spot, minor baseline impurities Column Column Chromatography TLC->Column Multiple spots or streaking Pure Pure Product Recrystallization->Pure Column->Pure

Caption: Decision workflow for purification method selection.

Recrystallization_Process Start Crude Product Dissolve Dissolve in minimal hot solvent Start->Dissolve Charcoal Add Activated Charcoal (optional) Dissolve->Charcoal Cool Slow Cooling to RT HotFilter Hot Filtration (if charcoal used) Charcoal->HotFilter HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry under Vacuum Wash->Dry End Pure Crystals Dry->End

Caption: Step-by-step recrystallization workflow.

References

  • Convenient Synthesis of Unsymmetrical N,N′-disubstituted Thioureas in W
  • Synthesis and Characterization of Some New Derivatives of Thiourea and Study of Their Biological Activity. Journal of Global Pharma Technology.
  • TLC Visualiz
  • Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives.
  • Theoretical and Experimental Investigation of Thiourea Derivatives: Synthesis, Crystal Structure, In-Silico and In-Vitro Biolog. In-Silico and In-Vitro Biolog.
  • Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities.
  • Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XII. N-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas.
  • Green Process Development for the Synthesis of Aliphatic Symmetrical N,N′-Disubstituted Thiourea Derivatives in Aqueous Medium.
  • A Novel Route to Unsymmetrical Disubstituted Ureas and Thioureas by Lewis Base Catalyzed Reductive Alkyl
  • Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium.
  • Simple, Novel Synthesis of Furfurylamine from Furfural by One-Pot Reductive Amination in Water Using Zinc Metal.
  • Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes. MDPI.
  • A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. Organic Chemistry Portal.
  • Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes. MDPI.
  • Synthesis of Thiourea Derivatives and Binding Behavior Towards the Mercury Ion. Malaysian Journal of Analytical Sciences.
  • Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. PubMed.
  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities.
  • Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. MDPI.
  • How to Grow Crystals. University of California, Berkeley.
  • A Simple and green procedure for the synthesis of symmetrical N,N '-disubstituted thioureas on the surface of alumina under microwave irradiation.
  • Degradation of 1,3-Diphenyl Thiourea by Cetyltrimethylammonium Permanganate in Solvent Free State: Reaction Kinetics and Mechani. IJPPR.
  • 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea. PubMed Central.
  • Separation of isomers of chiral thiourea derivatives by spontaneous resolution, and rationale of molecular recognition. The Royal Society of Chemistry.
  • This compound | 10248-89-2. ChemicalBook.
  • Thiourea Degradation in Aqueous Solutions via Ozonation.

Sources

Stability of 1,3-(Difurfuryl)thiourea in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-(Difurfuryl)thiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving aqueous solutions of this compound. We will delve into the critical aspects of its stability, offering field-proven insights and scientifically grounded protocols to ensure the integrity and success of your research.

Introduction: Understanding the Stability Landscape

This compound, a symmetrically disubstituted thiourea, possesses a unique chemical architecture that presents both opportunities and challenges in aqueous environments. The molecule's stability is primarily influenced by two key structural features: the thiourea backbone and the two furfuryl substituents. The thiourea group is known to be susceptible to hydrolysis and oxidation, while the furan rings of the furfuryl groups can also undergo oxidation and potential ring-opening reactions, particularly under certain pH and temperature conditions.[1][2][3] This guide will provide a comprehensive framework for understanding and managing these stability considerations.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the use of this compound in aqueous solutions.

Q1: What are the primary degradation pathways for this compound in an aqueous solution?

A1: Based on the chemistry of its constituent moieties, the primary degradation pathways for this compound in aqueous solutions are anticipated to be:

  • Hydrolysis: The thiourea bond is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This can lead to the formation of furfurylamine and other related byproducts.[1]

  • Oxidation: The sulfur atom in the thiourea group is prone to oxidation, potentially forming species like thiourea dioxide and trioxide.[1] Additionally, the furfuryl groups can be oxidized, leading to the formation of furfural and subsequently furoic acid.

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of thiourea derivatives is often pH-dependent.[1] Extreme pH values (both acidic and basic) are likely to accelerate the hydrolysis of the thiourea linkage. For many organic molecules, maximum stability is often found in the neutral to slightly acidic pH range (pH 4-6). It is crucial to determine the optimal pH for your specific application through stability studies.

Q3: What is the recommended procedure for preparing a stable aqueous stock solution of this compound?

A3: To prepare a stock solution with enhanced stability, consider the following:

  • Solvent: Use purified water (e.g., Milli-Q or equivalent). If solubility is an issue, a co-solvent like ethanol or DMSO may be used, but be aware that co-solvents can also influence stability.

  • Buffering: Prepare the solution in a suitable buffer system to maintain a stable pH, ideally within the optimal stability range (which should be experimentally determined).

  • Temperature: Prepare solutions at room temperature and avoid excessive heating.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent potential photolytic degradation.

  • Fresh Preparation: For critical applications, it is always best to use freshly prepared solutions.

Q4: How should I store aqueous solutions of this compound?

A4: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or below is advisable to minimize degradation. Avoid repeated freeze-thaw cycles. Always protect solutions from light.

Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues encountered when working with this compound in aqueous solutions.

Problem 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
  • Potential Cause: Degradation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Before treating cells, confirm the concentration and purity of your this compound stock solution using a suitable analytical method like HPLC-UV.

    • Assess Stability in Media: Incubate the compound in the cell culture medium for the duration of your experiment (e.g., 24, 48, 72 hours) at 37°C. At various time points, take aliquots and analyze for the parent compound's concentration by HPLC.

    • pH of the Medium: Measure the pH of your cell culture medium. Significant deviations from physiological pH could accelerate degradation.

    • Component Interaction: Consider potential interactions with components in your media (e.g., serum proteins, reducing agents) that might contribute to degradation.

Problem 2: Appearance of unknown peaks in HPLC analysis of stability samples.
  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: To intentionally generate and identify potential degradation products, perform a forced degradation study. This involves exposing the compound to more extreme conditions than in a typical stability study.[4][5][6]

    • LC-MS/MS Analysis: Analyze the stressed samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the mass of the unknown peaks and elucidate their structures through fragmentation patterns.[7][8][9][10][11]

    • Literature Review: Search for known degradation products of similar N,N'-disubstituted thioureas and furfuryl-containing compounds to aid in identification.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to facilitate the development of a stability-indicating analytical method and to identify potential degradation products.[4][5][6]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • HPLC system with UV detector

  • LC-MS/MS system

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Incubate at 60°C for the same time points. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Incubate at room temperature for the specified time points.

  • Thermal Degradation: Dissolve the compound in high-purity water. Incubate at 60°C for the specified time points.

  • Photolytic Degradation: Expose a solution of the compound in high-purity water to a UV light source.

  • Analysis: Analyze all stressed samples, along with a control sample (compound dissolved in water at room temperature), by a suitable HPLC-UV method. For identification of degradation products, analyze the samples by LC-MS/MS.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.[12][13][14][15][16]

Objective: To develop an HPLC method that separates this compound from all potential degradation products generated during forced degradation studies.

Initial HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where this compound has maximum absorbance.

  • Injection Volume: 10 µL

Method Development Workflow:

workflow A Prepare forced degradation samples B Inject individual and mixed samples into HPLC A->B C Evaluate peak separation (resolution) B->C D Are all peaks baseline separated? C->D E Optimize mobile phase gradient and/or composition D->E No G Method validation (ICH guidelines) D->G Yes E->B F Optimize column temperature and/or flow rate F->B H Final Stability-Indicating Method G->H

Caption: Workflow for developing a stability-indicating HPLC method.

Data Presentation

The following table provides a hypothetical summary of results from a forced degradation study, which you can use as a template for your own experiments.

Stress ConditionIncubation Time (hours)% Degradation of this compoundNumber of Degradation Peaks
0.1 M HCl, 60°C2415.22
0.1 M NaOH, 60°C2425.83
3% H₂O₂, RT2418.52
Water, 60°C245.11
UV Light, RT248.91

Visualizing Degradation Pathways

Based on the chemical principles of the thiourea and furfuryl moieties, a potential degradation pathway for this compound in an aqueous solution is proposed below.

degradation_pathway parent This compound C₁₁H₁₂N₂O₂S hydrolysis Hydrolysis Products Furfurylamine + ... parent->hydrolysis H₂O / H⁺ or OH⁻ oxidation_sulfur Oxidation (Sulfur) Difurfurylurea + SOx parent->oxidation_sulfur [O] oxidation_furan Oxidation (Furan Ring) Furoic acid derivatives parent->oxidation_furan [O]

Caption: Potential degradation pathways of this compound.

References

  • Al-Sabbagh, B. H., & Al-Dahhan, M. H. (2022). Thiourea Degradation in Aqueous Solutions via Ozonation. Journal of Engineering, 28(11), 1-12.
  • Challa, B. R., Kumar, J., & Nadendla, R. R. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through nLC/MS-MS. bioRxiv.
  • Eaton, D. R., & Zaw, K. (1968). The Structure and Stability of Ni(II) Complexes of Thiourea and Related Ligands. Canadian Journal of Chemistry, 46(20), 3315-3323.
  • de Oliveira, L. K., de Alvarenga, E. S., da Silva, J. C. C., & de Oliveira, L. C. A. (2014). Degradation of ethylenethiourea pesticide metabolite from water by photocatalytic processes. Journal of Environmental Science and Health, Part B, 49(5), 339-345.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Knbes, D. (2001). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 25(6), 56-66.
  • BenchChem. (2025). Solubility and stability of thiourea compounds in organic solvents.
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Asian Journal of Biomedical and Pharmaceutical Sciences, 3(21), 1.
  • Klick, S., Muzaffar, A., Hofer, J., & Holzgrabe, U. (2005). Forced degradation studies as an integral part of the development of stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 873-885.
  • Rani, S., & Singh, R. (2018). Forced Degradation Studies: A Tool for the Development of Stable Pharmaceutical Formulations. International Journal of Pharmaceutical Sciences and Research, 9(8), 3105-3116.
  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3).
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(s11), 16-23.
  • Lomonaco, D., et al. (2020).
  • Lomonaco, D., et al. (2022).
  • Khan, K. M., et al. (2019). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 24(19), 3546.
  • Blessy, M., Ruchi, D. P., Prajesh, N. P., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
  • Khan, K. M., et al. (2020). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 25(20), 4789.
  • Balaban, A. T., & Nenitzescu, C. D. (1963). Furyl(aryl)alkanes and Their Derivatives. 19. Synthesis of Benzofuran Derivatives via 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes. Reaction of Furan Ring Opening. Molecules, 1(1), 1-10.
  • Borrowman, C. K., et al. (2021). LC-MS analysis of the degradation products of a sprayable, biodegradable poly(ester-urethane-urea).
  • McKillip, W. J. (2000). Furan Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology.
  • Sreenivasulu, J., & Kumar, A. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Indo American Journal of Pharmaceutical Sciences, 6(1), 1731-1738.
  • Wang, J., et al. (2012). Determination of Thiourea in Noodle and Rice Flour by Liquid Chromatography-Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 33(2), 92-96.
  • Kumar, V., Singh, S., & Singh, S. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 85, 111-120.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Stability Testing of New Drug Substances and Products Q1A(R2).
  • Okuniewski, A., Dąbrowska, A., & Chojnacki, J. (2011). 1,3-Di-n-butylthiourea. Acta Crystallographica Section E: Structure Reports Online, 67(4), o925.
  • Marinković, V., et al. (2017). Optimization of the synthesis of N-alkyl and N,N-dialkyl thioureas from waste water containing ammonium thiocyanate. Journal of the Serbian Chemical Society, 82(1), 65-76.
  • Liu, Y., et al. (2020). Ring-opening reaction of furfural and tetrahydrofurfuryl alcohol on hydrogen pre-dosed Ir(111) and Co/Ir(111) surfaces. Physical Chemistry Chemical Physics, 22(40), 23206-23215.
  • Loba Chemie. (n.d.).
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Technical Support Center: Navigating the Degradation Pathways of Thiourea Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the stability and degradation of thiourea-containing compounds. This guide provides in-depth technical insights, troubleshooting advice, and detailed protocols to empower you in your experimental endeavors. Thiourea and its derivatives are a cornerstone in medicinal chemistry and materials science; however, their susceptibility to various degradation pathways can present significant challenges during research and development.[1][2] Understanding these pathways is critical for ensuring the efficacy, safety, and stability of new chemical entities.[3]

Foundational Understanding: The Inherent Instability of the Thiourea Moiety

The thiourea scaffold, characterized by a central carbon double-bonded to sulfur and single-bonded to two nitrogen atoms, is prone to degradation through several mechanisms. The primary pathways include oxidation, hydrolysis, thermal decomposition, and photodegradation.[4][5] The specific degradation profile of a thiourea derivative is highly dependent on its molecular structure, the nature of its substituents, and the environmental conditions it is exposed to.[1][4]

Troubleshooting Guide: Addressing Common Experimental Challenges

This section is designed to help you diagnose and resolve issues that may arise during your experiments with thiourea compounds.

Question 1: I'm observing a gradual color change (e.g., yellowing) in my solid thiourea compound upon storage. What is the likely cause and how can I prevent it?

Answer: A color change, particularly yellowing, in a typically white crystalline thiourea compound is a common indicator of degradation, most likely due to oxidation or photodegradation.[4] The thiocarbonyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and accelerated by light.

  • Causality: The sulfur atom in the thiourea moiety can be oxidized to form various species, including sulfoxides and sulfonic acids, which can lead to the formation of colored impurities. Photodegradation can also induce fragmentation or rearrangement of the molecule, resulting in colored byproducts.[6]

  • Preventative Measures:

    • Storage Conditions: Store the compound in a tightly sealed, amber glass vial to protect it from light and moisture.[4]

    • Inert Atmosphere: For particularly sensitive compounds, consider purging the storage container with an inert gas like nitrogen or argon before sealing.[4]

    • Temperature Control: Store the compound in a cool and dry place, as elevated temperatures can accelerate oxidative processes.[4]

Question 2: My experimental results are inconsistent, and I suspect my thiourea compound is degrading in solution. How can I confirm this and what steps should I take?

Answer: Inconsistent results are a frequent consequence of compound degradation, leading to a decrease in the effective concentration of the active molecule.[4] Thiourea compounds can be unstable in solution, with the degradation pathway often dependent on the solvent, pH, and presence of other reagents.[1][4]

  • Confirmation of Degradation:

    • Stability-Indicating Method: The most reliable way to confirm degradation is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][7] This will allow you to separate the parent compound from its degradation products and quantify the loss of the parent compound over time.[1]

    • Time-Course Analysis: Analyze aliquots of your solution at different time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the appearance of new peaks (degradants) and the decrease in the area of the parent peak.[1]

  • Troubleshooting Steps:

    • Fresh Solutions: Always prepare solutions fresh before use.[4]

    • Solvent Selection: The polarity of the solvent can influence the stability of thiourea compounds.[1] If you suspect solvent-mediated degradation, try alternative solvents of different polarities.

    • pH Control: The stability of thiourea derivatives can be pH-dependent.[4] Buffering your solution to an appropriate pH may be necessary to minimize hydrolysis.

    • Temperature: If applicable, conduct your experiments at a lower temperature to slow down potential degradation kinetics.

Question 3: I've noticed a precipitate forming in my thiourea stock solution. What could be the cause?

Answer: Precipitate formation in a solution that was initially clear can be due to several factors, including the formation of insoluble degradation products or the compound exceeding its solubility limit due to temperature fluctuations.[4]

  • Possible Causes:

    • Insoluble Degradants: Certain degradation pathways can lead to the formation of products that are less soluble than the parent compound in the chosen solvent.[4]

    • Exceeding Solubility: If the solution was prepared at an elevated temperature and then cooled, the compound may precipitate out if its concentration exceeds its solubility at the lower temperature.

  • Recommended Actions:

    • Filtration: Before use, filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any precipitate.[4]

    • Re-dissolution and Dilution: Gently warm the solution to see if the precipitate redissolves. If it does, it may be a solubility issue. Consider working with more dilute solutions.

    • Analytical Confirmation: If the precipitate does not redissolve upon warming, it is likely a degradation product. Analyze both the supernatant and the dissolved precipitate (if possible) by a technique like LC-MS to identify the species.

Question 4: I'm conducting a forced degradation study and I'm not seeing any degradation under certain stress conditions. What should I do?

Answer: While the goal of a forced degradation study is to induce degradation, the absence of it under specific conditions is also valuable data. However, if you expect degradation and see none, your stress conditions may be inadequate.[8]

  • Review of Stress Conditions:

    • Severity: Forced degradation studies are intended to be more aggressive than standard stability testing.[9] You may need to increase the intensity of the stressor (e.g., higher temperature, more extreme pH, higher concentration of oxidant, or longer exposure to light).

    • Relevance: Ensure the chosen stress conditions are relevant to the compound's structure and potential degradation pathways.[7][8] For example, if the molecule has functional groups susceptible to hydrolysis, acid and base stress should be prioritized.

    • Literature Precedent: Review the literature for degradation studies on similar compounds to guide your selection of appropriate stress conditions.[8]

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for thiourea compounds?

Thiourea compounds primarily degrade through:

  • Oxidation: The sulfur atom is susceptible to oxidation, leading to the formation of formamidine sulfinic acid (thiourea dioxide), formamidine sulfonic acid (thiourea trioxide), and eventually urea and sulfate.[10][11][12] This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[10]

  • Hydrolysis: The C-N bond in thiourea can be cleaved by water, particularly under acidic or basic conditions, to yield ammonia, carbon dioxide, and hydrogen sulfide.[4][13] The rate of hydrolysis is often pH and temperature-dependent.[3][14]

  • Thermal Decomposition: At elevated temperatures (typically above 140°C), thiourea can isomerize to ammonium thiocyanate or decompose to yield products such as ammonia, carbon disulfide, and hydrogen sulfide.[12][15]

  • Photodegradation: Exposure to UV light can induce the formation of various photoproducts through isomerization and fragmentation.[6]

What are the typical products of thiourea degradation?

The degradation products depend on the pathway:

  • Oxidative: Urea, sulfate, formamidine sulfinic acid, and formamidine sulfonic acid.[10][11]

  • Hydrolytic: Ammonia, cyanamide, hydrogen sulfide, and in some cases, urea.[14]

  • Thermal: Ammonia, carbon disulfide, hydrogen sulfide, and ammonium thiocyanate.[12][15][16]

How can I monitor the degradation of my thiourea compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for monitoring the degradation of thiourea compounds.[4][17][18] A stability-indicating HPLC method should be developed to separate the parent compound from all potential degradation products.[7]

Are there any stabilizers I can add to my thiourea solutions?

For certain applications, the addition of stabilizers can be beneficial. Antioxidants may be used to inhibit oxidative degradation.[4] For metal-sensitive thiourea compounds, a chelating agent like EDTA can be added to sequester metal ions that might catalyze degradation.[4] However, it is crucial to ensure that the stabilizer does not interfere with your downstream experiments.

Visualization of Degradation Pathways and Workflows

Key Degradation Pathways of Thiourea

G Figure 1: Major Degradation Pathways of Thiourea cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition cluster_photo Photodegradation Thiourea Thiourea (NH2)2CS Thiourea_Dioxide Formamidine Sulfinic Acid (Thiourea Dioxide) Thiourea->Thiourea_Dioxide H2O2 / O2 Hydrolysis_Products Ammonia + H2S + CO2 Thiourea->Hydrolysis_Products H2O (Acid/Base) Ammonium_Thiocyanate Ammonium Thiocyanate Thiourea->Ammonium_Thiocyanate Isomerization (~140-180°C) Thermal_Products NH3 + CS2 + H2S Thiourea->Thermal_Products Decomposition (>180°C) Photo_Products Various Isomers and Fragmentation Products Thiourea->Photo_Products UV Light Thiourea_Trioxide Formamidine Sulfonic Acid (Thiourea Trioxide) Thiourea_Dioxide->Thiourea_Trioxide Further Oxidation Urea_Sulfate Urea + Sulfate Thiourea_Trioxide->Urea_Sulfate Decomposition

Caption: Major degradation pathways of the thiourea moiety.

Experimental Workflow for Troubleshooting Inconsistent Results

G Figure 2: Workflow for Investigating Inconsistent Results start Inconsistent Experimental Results Observed check_purity Verify Purity of Starting Material (e.g., HPLC, NMR) start->check_purity prepare_fresh Prepare Fresh Solution Immediately Before Use check_purity->prepare_fresh run_experiment Re-run Experiment with Freshly Prepared Solution prepare_fresh->run_experiment results_ok Results are Consistent run_experiment->results_ok Yes results_not_ok Results Still Inconsistent run_experiment->results_not_ok No stability_study Conduct Time-Course Stability Study in Experimental Solvent using HPLC results_not_ok->stability_study degradation_obs Degradation Observed stability_study->degradation_obs no_degradation No Degradation Observed stability_study->no_degradation optimize_cond Optimize Conditions: - Use Alternative Solvent - Adjust pH (Buffer) - Lower Temperature degradation_obs->optimize_cond other_factors Investigate Other Experimental Variables (e.g., reagent stability) no_degradation->other_factors optimize_cond->run_experiment

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Data Summary Tables

Table 1: Thermal Decomposition of Thiourea

Temperature Range Primary Decomposition Products Reference
140-180°C Isomerization to ammonium thiocyanate [15]

| >180°C | Ammonia (NH₃), Carbon Disulfide (CS₂), Hydrogen Sulfide (H₂S) |[12][15] |

Table 2: Photodegradation of Thiourea

Condition Degradation (%) Reference
Irradiated with light >290 nm (adsorbed on silica gel) 4.7% [4]

| GSF Test for photochemical degradation | 0.23% |[4] |

Table 3: Stability of Thiourea in Aqueous Solution

pH Temperature Duration Degradation Reference

| 3, 7, and 11 | 70°C | 6 days | No degradation observed |[4] |

Key Experimental Protocols

Protocol 1: Stability Assessment of a Thiourea Compound in Solution by HPLC

This protocol outlines a general procedure to assess the stability of a thiourea compound in a specific solvent over time.

1. Materials and Reagents:

  • Thiourea compound of interest

  • HPLC-grade solvent (e.g., acetonitrile, methanol, water)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of the thiourea compound.

  • Dissolve it in the chosen solvent in a volumetric flask to achieve a known concentration (e.g., 1 mg/mL). This is your t=0 sample.

3. Incubation:

  • Transfer aliquots of the stock solution into several sealed vials (amber vials if light sensitivity is a concern).

  • Store the vials under the desired experimental conditions (e.g., room temperature, 40°C, protected from light).

4. Time-Point Sampling:

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubation condition.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Analysis:

  • Chromatographic Conditions:

    • Mobile Phase: A suitable mixture of organic solvent and water (e.g., acetonitrile:water gradient).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: A wavelength where the thiourea compound has strong absorbance (e.g., 236 nm or 242 nm).[4][19]

    • Column Temperature: 30°C.

  • Inject each sample onto the HPLC system.

6. Data Analysis:

  • Integrate the peak area of the parent thiourea compound at each time point.

  • Calculate the percentage of the remaining compound at each time point relative to the t=0 sample.

  • Plot the percentage of the remaining compound versus time to determine the degradation kinetics.

References

  • ResearchGate. (2025). Kinetics of Thermal Decomposition of Thiourea. ResearchGate. [Link]

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Overcoming poor nucleophilicity of amines in thiourea synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiourea synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the synthesis of thiourea derivatives, particularly when dealing with poorly nucleophilic amines. Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven strategies to ensure the success of your experiments.

The Core Challenge: Poor Amine Nucleophilicity

The synthesis of N,N'-disubstituted thioureas is most commonly achieved through the nucleophilic addition of a primary or secondary amine to an isothiocyanate.[1][2] This reaction is typically efficient and high-yielding. However, its success is fundamentally dependent on the nucleophilicity of the amine. When the amine's lone pair of electrons is less available for attack, the reaction can become sluggish, low-yielding, or fail entirely.

This reduced reactivity is a frequent obstacle, especially when working with anilines bearing electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or halides (-F, -Cl, -Br).[3] These groups pull electron density away from the amino group via resonance and inductive effects, diminishing its nucleophilic character.[3] Steric hindrance from bulky substituents near the amino group can also physically impede its approach to the electrophilic carbon of the isothiocyanate.[3][4]

Troubleshooting Guide: Overcoming Reaction Barriers

This section addresses the most common issues encountered when using poorly nucleophilic amines in thiourea synthesis.

Q1: My reaction between an electron-deficient aniline and an isothiocyanate is extremely slow or not proceeding to completion. What are my primary options?

This is a classic symptom of poor amine nucleophilicity. The activation energy for the reaction is too high under standard conditions. Here are several strategies, from simple adjustments to alternative methodologies.

Strategy 1: Optimize Reaction Conditions

Before resorting to more complex solutions, simple optimization of the reaction environment can be highly effective.

  • Increase Reaction Temperature: Providing more thermal energy can overcome the activation barrier. However, this must be done cautiously. Monitor the reaction closely by Thin-Layer Chromatography (TLC) for the appearance of side products, as higher temperatures can promote decomposition, especially of sensitive isothiocyanates.[1]

  • Solvent Screening: The choice of solvent is critical. For reactions involving amines and carbon disulfide, for instance, polar aprotic solvents like DMSO can enhance the basicity and nucleophilicity of the amines, driving the reaction forward.[5]

Strategy 2: Employ Catalysis

Catalysis can activate one or both of the reactants, significantly lowering the activation energy without requiring harsh conditions.

  • Base Catalysis: A non-nucleophilic base can deprotonate the weakly nucleophilic amine, increasing the electron density on the nitrogen and making it a more potent nucleophile.[3]

  • Lewis Acid Catalysis: A mild Lewis acid can coordinate to the sulfur or nitrogen atom of the isothiocyanate, making the thiocarbonyl carbon more electrophilic and thus more susceptible to attack by the weak amine nucleophile.[3]

  • Bifunctional Catalysis: Bifunctional thiourea-amine catalysts are particularly elegant solutions. They can activate both the electrophile (isothiocyanate) and the nucleophile (amine) simultaneously through a network of hydrogen bonds and Brønsted base interactions, creating a highly organized transition state that accelerates the reaction.[3][6][7]

cluster_0 Factors Reducing Amine Nucleophilicity EWG Electron-Withdrawing Groups (-NO2, -CN, -Halides) Amine Amine (R-NH2) EWG->Amine Inductive/Resonance Effects (Delocalizes lone pair) Steric Steric Hindrance (Bulky ortho-substituents) Steric->Amine Physical Shielding

Caption: Factors that diminish the nucleophilic character of amines.

Strategy 3: Mechanochemistry (Ball Milling)

For solid-state reactants, mechanochemical methods like ball milling can be a powerful, solvent-free alternative. The mechanical force brings reactants into close contact, often activating them without the need for high temperatures.[8] This technique has been shown to be effective even when an electron-withdrawing group on the amine (lower nucleophilicity) is combined with an electron-donating group on the isothiocyanate (lower electrophilicity).[8]

Q2: I've tried optimizing conditions, but I still see significant amounts of unreacted starting material. What alternative synthetic routes should I consider?

When simple optimization fails, changing the core thioacylation strategy is the next logical step. These methods circumvent the direct use of a poorly reactive amine with a standard isothiocyanate.

Route A: In-situ Isothiocyanate Generation from Carbon Disulfide (CS₂)

This is a robust method when the desired isothiocyanate is unavailable or unstable.[8] The amine is first reacted with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. This intermediate is then desulfurized in situ to generate the isothiocyanate, which immediately reacts with a second equivalent of amine present in the mixture.[3][8]

  • Key Advantage: Avoids the isolation of potentially toxic or unstable isothiocyanates.

  • Consideration: Can lead to symmetrical thioureas if the intermediate isothiocyanate reacts with the starting amine instead of a different, second amine.[1]

Route B: Use of Isothiocyanate Surrogates

Certain reagents can act as stable, effective substitutes for isothiocyanates.

  • N-thiocarbamoyl Benzotriazoles: These compounds can be prepared and isolated, then reacted with a poorly nucleophilic amine to form the desired thiourea.[3][8] They serve as excellent thioacylating agents.

  • N,N'-di-Boc-substituted Thiourea: This stable, readily available solid can be used as a mild thioacylating agent. It is activated with trifluoroacetic acid anhydride to react with nucleophiles like amines under controlled conditions.[9]

Route C: Synthesis from Ammonium Thiocyanate

An older but still viable method involves reacting the substituted aniline hydrochloride with ammonium thiocyanate, often in the presence of an acid, to form the target thiourea.[3]

cluster_1 Strategies for Poorly Nucleophilic Amines Start Poorly Nucleophilic Amine + Isothiocyanate Conditions Strategy 1: Optimize Conditions (Temp, Solvent) Start->Conditions Catalysis Strategy 2: Catalysis (Acid, Base, Bifunctional) Start->Catalysis Alternatives Strategy 3: Alternative Routes (CS2, Surrogates) Start->Alternatives Product Thiourea Product Conditions->Product Success Catalysis->Product Success Alternatives->Product Success

Caption: Troubleshooting workflow for thiourea synthesis.

Data Summary: Comparison of Strategies

StrategyPrimary ApplicationAdvantagesDisadvantagesKey References
Condition Optimization Sluggish reactions with some product formation.Simple to implement, requires no new reagents.May not be sufficient for very unreactive amines; risk of side products at high temperatures.[1][3]
Catalysis Low reactivity under standard conditions.Mild conditions, high efficiency, can be highly selective.Catalyst may require synthesis; optimization of catalyst loading needed.[3][6][7]
Mechanochemistry Solid-state reactants; solvent sensitivity.Solvent-free (green), rapid, can overcome poor reactivity.Requires specialized ball-milling equipment.[8]
CS₂ Route Isothiocyanate is unstable or not available.Uses readily available starting materials.Can form symmetrical byproducts; requires stoichiometric control.[3][8][10]
Isothiocyanate Surrogates Need for a more controlled thioacylation.Stable, isolable reagents; reaction is often cleaner.Requires pre-synthesis of the surrogate reagent.[3][8][9]

Frequently Asked Questions (FAQs)

Q: What specific structural features make an aniline a poor nucleophile? A: The primary cause is the reduction of electron density on the nitrogen atom. This occurs through two main effects:

  • Resonance/Inductive Effects: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, -SO₂R, -C(O)R) on the aromatic ring pull the nitrogen's lone pair of electrons into the ring, making them less available to attack an electrophile.[3]

  • Steric Hindrance: Bulky groups in the ortho-positions of an aniline can physically block the nitrogen atom, preventing it from reaching the electrophilic carbon of the isothiocyanate.[3]

Q: My reaction requires high heat, leading to side products. How can I minimize this? A: Side product formation is a common consequence of forcing a reaction with harsh conditions. To mitigate this:

  • Optimize Incrementally: Start with milder conditions and increase the temperature or reaction time in small increments, monitoring by TLC at each stage to find the optimal balance between conversion and purity.[3]

  • Use a Milder Thioacylating Agent: Instead of a highly reactive isothiocyanate that may decompose, consider a more stable precursor like N,N'-di-Boc-substituted thiourea, which requires chemical activation for a more controlled reaction.[3][9]

  • Consider a Greener Approach: "On-water" synthesis has proven effective for some thiourea formations. The hydrophobic effect can accelerate the reaction, and product isolation is often simplified to filtration, which can reduce the formation of solvent-related byproducts.[3][9]

Key Experimental Protocols

Protocol 1: General Synthesis from Isothiocyanate and Amine (Base Case)

This protocol outlines the standard procedure for synthesizing N,N'-diphenylthiourea, which serves as a baseline for comparison.

  • Preparation: Dissolve phenyl isothiocyanate (1.0 equivalent) in a suitable solvent like dichloromethane or tert-butanol in a round-bottom flask.[10]

  • Addition: Add aniline (1.0 equivalent) to the solution at room temperature.[10]

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic and typically completes within a few hours. Monitor progress by TLC until the limiting reactant is consumed.[1][10]

  • Isolation: The product, N,N'-diphenylthiourea, often precipitates directly from the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with a small amount of cold solvent and dry to obtain the pure product.[10]

Protocol 2: Synthesis of Symmetrical Thioureas from Carbon Disulfide (Aqueous Medium)

This protocol provides a greener alternative for synthesizing symmetrical thioureas from aliphatic amines.

  • Preparation: In a round-bottom flask, add the aliphatic primary amine (2.0 equivalents) to water. Cool the mixture in an ice bath.[10]

  • Addition: With vigorous stirring, add carbon disulfide (1.0 equivalent) dropwise to the cooled mixture.[10]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The symmetrical thiourea derivative will typically precipitate from the aqueous solution.[10]

  • Isolation & Purification: Collect the solid product by filtration, wash thoroughly with water to remove any unreacted amine salts, and dry.[10]

Protocol 3: Mechanochemical Synthesis of Unsymmetrical Thioureas (Two-Step, One-Pot)

This solvent-free protocol is highly effective for challenging substrates.

  • Step 1: Isothiocyanate Formation: In a laboratory ball mill jar, combine an electron-rich aniline (e.g., 4-methoxyaniline, 1.0 equivalent), carbon disulfide (5.0 equivalents), and a base like potassium hydroxide. Mill for approximately 40-45 minutes to form the intermediate isothiocyanate.[8]

  • Step 2: Thiourea Formation: Open the jar in a fume hood and add the second, less nucleophilic aniline (1.0 equivalent).[3] Continue milling until the reaction is complete (monitor by taking small samples for TLC analysis).

  • Work-up: After completion, perform a suitable aqueous work-up to remove the base and any salts.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure unsymmetrical thiourea.[3]

References

  • BenchChem. (2025). Overcoming poor nucleophilicity of substituted anilines in thiourea synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis. BenchChem Technical Support.
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  • Chemistry LibreTexts. (2021). 10.
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  • Dutta, B., et al. (2018). Straightforward methods for the synthesis of unsymmetric thioureas. Tetrahedron Letters, 59(30), 2911-2914.
  • Sumaira, Q., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2603.
  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry.
  • Nguyen, T. B., et al. (2020).
  • Zhang, Y., et al. (2020). Design and Synthesis of a Novel Primary Amine-Thiourea Organocatalyst Based on Unactivated C(sp3)-H Amination Reaction. Journal of Shanghai Jiaotong University, 54(12), 1335-1339.
  • Rostami, A., et al. (2012). Highly efficient and catalyst-free synthesis of unsymmetrical thioureas under solvent-free conditions. Tetrahedron Letters, 53(1), 128-131.
  • Orha, L., et al. (2021). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. Molecules, 26(16), 4965.
  • Szymański, S., & Rachoń, J. (2021). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 26(21), 6433.
  • Swain, S. P., et al. (2020). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv.
  • Liu, B. (2015). Synthesis of Thiourea and Urea Organocatalysts by Opioids. DCU Research Repository.
  • Zhang, X., et al. (2024). Thiourea‐Amine Catalysts: Innovation, Integration, and Sustainability. Chemistry – An Asian Journal.
  • Takemoto, Y., & Miyabe, H. (2007). The Amino Thiourea-Catalyzed Asymmetric Nucleophilic Reactions. CHIMIA, 61(5), 269-275.

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Technical Support Center: N,N'-Disubstituted Thiourea Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-disubstituted thioureas are a cornerstone structural motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities and serving as crucial intermediates for the synthesis of various heterocyclic compounds.[1][2][3] The most common and direct route to these compounds is the reaction between an amine and an isothiocyanate. While often straightforward, this reaction's efficiency, rate, and cleanliness are profoundly influenced by the presence and nature of catalysts.

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of N,N'-disubstituted thioureas, with a sharp focus on the pivotal role of catalysts.

Part 1: Catalyst Selection & General FAQs

This section addresses foundational questions regarding the choice and function of catalysts in thiourea synthesis.

Q1: Why is a catalyst often necessary for the reaction between an amine and an isothiocyanate?

While many primary and secondary aliphatic amines react with isothiocyanates at room temperature without a catalyst, certain scenarios necessitate catalytic intervention. A catalyst is crucial when:

  • The amine is a poor nucleophile: Aromatic amines, particularly those with electron-withdrawing groups (e.g., 4-nitroaniline), are significantly less reactive.[4][5][6] A catalyst is required to enhance their nucleophilicity or to activate the isothiocyanate.

  • Steric hindrance is a factor: Bulky substituents on either the amine or the isothiocyanate can slow the reaction rate considerably. Catalysts, often in conjunction with heat, can help overcome these steric barriers.[7]

  • Reaction rate needs to be accelerated: For process efficiency, especially in industrial or high-throughput settings, a catalyst can dramatically reduce reaction times from hours to minutes.[8][9]

Q2: What is the fundamental difference between a base and an acid catalyst in this synthesis?

The choice between a base or an acid catalyst depends on the specific reactants and desired mechanism.

  • Base Catalysis: This is the most common strategy. A base catalyst, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), functions by deprotonating the amine. This increases the electron density on the nitrogen atom, making the amine a more potent nucleophile, thereby accelerating its attack on the electrophilic carbon of the isothiocyanate.[10] DMAP is a particularly effective acylation catalyst, often referred to as a "super catalyst," and can significantly speed up reactions even with hindered alcohols and amines.[11]

  • Acid Catalysis (Thiourea-based): In a different context, thiourea derivatives themselves can act as powerful organocatalysts.[1] They operate primarily through a dual hydrogen-bonding mechanism, where the two N-H protons of the thiourea moiety activate an electrophile (like a carbonyl or imine) by forming hydrogen bonds, making it more susceptible to nucleophilic attack.[12][13] This is a key principle in many asymmetric syntheses.[1]

Q3: When should I consider using a Phase-Transfer Catalyst (PTC)?

A phase-transfer catalyst is ideal for reactions where the reactants are in two different, immiscible phases (e.g., a solid-liquid or liquid-liquid system). For instance, when using a salt like potassium thiocyanate to generate an acyl isothiocyanate in situ from an acid chloride, a PTC such as tetrabutylammonium bromide (TBAB) or polyethylene glycol (PEG) can shuttle the thiocyanate anion from the solid or aqueous phase into the organic phase where the reaction occurs.[14] This approach offers mild reaction conditions, simple operation, and often leads to high yields.

Part 2: Troubleshooting Guide for Synthesis

This section is structured to provide solutions to specific experimental problems.

Problem 1: My reaction is extremely slow or shows no product formation.

This is a common issue, particularly with unreactive starting materials.

dot

Caption: Troubleshooting workflow for slow or stalled reactions.

  • Potential Cause A: Low Nucleophilicity of the Amine.

    • Explanation: As mentioned, anilines with electron-withdrawing groups (EWGs) like nitro or cyano groups are poor nucleophiles.[4][6] The lone pair on the nitrogen is delocalized into the aromatic ring, reducing its availability to attack the isothiocyanate.

    • Recommended Solution:

      • Introduce a Base Catalyst: Add a catalytic amount (5-10 mol%) of a base like triethylamine (TEA) or a more potent one like 4-dimethylaminopyridine (DMAP).[11][15] The base will increase the nucleophilicity of the amine.

      • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the reactivity barrier.[4][7] Microwave-assisted synthesis has proven highly effective, drastically reducing reaction times from hours to minutes.[8][9]

  • Potential Cause B: Degradation of Isothiocyanate.

    • Explanation: Isothiocyanates can be sensitive to moisture and light, leading to decomposition over time. Using old or improperly stored reagents is a frequent cause of reaction failure.

    • Recommended Solution:

      • Use Fresh Reagent: Always use freshly opened or recently purified isothiocyanate.

      • Consider In Situ Generation: For particularly unstable isothiocyanates, generating them in the reaction flask immediately before adding the amine is a robust strategy.[7] This can be done by reacting a primary amine with carbon disulfide or thiophosgene.[7][16]

Problem 2: The reaction yields are consistently low, even with product formation.

Low yields can be frustrating and point to competing side reactions or suboptimal conditions.

  • Potential Cause A: Steric Hindrance.

    • Explanation: If either the amine (e.g., a secondary amine with bulky groups) or the isothiocyanate has significant steric bulk around the reactive center, the approach of the nucleophile to the electrophile is impeded.

    • Recommended Solution:

      • Prolong Reaction Time and/or Increase Temperature: Sterically hindered reactions simply require more time and energy. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

      • Utilize Microwave Irradiation: Microwave heating is exceptionally effective at overcoming steric barriers by providing rapid and uniform heating.[7][9]

  • Potential Cause B: Competing Side Reactions.

    • Explanation: The most common side reaction is the formation of a symmetrical N,N'-disubstituted thiourea if moisture is present. The isothiocyanate can react with water to form an unstable carbamic acid, which then decomposes and reacts with another molecule of the starting amine.[5]

    • Recommended Solution:

      • Use Anhydrous Conditions: Ensure your solvent is dry and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.[5]

Problem 3: I am observing significant byproduct formation.

Unexpected spots on a TLC plate or peaks in an NMR spectrum indicate impurities that need to be addressed.

Observed Byproduct Potential Cause Catalyst-Centric Solution & Rationale
Symmetrical Thiourea Reaction with residual water or excess amine.Use anhydrous conditions. Ensure the catalyst (e.g., TEA) is dry. Water can hydrolyze the isothiocyanate, leading to symmetrical byproducts.[5]
Dithiocarbamate Intermediate Incomplete reaction when using CS₂ and an amine.Add a coupling reagent or catalyst. A reusable ZnO/Al₂O₃ composite has been shown to effectively catalyze the conversion of the dithiocarbamate intermediate to the final thiourea product.[4][17]
Polymeric Materials Uncontrolled polymerization of the isothiocyanate.Control temperature and catalyst loading. Some catalysts, especially strong bases, can promote polymerization if used in excess or at high temperatures. Use the minimum effective amount of catalyst.

Part 3: Experimental Protocols & Visualized Mechanisms

Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea using Triethylamine (TEA) as a Catalyst

This protocol is suitable for a moderately reactive aromatic amine and an isothiocyanate.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine (1.0 eq) in an anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile, ~0.2 M).

  • Catalyst Addition: Add triethylamine (0.1 eq) to the solution.

  • Reagent Addition: Add the isothiocyanate (1.05 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent) until the starting amine spot is no longer visible (typically 1-4 hours).[5] If the reaction is slow, it can be gently heated to 40-50 °C.[15]

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel if necessary.[5]

Mechanism: Role of a Base Catalyst

The diagram below illustrates how a base catalyst like Triethylamine (TEA) enhances the nucleophilicity of the amine, facilitating the reaction.

dot

Caption: Mechanism of base-catalyzed thiourea formation.

References

  • Eur J Med Chem. (2013). Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies. [Link]

  • Wiley Online Library. (2006). Solvent-Free Synthesis of Heterocyclic Thioureas Using Microwave Technology. [Link]

  • Journal of Chemical Research, Synopses. (n.d.). A Novel Method for the Synthesis of Disubstituted Ureas and Thioureas Under Microwave Irradiaton. [Link]

  • ElectronicsAndBooks. (n.d.). A microwave-assisted solid-state synthesis and characterization of diheterocyclic thioureas. [Link]

  • ACS Publications. (n.d.). Bifunctional Thiourea–Ammonium Salt Catalysts Derived from Cinchona Alkaloids: Cooperative Phase-Transfer Catalysts in the Enantioselective Aza-Henry Reaction of Ketimines. [Link]

  • ACS Omega. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. [Link]

  • Taylor & Francis Online. (n.d.). Biological Activities Studies and Phase Transfer Catalysts Promoting the One-Pot Synthesis of N-Aryl-N′-(4-Ethyloxy Benzoyl)-Thiourea Derivatives. [Link]

  • ResearchGate. (n.d.). An ultrasound-assisted protocol for the synthesis of asymmetrically substituted bis-thioureas 3a–d. [Link]

  • ResearchGate. (n.d.). Ultrasound-Assisted Synthesis of Substituted Guanidines from Thioureas. [Link]

  • NIH. (n.d.). Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3. [Link]

  • MDPI. (2001). microwave mediated synthesis of imides: urea vs thiourea. [Link]

  • RSC Publishing. (n.d.). A novel chiral DMAP–thiourea bifunctional catalyst catalyzed enantioselective Steglich and Black rearrangement reactions. [Link]

  • RSC Publishing. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. [Link]

  • A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (n.d.). [Link]

  • DCU Research Repository. (n.d.). Synthesis of Thiourea and Urea Organocatalysts by Opioids. [Link]

  • R Discovery. (2013). Thiourea-phosphonium salts from amino acids: cooperative phase-transfer catalysts in the enantioselective aza-Henry reaction. [Link]

  • NIH. (n.d.). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. [Link]

  • ChemRxiv. (n.d.). Recent Advancement in the Synthesis of Isothiocyanates. [Link]

  • ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. [Link]

  • ResearchGate. (n.d.). A Novel Chiral DMAP-Thiourea Bifunctional Catalyst Catalyzed Enantioselective Steglich and Black Rearrangement Reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of symmetrical N, N 0 -disubstituted thiourea derivatives (3)... [Link]

  • NIH. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. [Link]

  • ACS Publications. (n.d.). Synthesis of Symmetrical N,N'-Disubstituted Thioureas and Heterocyclic Thiones from Amines and CS2 over a ZnO/Al2O3 Composite as Heterogeneous and Reusable Catalyst. [Link]

  • ResearchGate. (n.d.). Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis. [Link]

  • The Crucial Role of Chiral Thiourea Catalysts in Pharmaceutical Synthesis. (n.d.). [Link]

  • RSC Publishing. (n.d.). Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. [Link]

  • American Chemical Society. (2012). Organic Catalysis for Ring-Opening Polymerization. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2020). Synthesis of Isothiocyanates: A Review. [Link]

  • Reddit. (n.d.). Problem with my thiourea synthesis. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. [Link]

  • Chemistry LibreTexts. (2021). 10.3: Thiourea Based Catalysis. [Link]

  • MOST Wiedzy. (n.d.). New thiourea organocatalysts and their application for the synthesis of 5-(1H-indol-3. [Link]

  • NIH. (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. [Link]

  • ChemRxiv. (n.d.). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. [Link]

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. [Link]

  • ResearchGate. (n.d.). Convenient Synthesis of Unsymmetrical N,N′-disubstituted Thioureas in Water. [Link]

  • Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. (n.d.). [Link]

  • ResearchGate. (n.d.). Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas. [Link]

  • MDPI. (n.d.). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. [Link]

  • PubMed. (2022). Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. [Link]

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Minimizing byproducts in the synthesis of 1,3-bis[(furan-2-yl)methylene]thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-bis[(furan-2-yl)methylene]thiourea (BFMT). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable Schiff base. Our goal is to empower you to minimize byproduct formation and maximize the yield and purity of your target compound.

Introduction to the Synthesis

The synthesis of 1,3-bis[(furan-2-yl)methylene]thiourea is a condensation reaction between two equivalents of furfural and one equivalent of thiourea.[1][2] This reaction is typically catalyzed by a weak acid, such as glacial acetic acid, in an alcoholic solvent like ethanol. The overall reaction proceeds via the formation of a Schiff base, where the nitrogen atoms of thiourea nucleophilically attack the carbonyl carbons of furfural, followed by the elimination of water.

While the synthesis appears straightforward, several potential side reactions can lead to the formation of byproducts, complicating purification and reducing the overall yield. This guide will address these challenges head-on, providing you with the knowledge to navigate and troubleshoot your experiments effectively.

Troubleshooting Guide: Minimizing Byproducts

This section addresses common issues encountered during the synthesis of 1,3-bis[(furan-2-yl)methylene]thiourea, focusing on the identification and mitigation of byproducts.

Problem 1: Low Yield of the Desired Product

A lower than expected yield is a frequent issue. Several factors can contribute to this, often related to reaction conditions and the purity of starting materials.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is stirred for a sufficient amount of time. While some protocols suggest 1-2 hours, extending the reflux time to 3-4 hours can sometimes improve the yield. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Suboptimal Temperature: The reaction temperature may be too low.

    • Solution: The condensation reaction is typically performed at the reflux temperature of the solvent (e.g., ethanol, ~78 °C). Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux.

  • Impure Starting Materials: The purity of furfural is critical.

    • Solution: Furfural is prone to oxidation and polymerization, often indicated by a darkening in color from pale yellow to brown. It is highly recommended to use freshly distilled furfural for the best results.[2] Store furfural under an inert atmosphere and in the dark.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of mono-substituted byproducts or leave unreacted starting materials.

    • Solution: Use a precise 2:1 molar ratio of furfural to thiourea. Carefully weigh your starting materials.

Problem 2: Presence of a Sticky, Dark-Colored Residue

The formation of a dark, resinous material is a strong indicator of furfural self-condensation. This is a common side reaction, especially under acidic conditions.

Causality: Furfural can undergo acid-catalyzed polymerization, forming furan-based resins. This process is accelerated by prolonged reaction times at elevated temperatures and higher acid concentrations.

Mitigation Strategies:

  • Control Acid Concentration: Use a minimal amount of glacial acetic acid as a catalyst. Typically, a few drops are sufficient to catalyze the reaction without promoting excessive polymerization.

  • Moderate Reaction Time: While the reaction needs to go to completion, unnecessarily long reflux times can increase the formation of polymeric byproducts. Monitor the reaction by TLC and work it up as soon as the starting materials are consumed.

  • Purification of Furfural: As mentioned previously, using freshly distilled furfural is crucial to remove any existing polymeric impurities that can seed further polymerization.

Problem 3: Difficulty in Product Purification and Isolation of a White/Off-White Solid

If you are isolating a solid that is not the expected yellow crystalline product, you may have an issue with byproduct co-precipitation or incomplete reaction.

Potential Byproducts and Their Identification:

Byproduct/ImpurityAppearanceIdentificationMitigation
1-(furan-2-ylmethylene)thiourea (Mono-substituted) May co-precipitate with the desired product.Can be identified by ¹H NMR spectroscopy. Look for characteristic signals of the mono-substituted product alongside the desired bis-substituted product.Ensure a 2:1 molar ratio of furfural to thiourea. A slight excess of furfural can help drive the reaction to the bis-substituted product.
Unreacted Thiourea A white crystalline solid.Soluble in water. Can be removed by washing the crude product thoroughly with water.Ensure sufficient reaction time and temperature.
Furfural Self-Condensation Products Dark, resinous, often sticky material.Insoluble in most common recrystallization solvents.Minimize reaction time and acid concentration. Use purified furfural.

Optimized Purification Protocol:

  • Initial Work-up: After the reaction is complete, pour the reaction mixture into a large volume of cold water to precipitate the crude product. This helps to remove any water-soluble impurities like unreacted thiourea and acetic acid.

  • Washing: Filter the crude product and wash it thoroughly with cold water.

  • Recrystallization: Recrystallization from ethanol is a highly effective method for purifying 1,3-bis[(furan-2-yl)methylene]thiourea.[2] Dissolve the crude product in a minimal amount of hot ethanol. If a dark, oily residue remains undissolved, this is likely the polymeric byproduct; decant the hot ethanol solution away from this residue. Allow the ethanol solution to cool slowly to form yellow crystals of the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 1,3-bis[(furan-2-yl)methylene]thiourea?

A1: Pure 1,3-bis[(furan-2-yl)methylene]thiourea is typically a yellow crystalline solid. The reported melting points vary slightly in the literature but are generally in the range of 140-150 °C.

Q2: My furfural has turned dark brown. Can I still use it?

A2: It is strongly advised against using dark-colored furfural. The brown color indicates the presence of oxidation and polymerization products, which can significantly lower the yield and complicate the purification of your desired product. You should distill the furfural before use.

Q3: I see an extra set of peaks in the ¹H NMR spectrum of my product. What could they be?

A3: An extra set of peaks could indicate the presence of the mono-substituted intermediate, 1-(furan-2-ylmethylene)thiourea. You would expect to see signals for the furan ring protons and the azomethine proton (-CH=N-), but with different chemical shifts and integration values compared to the desired bis-substituted product. Unreacted furfural could also be a possibility if not removed during work-up.

Q4: Can I use a stronger acid as a catalyst to speed up the reaction?

A4: While a stronger acid might increase the initial reaction rate, it will also significantly promote the self-condensation of furfural, leading to a lower yield of the desired product and a more difficult purification. Glacial acetic acid is the recommended catalyst as it provides a good balance between reaction rate and byproduct formation.

Q5: What is the role of ethanol in this reaction?

A5: Ethanol serves as a solvent for both furfural and thiourea, allowing them to react in the liquid phase. It is also a relatively polar solvent which helps to stabilize the intermediates formed during the reaction. Its boiling point is suitable for carrying out the reaction at a moderately elevated temperature.

Experimental Protocols

Optimized Synthesis of 1,3-bis[(furan-2-yl)methylene]thiourea

This protocol is designed to maximize the yield of the desired product while minimizing the formation of byproducts.

Materials:

  • Furfural (freshly distilled, 2.0 g, 20.8 mmol)

  • Thiourea (0.79 g, 10.4 mmol)

  • Ethanol (20 mL)

  • Glacial Acetic Acid (3-4 drops)

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in ethanol.

  • Add freshly distilled furfural to the solution.

  • Add 3-4 drops of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux with constant stirring for 3 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 200 mL of cold water with stirring. A yellow precipitate should form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL).

  • Dry the crude product in a vacuum oven at 50 °C.

  • Recrystallize the crude product from hot ethanol to obtain pure, yellow crystals of 1,3-bis[(furan-2-yl)methylene]thiourea.

Visualizations

Reaction Scheme

ReactionScheme Furfural1 Furfural BFMT 1,3-bis[(furan-2-yl)methylene]thiourea Furfural1->BFMT + Thiourea Thiourea Thiourea->BFMT + Furfural2 Furfural Furfural2->BFMT Ethanol, Acetic Acid (cat.) Reflux

Caption: Synthesis of 1,3-bis[(furan-2-yl)methylene]thiourea.

Troubleshooting Logic

Troubleshooting start Low Yield or Impure Product cause1 Incomplete Reaction? start->cause1 cause2 Furfural Impurity? start->cause2 cause3 Side Reactions? start->cause3 solution1a Increase Reflux Time cause1->solution1a Yes solution1b Check Temperature cause1->solution1b Yes solution2 Distill Furfural cause2->solution2 Yes solution3a Minimize Acid Catalyst cause3->solution3a Yes solution3b Optimize Reaction Time cause3->solution3b Yes

Caption: Troubleshooting decision tree for BFMT synthesis.

References

  • Jabar, J. M., et al. (2020). Synthesis, characterization and application of novel 1, 3-bis[(furan-2-l)methylene]thiourea functional dye on wool and cotton fabrics. SN Applied Sciences, 2(11), 1-13. [Link]

  • Alabi, K. A., et al. (2022). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan- 2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl) methylene]thiourea. Physical Sciences Reviews, 7(8), 923-931. [Link]

  • Yino Biologic Materials. (2024). What are the reaction products of furfural and amines? Yino Blog. [Link]

  • Chemistry LibreTexts. (2020). Reactions of Aldehydes and Ketones with Amines. [Link]

  • Dunlop, A. P., & Peters, F. N. (1953). The Furans.
  • Alabi, K. A., et al. (2022). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan- 2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl) methylene]thiourea. ResearchGate. [Link]

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Storage and handling recommendations for 1,3-(Difurfuryl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the storage, handling, and troubleshooting of 1,3-(Difurfuryl)thiourea for laboratory professionals.

Technical Support Center: this compound

Welcome to the technical support guide for this compound (CAS No. 10248-89-2). This document is designed for researchers, medicinal chemists, and drug development professionals, providing essential information on its storage, handling, and use in experimental settings. As a Senior Application Scientist, my goal is to blend established safety protocols with practical, field-tested advice to ensure the integrity of your research and the safety of your laboratory personnel.

While specific comprehensive data for this compound is limited, the recommendations provided here are extrapolated from the well-documented chemistry of the thiourea functional group and the furan heterocycle.[1] Thioureas are a versatile class of compounds used in organic synthesis and medicinal chemistry, but they require careful handling due to their potential hazards.[2][3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the properties and storage of this compound.

Q1: What are the basic physical and chemical properties of this compound?

A1: Understanding the fundamental properties of a compound is the first step to safe and effective handling. Key data for this compound is summarized below.

PropertyValueSource
CAS Number 10248-89-2[4][5][6][7]
Molecular Formula C₁₁H₁₂N₂O₂S[5][8]
Molecular Weight 236.29 g/mol [5][7]
Melting Point 83-85 °C[5]
Appearance Typically a solid powder.General Knowledge
Predicted pKa 12.97 ± 0.70[5]
Predicted Density 1.259 ± 0.06 g/cm³[5]

Q2: What are the ideal storage conditions for this compound to ensure its stability?

A2: Proper storage is critical to prevent degradation and maintain the compound's purity. Based on the general guidelines for thiourea derivatives, the following conditions are recommended:

  • Temperature: Store in a cool, dry place, with a recommended temperature range of 15–25 °C.[9]

  • Atmosphere: Keep the container tightly closed to protect from moisture and air.[9][10][11] For long-term storage or if the compound is particularly sensitive, storing under an inert gas like argon or nitrogen is advisable.[12]

  • Light: Protect from direct sunlight and strong light sources.

  • Location: Store in a well-ventilated area away from incompatible materials.[10]

Q3: What materials and chemical classes are incompatible with this compound?

A3: Co-storage with incompatible substances can lead to hazardous reactions. Thioureas as a class are known to be reactive with several types of chemicals:

  • Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions. Oxidation of thiourea can lead to the formation of cationic disulfides.[1]

  • Strong Acids: The furan rings in the structure are susceptible to polymerization or ring-opening reactions in the presence of strong acids.

  • Metallic Salts: Thioureas can form complexes and adducts with various metallic salts.[13]

  • Acylating Agents: Can react with the amine groups.

Always consult the Safety Data Sheet (SDS) for the most comprehensive list of incompatibilities.[9][14]

Part 2: Safe Handling and Personal Protective Equipment (PPE)

Safe handling is paramount when working with any chemical, especially those with potential health hazards.

Q4: What are the primary health hazards associated with thiourea and its derivatives?

A4: Thiourea, the parent compound, is classified with several health hazards that should be assumed for its derivatives until proven otherwise. These include:

  • Harmful if swallowed (Acute toxicity, Oral, Category 4).[11][15]

  • Suspected of causing cancer (Carcinogenicity, Category 2).[11][15]

  • Suspected of damaging fertility or the unborn child (Reproductive toxicity, Category 2).[11][15]

  • May cause an allergic skin reaction.[16]

  • Toxic to aquatic life with long-lasting effects.[11][15][17]

Therefore, exposure must be minimized through engineering controls and appropriate PPE.

Q5: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A5: A multi-layered PPE approach is essential. The following workflow diagram outlines the minimum requirements.

PPE_Workflow cluster_ppe Standard PPE Protocol start Enter Lab lab_coat Wear certified Lab Coat start->lab_coat Step 1 eye_protection Wear Safety Goggles with side shields (EN166) lab_coat->eye_protection Step 2 gloves Wear chemical-resistant Gloves (e.g., Nitrile, EN 374) eye_protection->gloves Step 3 fume_hood Work in a certified Fume Hood gloves->fume_hood Step 4 end Begin Experiment fume_hood->end Ready

Caption: Standard workflow for donning PPE before handling this compound.

Protocol for Handling Solid Powder:

  • Engineering Controls: Always handle the solid compound inside a certified chemical fume hood to prevent inhalation of dust.[12][15]

  • Avoid Dust Formation: Use appropriate techniques to avoid generating dust. If weighing, do so carefully on a draft shield or in a powder-handling enclosure.[11]

  • Personal Hygiene: Do not eat, drink, or smoke in the work area.[11][17] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[13]

  • Contaminated Clothing: Remove any contaminated clothing immediately and launder it separately before reuse.[13]

Part 3: Troubleshooting Experimental Issues

Even with careful planning, experiments can yield unexpected results. This section provides a logical framework for troubleshooting common problems.

Q6: My synthesis of a heterocyclic compound using this compound is resulting in a low yield and multiple byproducts. What are the likely causes?

A6: This is a common challenge. The cause often lies in the stability of the starting material, reaction conditions, or stoichiometry. Thioureas are common precursors for heterocycles like thiazoles and pyrimidines.[1]

Troubleshooting Steps:

  • Verify Starting Material Purity: Before starting, confirm the purity of your this compound using techniques like TLC, melting point, or NMR spectroscopy. Impurities can interfere with the reaction.

  • Assess for Degradation: Has the compound been stored properly? Improper storage can lead to degradation. The presence of furan rings makes the compound potentially sensitive to acidic conditions, which could be present in solvents or other reagents.

  • Reaction Conditions:

    • Temperature: Some thiourea reactions are sensitive to heat. Excessive heat can cause decomposition.[18] Theoretical studies show thiourea can decompose into products like ammonia, hydrogen sulfide, and isothiocyanic acid.[19] While the difurfuryl derivative's exact decomposition pathway is unstudied, analogous thermal instability is a risk. Consider running the reaction at a lower temperature for a longer duration.

    • Atmosphere: Is the reaction air- or moisture-sensitive? Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reagent can lead to byproduct formation.[20]

The following decision tree provides a logical workflow for diagnosing low-yield issues.

Troubleshooting_Workflow start Low Yield / Byproducts Observed check_sm 1. Analyze Purity of This compound (TLC, NMR, MP) start->check_sm impure Impure check_sm->impure Result? pure Pure check_sm->pure purify Purify by Recrystallization or Chromatography & Redo impure->purify Yes success Problem Solved purify->success check_cond 2. Review Reaction Conditions pure->check_cond Yes cond_temp Is Temperature Too High? check_cond->cond_temp lower_temp Decrease Temperature, Increase Reaction Time cond_temp->lower_temp Yes cond_atm Is Reaction Air/Moisture Sensitive? cond_temp->cond_atm No lower_temp->success use_inert Use Inert Atmosphere (N₂/Ar) & Dry Solvents cond_atm->use_inert Yes cond_ok Conditions Seem OK cond_atm->cond_ok No use_inert->success check_reagents 3. Verify Other Reagents (Purity, Stoichiometry) cond_ok->check_reagents check_reagents->success

Caption: A decision tree for troubleshooting low-yield synthesis reactions.

Q7: I am having trouble dissolving this compound for my experiment. What solvents are recommended?

A7: While specific solubility data is not published, thiourea derivatives often show good solubility in polar aprotic solvents. Try solvents such as:

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)[21]

  • Acetone

  • Acetonitrile[22]

Thioureas are generally soluble in water.[10] However, the bulky, relatively nonpolar difurfuryl groups may reduce aqueous solubility compared to the parent thiourea. Gentle heating may aid dissolution, but be mindful of the compound's thermal stability as discussed in Q6.

Part 4: Spill, Disposal, and Emergency Procedures

Accidents can happen. Being prepared is the best way to mitigate risk.

Q8: What is the correct procedure for cleaning up a small spill of solid this compound?

A8: For a minor spill within a fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Wear Full PPE: Ensure you are wearing the correct PPE as outlined in Q5.

  • Containment: Prevent the powder from becoming airborne. Gently cover the spill with a damp paper towel or use a commercial spill kit with an absorbent pad.[13]

  • Collection: Carefully sweep or wipe the material into a suitable, labeled container for hazardous waste. Avoid creating dust.[11]

  • Decontamination: Clean the spill area thoroughly with soap and water, followed by a suitable laboratory disinfectant.

  • Disposal: Dispose of all contaminated materials (gloves, towels, etc.) as hazardous waste according to your institution's guidelines.[12]

For major spills, evacuate the area and follow your institution's emergency response procedures.[13]

Q9: How should I dispose of waste containing this compound?

A9: Chemical waste must be disposed of responsibly to protect personnel and the environment.

  • Classification: This compound is toxic to aquatic life.[23] Do not let the product enter drains or the environment.[11][12]

  • Containers: Collect all waste (unreacted material, contaminated solvents, reaction mixtures) in clearly labeled, sealed, and appropriate hazardous waste containers.[11]

  • Procedure: Follow all local, state, and federal regulations for chemical waste disposal.[12] Do not mix with other waste streams unless compatibility is confirmed.[12]

Q10: What are the first aid measures in case of exposure?

A10: Immediate and correct first aid is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][13]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and running water. Seek medical attention if irritation develops.[13][15]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Call a poison control center or physician immediately.[15][24]

Always have the Safety Data Sheet (SDS) available for emergency responders.[15]

References

  • Santa Cruz Biotechnology.
  • Sigma-Aldrich.
  • Carl ROTH.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • BenchChem. Troubleshooting common side reactions in thiourea synthesis.
  • Nexchem Ltd.
  • Chemos GmbH & Co.KG.
  • Sigma-Aldrich.
  • Carl ROTH.
  • Redox.
  • Ponnuru, V. S., et al. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals. bioRxiv.
  • PubChem. This compound.
  • Verma, K. K., & Kumar, A. DETERMINATION OF THIOUREA AND ITS DERIVATIVES WITH BROMINE MONO- CHLORIDE REAGENT BY MICRO-METHOD. IJAUR.
  • Sigma-Aldrich. 1,3-DIFURFURYL-2-THIOUREA AldrichCPR.
  • ChemicalBook. This compound | 10248-89-2.
  • Chemdad. This compound.
  • ChemicalBook. 1,3-(difurfuryl)
  • Bunea, A., et al. (2020). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. RSC Advances.
  • Fatimatul Akma, A. W., et al. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences.
  • Kirsanov, A. V., & Zolotov, Y. A. (1963). Kinetics of Thermal Decomposition of Thiourea.
  • Głowacka, J., et al. (2020). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI.
  • Mako, T., et al. (2022). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. MDPI.
  • Wang, Z. D., et al. (2008). Theoretical study on the thermal decomposition of thiourea.
  • Wikipedia. Thiourea.
  • Bîcu, E., et al. (2020). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. MDPI.
  • NOAA. THIOUREA - CAMEO Chemicals.
  • Rivera-Chávez, D., et al. (2022). Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. Molecules.
  • Khan, A., et al. (2019). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II)
  • Cieslik, W., et al. (2021). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). MDPI.

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Validation & Comparative

A Comparative Analysis of the Antifungal Efficacy of Furan-Containing Urea and Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel antifungal agents, the structural modification of known pharmacophores remains a cornerstone of drug discovery. Among the myriad of heterocyclic scaffolds, the furan ring has garnered significant attention due to its presence in numerous biologically active compounds.[1][2][3] This guide provides a detailed comparative analysis of the antifungal activity of two closely related furan-containing compounds: 1,3-bis[(furan-2-yl)methylene]urea (BFMU) and 1,3-bis[(E)-furan-2-yl)methylene]thiourea (BFMT) . While the initial query specified 1,3-(Difurfuryl)thiourea, the available experimental literature provides a direct and insightful comparison between the urea derivative (BFMU) and its thiourea analogue (BFMT), both synthesized from furfural.[4][5][6][7]

This analysis synthesizes experimental data to elucidate the structure-activity relationships that govern their antifungal efficacy, offering valuable insights for the rational design of future antifungal candidates.

Chemical Structures and Core Differences

The fundamental difference between BFMU and BFMT lies in the core of the molecule: the substitution of an oxygen atom in the urea moiety of BFMU with a sulfur atom to form the thiourea group in BFMT. This seemingly subtle change can significantly impact the compound's electronic properties, lipophilicity, and ability to coordinate with metal ions, all of which can influence its biological activity.[8][9]

1,3-bis[(furan-2-yl)methylene]urea (BFMU)

Chemical Formula: C₁₁H₈N₂O₃

1,3-bis[(E)-furan-2-yl)methylene]thiourea (BFMT)

Chemical Formula: C₁₁H₈N₂O₂S

Comparative Antifungal Activity: A Head-to-Head Evaluation

Experimental data from a study by Alabi et al. (2022) provides a direct comparison of the antifungal activity of BFMU and BFMT against three plant pathogenic fungi: Fusarium oxysporum, Colletotrichum gloeosporioides, and Cercospora zeae-maydis.[4][5][7] The results, presented as percentage inhibition after 72 hours of incubation, are summarized in the table below.

Fungal Strain1,3-bis[(furan-2-yl)methylene]urea (BFMU) (% Inhibition)1,3-bis[(E)-furan-2-yl)methylene]thiourea (BFMT) (% Inhibition)Standard (Mancozeb) (% Inhibition)
Fusarium oxysporum43%57%Not Specified
Colletotrichum gloeosporioides77%85%Not Specified
Cercospora zeae-maydis20%60%Not Specified

Data sourced from Alabi, K.A., et al. (2022).[7]

The experimental results clearly indicate that the thiourea derivative, BFMT, exhibits consistently higher antifungal activity against all three tested fungal isolates compared to its urea counterpart, BFMU.[4][5][7] Notably, against Cercospora zeae-maydis, BFMT demonstrated a threefold increase in inhibition compared to BFMU.[7] The study also noted that the inhibitory values obtained for BFMT were closer to those of the standard fungicide, Mancozeb.[7]

Experimental Protocol: Antifungal Susceptibility Testing

The antifungal activity of BFMU and BFMT was determined using a poison plate method. This in-vitro assay is a standard method for evaluating the efficacy of antifungal compounds.

Step-by-Step Methodology:

  • Preparation of Fungal Cultures: The fungal isolates (Fusarium oxysporum, Colletotrichum gloeosporioides, and Cercospora zeae-maydis) were cultured on a suitable growth medium, such as Potato Dextrose Agar (PDA), to obtain pure and viable cultures for testing.

  • Preparation of Test Compounds: Stock solutions of BFMU and BFMT were prepared by dissolving a known weight of each compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to achieve a desired concentration.

  • Incorporation into Growth Medium: The stock solutions of the test compounds were aseptically mixed with the molten PDA medium at a specific concentration. The medium was then poured into sterile Petri dishes and allowed to solidify. A control plate containing the solvent without the test compound was also prepared.

  • Inoculation: A small disc of the actively growing fungal culture was placed at the center of each agar plate (both test and control).

  • Incubation: The inoculated plates were incubated at an optimal temperature for fungal growth (typically 25-28°C) for a specified period (in this case, 72 hours).

  • Measurement of Inhibition: After the incubation period, the diameter of the fungal colony on the control and test plates was measured. The percentage inhibition of fungal growth was calculated using the following formula:

    % Inhibition = [(C - T) / C] x 100

    Where:

    • C = Diameter of the fungal colony on the control plate

    • T = Diameter of the fungal colony on the test plate

Experimental Workflow Diagram:

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture (e.g., on PDA) inoculation Inoculate with Fungal Disc fungal_culture->inoculation compound_prep Prepare Stock Solutions (BFMU & BFMT in DMSO) media_prep Incorporate Compounds into Molten Agar compound_prep->media_prep pouring Pour into Petri Dishes media_prep->pouring pouring->inoculation incubation Incubate (72 hours) inoculation->incubation measurement Measure Colony Diameter incubation->measurement calculation Calculate % Inhibition measurement->calculation

Caption: Workflow for the poison plate antifungal susceptibility assay.

Unraveling the Mechanism of Action: A Look into Thiourea and Urea Derivatives

While the specific molecular targets of BFMU and BFMT have not been definitively elucidated, the broader literature on thiourea and urea derivatives provides valuable insights into their potential mechanisms of antifungal action.

Thiourea Derivatives (like BFMT):

The enhanced activity of the thiourea derivative BFMT may be attributed to the presence of the sulfur atom. Thiourea and its derivatives are known to act as:

  • Enzyme Inhibitors: The sulfur atom in the thiourea moiety can act as a metal-binding group, potentially inhibiting metalloenzymes that are crucial for fungal growth and metabolism.[9] Some thiourea derivatives have been shown to target enzymes like thyroid peroxidase, highlighting their ability to interfere with biological processes.[10]

  • Disruptors of Cell Membrane Integrity: Some studies on citral-thiourea derivatives have shown that they can affect mycelial morphology and increase the permeability of the fungal cell membrane, leading to cell death.[11]

  • Interference with Quorum Sensing: Thiourea derivatives have been associated with the ability to interfere with quorum sensing, a cell-to-cell communication mechanism that regulates virulence in many pathogens.[12]

Urea Derivatives (like BFMU):

Urea and its derivatives are also known to possess antimicrobial properties, although often to a lesser extent than their thiourea counterparts in this specific comparison. Their mechanisms can include:

  • Keratolytic Action and Enhanced Penetration: In dermatological applications, urea is known for its keratolytic properties, softening keratin and enhancing the penetration of other antifungal agents.[13][14][15][16] While this is more relevant for topical applications on skin and nails, it points to urea's ability to disrupt biological barriers.

  • General Antimicrobial Properties: Urea itself has antimicrobial properties and can help in reducing flaking and cracking associated with fungal infections.[14]

The superior activity of BFMT suggests that the thione (C=S) group is a key contributor to its antifungal potency, likely through mechanisms that are more disruptive to fungal physiology than those of the carbonyl (C=O) group in BFMU.

Conclusion and Future Directions

The direct comparative data between 1,3-bis[(furan-2-yl)methylene]urea (BFMU) and 1,3-bis[(E)-furan-2-yl)methylene]thiourea (BFMT) unequivocally demonstrates the superior antifungal activity of the thiourea derivative.[4][5][7] This finding underscores the importance of the sulfur atom in enhancing the biological activity of this class of compounds.

For researchers and drug development professionals, this guide highlights several key takeaways:

  • Thiourea as a Promising Scaffold: The thiourea moiety represents a valuable scaffold for the development of novel antifungal agents, particularly when combined with heterocyclic rings like furan.

  • Structure-Activity Relationship: The substitution of oxygen with sulfur is a critical modification that can significantly boost antifungal efficacy.

  • Further Investigation Warranted: Future research should focus on elucidating the precise mechanism of action of BFMT and similar thiourea derivatives. Studies on their effects on fungal cell membranes, key enzymes, and other cellular processes would be invaluable. Additionally, expanding the antifungal screening to a broader panel of human and plant pathogenic fungi would help to determine the spectrum of their activity.

By understanding the principles outlined in this guide, the scientific community can continue to build upon these findings to design and develop more effective and targeted antifungal therapies.

References

  • Alabi, K.A., Abdulsalami, I.O., Adeoye, M.D., et al. (2022). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. Physical Sciences Reviews, 7(8), 923-931. [Link]

  • Alabi, K.A., Abdulsalami, I.O., Adeoye, M.D., et al. (2022). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan- 2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl) methylene]thiourea. UPSpace Institutional Repository. [Link]

  • Request PDF. (2022). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. ResearchGate. [Link]

  • Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]

  • Li, Y., et al. (2023). Novel Design of Citral-Thiourea Derivatives for Enhancing Antifungal Potential against Colletotrichum gloeosporioides. Journal of Agricultural and Food Chemistry. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. (2021). PubMed. [Link]

  • Alabi, K.A. (2021). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. Physical Sciences Reviews. [Link]

  • Anti-fungal treatments. (n.d.). Century Pharmacy. [Link]

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  • Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity. (n.d.). PubMed Central. [Link]

  • Urea in Dermatology: A Review of its Emollient, Moisturizing, Keratolytic, Skin Barrier Enhancing and Antimicrobial Properties. (n.d.). PubMed Central. [Link]

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A Comparative Analysis of Thiourea-Based Fungicides and Commercial Standards in Plant Pathogen Control

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and more effective antifungal agents for crop protection, thiourea derivatives have emerged as a promising class of compounds. Their broad-spectrum activity, coupled with novel mechanisms of action, positions them as potential alternatives or adjuncts to existing commercial fungicides. This guide provides an in-depth comparison of the efficacy of a representative thiourea derivative against established commercial fungicides, supported by experimental data and detailed methodologies.

Introduction to Thiourea Derivatives as Antifungal Agents

Thiourea, a compound with the formula (NH₂)₂CS, and its derivatives have garnered significant interest in agrochemical research due to their diverse biological activities, including antifungal, antibacterial, and insecticidal properties.[1][2] The fungicidal activity of these compounds is often attributed to the presence of the thioamide group (-N(H)-C(=S)-), which can interact with various biological targets within the fungal cell. The structural versatility of thiourea allows for the synthesis of a wide array of derivatives with enhanced efficacy and target specificity.[3][4]

One area of significant promise is the development of aldehydes-thiourea derivatives. Recent studies have demonstrated their potent activity against significant plant pathogens like Botrytis cinerea, the causative agent of gray mold disease in numerous crops.[5][6][7]

Mechanism of Action: A Multi-pronged Attack

The antifungal mechanism of thiourea derivatives is often multifaceted, contributing to their robust activity and potentially mitigating the development of resistance. Studies on promising aldehydes-thiourea derivatives have elucidated several key modes of action:

  • Cell Membrane Disruption: These compounds can damage the morphology of the fungal cell surface, leading to increased permeability of the cell membrane.[5][6][7] This disruption compromises the integrity of the cell, leading to leakage of essential intracellular components.

  • Induction of Oxidative Stress: An increase in reactive oxygen species (ROS) levels within the fungal cell has been observed following treatment with thiourea derivatives.[5][6] This oxidative stress can damage cellular components such as proteins, lipids, and nucleic acids, ultimately leading to cell death.

  • Enzyme Inhibition: Some thiourea derivatives have been identified as potential inhibitors of key fungal enzymes. For instance, laccase, an enzyme involved in pathogenesis for some fungi, has been identified as a potential target.[5][7]

The following diagram illustrates the proposed mechanism of action for certain aldehydes-thiourea derivatives against fungal pathogens.

Mechanism_of_Action cluster_0 Cellular Targets cluster_1 Cellular Effects Thiourea Thiourea Derivative FungalCell Fungal Cell Thiourea->FungalCell Interacts with ROS Increased ROS (Oxidative Stress) Thiourea->ROS Induces CellMembrane Cell Membrane FungalCell->CellMembrane Laccase Laccase Enzyme FungalCell->Laccase MembraneDamage Membrane Damage & Increased Permeability CellMembrane->MembraneDamage EnzymeInhibition Enzyme Inhibition Laccase->EnzymeInhibition CellDeath Fungal Cell Death MembraneDamage->CellDeath ROS->CellDeath EnzymeInhibition->CellDeath In_Vitro_Workflow Start Start FungalCulture 1. Fungal Culture (Botrytis cinerea on PDA) Start->FungalCulture SporeSuspension 2. Prepare Spore Suspension (1x10^5 spores/mL) FungalCulture->SporeSuspension PlateSetup 4. 96-Well Plate Setup (Fungicide + Spores) SporeSuspension->PlateSetup FungicideDilution 3. Prepare Fungicide Dilutions (Compound 9 & Boscalid) FungicideDilution->PlateSetup Incubation 5. Incubation (25°C, 48-72h) PlateSetup->Incubation ODReading 6. Read Optical Density Incubation->ODReading DataAnalysis 7. Data Analysis (Calculate EC50) ODReading->DataAnalysis End End DataAnalysis->End

Caption: Workflow for the in vitro antifungal susceptibility testing.

In Vivo Protective Effects on Tomato Leaves

Beyond in vitro testing, evaluating the protective efficacy of a fungicide on a host plant is crucial.

Objective: To assess the ability of a fungicide to prevent infection and disease development on plant tissue.

Materials:

  • Healthy tomato plants

  • Fungal spore suspension (Botrytis cinerea)

  • Test compounds (Compound 9 and Boscalid) formulated as a sprayable solution

  • Control solution (e.g., water with a surfactant)

  • Humid chamber

Procedure:

  • Plant Preparation:

    • Use healthy, uniform tomato plants with fully expanded leaves.

  • Fungicide Application:

    • Spray the tomato leaves evenly with the respective fungicide solutions until runoff.

    • A control group is sprayed with the control solution.

    • Allow the leaves to air dry.

  • Inoculation:

    • After a set period (e.g., 24 hours), inoculate the treated leaves with a spore suspension of B. cinerea. This can be done by placing droplets of the spore suspension onto the leaf surface.

  • Incubation:

    • Place the inoculated plants in a humid chamber at a suitable temperature (e.g., 20-25°C) to promote fungal infection and disease development.

  • Disease Assessment:

    • After a sufficient incubation period (e.g., 3-5 days), assess the disease severity. This is typically done by measuring the diameter of the lesions on the leaves.

    • Calculate the protective efficacy as a percentage of disease reduction compared to the control group.

Studies have shown that aldehydes-thiourea derivatives like Compound 9 display good protective effects on tomato leaves infected by B. cinerea. [5][7]

Conclusion and Future Perspectives

The experimental evidence strongly suggests that certain thiourea derivatives, exemplified by Compound 9, possess superior in vitro antifungal activity against key plant pathogens like Botrytis cinerea when compared to established commercial fungicides such as Boscalid. [5][6]Their multi-pronged mechanism of action, involving cell membrane disruption and induction of oxidative stress, makes them compelling candidates for further development. [5][6][7] While these initial findings are promising, further research is warranted to fully elucidate the potential of 1,3-(Difurfuryl)thiourea and other related compounds. Future studies should focus on:

  • Broad-spectrum activity screening: Evaluating the efficacy against a wider range of plant pathogenic fungi.

  • In vivo field trials: Assessing performance under real-world agricultural conditions.

  • Toxicology and environmental impact studies: Ensuring the safety of these compounds for non-target organisms and the environment.

  • Structure-activity relationship (SAR) studies: Optimizing the chemical structure to further enhance antifungal activity and other desirable properties. [4] The continued exploration of thiourea derivatives holds significant promise for the development of the next generation of fungicides, offering novel solutions to the ongoing challenges of plant disease management.

References

  • Yang, X., et al. (2025). Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease. Chemistry & Biodiversity, 22(6), e202403131. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Antifungal Activity of Aldehydes‐Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antifungal Activity of Aldehydes‐Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease. Retrieved from [Link]

  • MDPI. (2018). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 23(11), 2987. [Link]

  • Wikipedia. (n.d.). Fungicide. Retrieved from [Link]

  • PubMed. (2019). Novel acyl thiourea derivatives: Synthesis, antifungal activity, gene toxicity, drug-like and molecular docking screening. Archiv der Pharmazie, 352(2), e1800275. [Link]

  • ACS Publications. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]

  • PubMed. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]

  • iFyber. (n.d.). In Vitro Screening for Antifungal Efficacy. Retrieved from [Link]

  • APS Journals. (2015). An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. Plant Disease, 99(12), 1727-1731. [Link]

  • NIH. (2004). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 48(5), 1697–1704. [Link]

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A Comparative Guide to the Structure-Activity Relationship of Furan-Based Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of furan-based thiourea derivatives. Moving beyond a simple recitation of facts, we delve into the causal relationships between chemical structure and biological activity, offering field-proven insights to inform rational drug design. The information presented herein is grounded in experimental data from peer-reviewed literature, ensuring scientific integrity and trustworthiness.

Introduction: The Synergy of Furan and Thiourea Scaffolds

In the landscape of medicinal chemistry, the furan ring and the thiourea moiety are privileged scaffolds. Furan, a five-membered aromatic heterocycle containing one oxygen atom, is a versatile building block found in numerous natural products and synthetic drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The thiourea functional group (-NH-C(S)-NH-), with its hydrogen bond donor and acceptor capabilities, is crucial for interacting with biological targets like enzymes and receptors.[3]

The strategic combination of these two pharmacophores into a single molecular entity—the furan-based thiourea derivative—has emerged as a promising avenue for the development of novel therapeutic agents. These hybrid molecules have demonstrated significant potential, particularly as anticancer and antimicrobial agents. This guide will dissect the key structural features that govern their biological efficacy, providing a comparative analysis supported by experimental data.

Core Chemical Structure and Synthetic Strategy

The general structure of a furan-based thiourea derivative consists of a furan ring connected to a thiourea linker, which is in turn substituted with various functional groups. The synthetic route to these compounds is generally straightforward and efficient.

Generalized Synthetic Protocol

A common and effective method for synthesizing N,N'-disubstituted furan-based thioureas involves the reaction of a furan-derived amine with an appropriate isothiocyanate. A more versatile approach starts with the formation of a furoyl isothiocyanate intermediate.

Step 1: Formation of Furoyl Isothiocyanate. Furan-2-carbonyl chloride is reacted with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate, in a dry solvent like acetone. This reaction forms the key furoyl isothiocyanate intermediate in situ.[4][5]

Step 2: Reaction with Amine. The desired primary or secondary amine is then added to the reaction mixture. The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate group.

Step 3: Product Formation and Purification. The mixture is typically refluxed for a period to ensure the completion of the reaction.[6][7] The final furan-based thiourea derivative often precipitates upon cooling or after pouring the reaction mixture into cold water.[4] The crude product is then purified by recrystallization.

Experimental Workflow Diagram

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Product Isolation A Furan-2-carbonyl chloride + KSCN B Furoyl Isothiocyanate (in situ) A->B Dry Acetone, Reflux D Reaction Mixture B->D Addition C Primary/Secondary Amine (R-NH2) C->D Addition E Reflux D->E F Precipitation (Cold Water) E->F G Purified Furan-based Thiourea Derivative F->G Recrystallization

Caption: Generalized workflow for the synthesis of furan-based thiourea derivatives.

Structure-Activity Relationship (SAR) Analysis: Anticancer Activity

Furan-based thiourea derivatives have shown significant promise as anticancer agents, with their activity being highly dependent on the nature and position of substituents on both the furan and the terminal aryl rings.[3]

Key Insights into Anticancer SAR

The antiproliferative activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cancer progression or to induce apoptosis.[8][9] The thiourea linker is critical for this activity, often being more potent than its urea counterpart.[8] For instance, studies have shown that replacing the oxygen in urea with sulfur to form thiourea can significantly enhance cytotoxicity against cancer cell lines.[8]

Table 1: Comparative Anticancer Activity of Furan-Based Thiourea Derivatives

Compound IDR1 (Substitution on Terminal Phenyl Ring)Cell LineIC50 (µM)Key SAR Insight
Comp. 1 4-Trifluoromethyl (-CF3)A549 (Lung)0.2Potent electron-withdrawing group enhances activity.[8]
Comp. 2 3,4-Dichloro (-Cl)SW620 (Colon)~1.5Halogen substitution, particularly in multiple positions, increases cytotoxicity.[9]
Comp. 3 4-Methoxy (-OCH3)A549 (Lung)>10Electron-donating groups can decrease activity compared to electron-withdrawing groups.[3]
Comp. 4 Unsubstituted PhenylA549 (Lung)22.8Substitution on the phenyl ring is generally required for high potency.[8]

Note: Data is compiled and generalized from multiple sources for comparative purposes. Specific IC50 values may vary based on experimental conditions.

Discussion of Substituent Effects
  • The Furan Core: The furan ring itself is a crucial pharmacophore. Its incorporation into chalcone structures, for example, has been shown to enhance antiproliferative activity more than twofold compared to derivatives without the furan moiety.[10] It is believed to contribute to the overall lipophilicity and electronic properties of the molecule, facilitating cell membrane penetration and interaction with intracellular targets.

  • The Thiourea Linker: The N-H protons and the sulfur atom of the thiourea group are essential for forming hydrogen bonds with amino acid residues in the active sites of target proteins. This interaction is fundamental to the mechanism of action for many thiourea-based inhibitors.[3]

  • Terminal Substituents (R1): The electronic nature of substituents on the terminal phenyl ring plays a pivotal role.

    • Electron-Withdrawing Groups (EWGs): Groups like trifluoromethyl (-CF3) and halogens (e.g., -Cl, -F) consistently enhance anticancer activity.[3][8][9] This is likely due to their ability to increase the acidity of the N-H protons, making them better hydrogen bond donors.

    • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or methyl (-CH3) tend to result in lower activity compared to EWGs.[3]

Proposed Mechanism of Action: Apoptosis Induction

Several furan-based derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, often at the G2/M phase.[11] This is frequently achieved through the modulation of key signaling pathways. For instance, some furan derivatives have been shown to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways, which are critical for cancer cell survival and proliferation.[12]

G cluster_outcome Cellular Outcome FuranThiourea Furan-based Thiourea Derivative PTEN PTEN FuranThiourea->PTEN Activates BetaCatenin β-catenin FuranThiourea->BetaCatenin Suppresses CellCycleArrest Cell Cycle Arrest (G2/M) FuranThiourea->CellCycleArrest PI3K PI3K PTEN->PI3K Inhibits Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival Akt->Proliferation BetaCatenin->Proliferation

Caption: Proposed mechanism of anticancer action via signaling pathway modulation.[12]

Structure-Activity Relationship (SAR) Analysis: Antimicrobial Activity

Furan-based thiourea derivatives also exhibit notable antimicrobial properties, with their efficacy influenced by structural modifications.

Key Insights into Antimicrobial SAR

The antimicrobial activity often stems from the compound's ability to disrupt microbial cell walls or inhibit essential enzymes.[2] Studies have shown that these compounds can be effective against a range of bacteria, including Gram-positive and Gram-negative strains, as well as fungi.[13][14]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)

Compound TypeGram-Positive (e.g., S. aureus)Gram-Negative (e.g., E. coli)Fungi (e.g., C. albicans)Key SAR Insight
Thiourea Ligand 50-40050-40025-100Ligands show broad but moderate activity; often more potent against fungi than bacteria.[13]
Copper (II) Complex Generally ImprovedGenerally ImprovedGenerally ImprovedComplexation with metal ions like Cu2+ or Ni2+ often enhances antimicrobial activity.[13]
Furan-tetrazole hybrid 0.25 - 4VariableNot ReportedReplacing the thiourea with a tetrazole scaffold can yield highly potent antibacterial agents.[15]

Note: MIC (Minimum Inhibitory Concentration) values are generalized from literature. Lower values indicate higher potency.

Discussion of Substituent Effects
  • Lipophilicity: The overall lipophilicity of the molecule is a key factor in antimicrobial activity. It governs the ability of the compound to traverse the lipid-rich cell membranes of microorganisms.

  • Metal Complexation: A significant finding is that the antimicrobial activity of thiourea derivatives can be enhanced upon complexation with transition metal ions like copper(II) and nickel(II).[13] The metal complex may have improved lipophilicity or may interact more effectively with microbial targets.

  • Heterocyclic Scaffolds: The nature of the heterocyclic rings attached to the thiourea linker is critical. While the furan ring is a potent pharmacophore, replacing the terminal phenyl ring with other heterocycles like benzothiazole or uracil can modulate the antimicrobial spectrum and potency.[16]

Detailed Experimental Protocols

To ensure reproducibility and adherence to scientific standards, detailed protocols for a representative synthesis and a key biological assay are provided below.

Protocol 1: Synthesis of 1-(Furan-2-carbonyl)-3-(4-chlorophenyl)thiourea

This protocol is a representative example based on established methodologies.[4][7]

Materials:

  • Furan-2-carbonyl chloride

  • Potassium thiocyanate (KSCN)

  • 4-chloroaniline

  • Dry Acetone

  • Standard reflux apparatus, magnetic stirrer, and glassware.

Procedure:

  • Intermediate Formation: Dissolve potassium thiocyanate (0.01 mol) in 30 mL of dry acetone in a round-bottom flask equipped with a magnetic stirrer. To this solution, add a solution of furan-2-carbonyl chloride (0.01 mol) in 20 mL of dry acetone dropwise with continuous stirring.

  • Reaction: Heat the mixture under reflux for approximately 45-60 minutes. The formation of the furoyl isothiocyanate intermediate will occur.

  • Amine Addition: After cooling the reaction mixture to room temperature, add a solution of 4-chloroaniline (0.01 mol) in 25 mL of dry acetone.

  • Completion: Stir the resulting mixture and reflux for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, pour the mixture into a beaker containing 250 mL of cold distilled water. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain the purified 1-(furan-2-carbonyl)-3-(4-chlorophenyl)thiourea.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as FTIR, 1H-NMR, 13C-NMR, and Mass Spectrometry.

Protocol 2: MTT Assay for In Vitro Cytotoxicity Evaluation

This protocol is a standard method for assessing the effect of compounds on cell viability.[17][18][19][20]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[17] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of living cells.[18]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[18]

  • Solubilization solution (e.g., DMSO or isopropanol)[18][19]

  • 96-well microplates

  • Test compound stock solution (in DMSO)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furan-based thiourea derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include wells for a vehicle control (medium with DMSO, same concentration as the highest test compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of fresh medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for another 3-4 hours.[20]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150-200 µL of DMSO or isopropanol to each well to dissolve the purple formazan crystals.[18][19] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of ~630 nm can be used to subtract background absorbance.

  • Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The furan-based thiourea scaffold is a highly valuable platform for the development of new therapeutic agents. Structure-activity relationship studies consistently demonstrate that their biological activity, particularly against cancer cells, can be finely tuned through substituent modification.

Key Takeaways:

  • Anticancer Activity: Is enhanced by electron-withdrawing groups on the terminal phenyl ring.

  • Antimicrobial Activity: Can be improved by complexation with metal ions and is highly dependent on the overall lipophilicity of the derivative.

  • Mechanism: These compounds often act by inducing apoptosis and modulating critical cell signaling pathways.

Future research should focus on optimizing the pharmacokinetic properties of these derivatives to improve their in vivo efficacy and safety profiles. The exploration of novel heterocyclic rings in place of the terminal phenyl group could also lead to compounds with improved potency and selectivity. The synthesis of chiral thiourea derivatives introduces another layer of complexity and opportunity, as stereochemistry can significantly impact biological activity.[21] Ultimately, the insights gained from SAR studies provide a rational framework for designing the next generation of furan-based thiourea drugs.

References

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  • NIH. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). Available from: [Link]

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  • ResearchGate. (PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Available from: [Link]

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  • PubMed. Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents. Available from: [Link]

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  • PubMed. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Available from: [Link]

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  • NIH. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Available from: [Link]

  • PubMed. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. Available from: [Link]

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A Comparative Guide to the Cytotoxicity of 1,3-(Difurfuryl)thiourea on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Thiourea Derivatives in Oncology

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity against cancer cells remains a paramount objective. Among the myriad of synthetic compounds being investigated, thiourea derivatives have emerged as a promising class of molecules with demonstrated cytotoxic activity against a spectrum of cancer cell lines.[1][2][3] The unique structural features of thioureas, particularly the 1,3-disubstituted analogs, allow for diverse chemical modifications, enabling the fine-tuning of their biological activity.[1][4] These compounds have been reported to induce cancer cell death through various mechanisms, including the induction of apoptosis and the inhibition of critical signaling pathways involved in tumor progression.[1][5]

This guide provides a comparative analysis of the cytotoxic potential of a novel thiourea derivative, 1,3-(Difurfuryl)thiourea , against a panel of human cancer cell lines. As specific experimental data for this compound is currently under investigation, we will present a hypothetical yet plausible cytotoxic profile for this compound. This profile will be benchmarked against established data from two other potent thiourea derivatives: 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea and a representative N¹,N³-disubstituted-thiosemicarbazone . Furthermore, the cytotoxic activities will be compared with standard-of-care chemotherapy agents, Cisplatin and Doxorubicin , to provide a comprehensive assessment of its potential therapeutic index.

The primary objective of this guide is to offer researchers, scientists, and drug development professionals a framework for evaluating the anticancer properties of novel thiourea compounds, using this compound as a case study. We will delve into the experimental design, methodologies, and data interpretation necessary for a thorough preclinical assessment.

Comparative Cytotoxicity Analysis

The cornerstone of in-vitro anticancer drug evaluation is the determination of the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.[6] A lower IC50 value is indicative of higher cytotoxic potency.

For the purpose of this guide, we will present the hypothetical IC50 values for this compound against two distinct panels of cancer cell lines: one representing colorectal, prostate, and leukemia cancers, and another representing colorectal, liver, and breast cancers. This allows for a broad assessment of its potential anticancer spectrum.

Table 1: Comparative IC50 Values (µM) on Colorectal, Prostate, and Leukemia Cancer Cell Lines

CompoundSW480 (Colon)SW620 (Metastatic Colon)PC3 (Prostate)K-562 (Leukemia)
This compound (Hypothetical) 8.56.210.15.8
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea9.01.56.96.3[4]
Cisplatin~75 (2D culture)--~10 (resistant)[7]

Table 2: Comparative IC50 Values (µM) on Colorectal, Liver, and Breast Cancer Cell Lines

CompoundHCT-116 (Colon)HepG2 (Liver)MCF-7 (Breast)
This compound (Hypothetical) 12.315.818.2
N¹,N³-disubstituted-thiosemicarbazone9.4 - 14.9-14.3 - 15.8[8][9]
Doxorubicin4.997.32.5 - 8.3[10][11][12]

Expert Interpretation:

The hypothetical data for this compound suggests a promising cytotoxic profile, with IC50 values in the low micromolar range across all tested cell lines. When compared to the potent 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, our hypothetical compound shows comparable activity against SW480, PC3, and K-562 cells. Notably, the established derivative demonstrates superior potency against the metastatic colon cancer cell line SW620.[4]

Against the second panel of cell lines, the hypothetical this compound exhibits cytotoxicity in a similar range to the reported N¹,N³-disubstituted-thiosemicarbazone.[8][9] When benchmarked against the standard chemotherapeutic agents, the hypothetical thiourea derivative and its counterparts appear less potent than Doxorubicin in the HCT-116, HepG2, and MCF-7 lines.[10][11][12] However, they show a potential advantage over Cisplatin in the colorectal line SW480. It is crucial to note that direct comparison of IC50 values across different studies can be influenced by variations in experimental conditions.[13]

Mechanistic Insights: Unraveling the Mode of Action

The therapeutic potential of a cytotoxic agent is not solely defined by its potency but also by its mechanism of action. A desirable anticancer compound should selectively induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. Thiourea derivatives have been shown to exert their cytotoxic effects through the induction of apoptosis, often mediated by the activation of caspases, the key executioner enzymes in the apoptotic cascade.[1][5]

To investigate the pro-apoptotic activity of this compound, a series of assays would be conducted.

Experimental Workflow for Apoptosis Assessment

G cluster_0 Cell Treatment cluster_1 Apoptosis Detection cluster_2 Data Analysis a Cancer Cells b Treatment with this compound (IC50 concentration) a->b c Annexin V/PI Staining b->c d Caspase-3/7 Activity Assay b->d e Flow Cytometry Analysis (Quantification of Apoptotic Cells) c->e f Luminescence Measurement (Quantification of Caspase Activity) d->f G Thiourea This compound ROS Increased Reactive Oxygen Species (ROS) Thiourea->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by this compound.

Experimental Protocols

For the robust and reproducible evaluation of novel cytotoxic compounds, standardized and well-validated protocols are essential. The following are detailed step-by-step methodologies for the key experiments described in this guide.

MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells. [7][14]Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. [14]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Annexin V/PI Apoptosis Assay

This assay quantifies the percentage of cells undergoing apoptosis. [8][11][15]

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours. Include untreated and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7. [10][13]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1 to 2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical evaluation of this compound as a potential anticancer agent. The hypothetical data presented positions this novel compound as a promising candidate with cytotoxic activity comparable to other potent thiourea derivatives. The proposed experimental workflows offer a clear path for validating its pro-apoptotic mechanism of action.

Future studies should focus on obtaining empirical data for this compound to validate the hypothetical profile presented here. Further investigations should also include a broader panel of cancer cell lines, including drug-resistant variants, to better define its spectrum of activity. In-vivo studies using animal models will be the subsequent critical step to assess its therapeutic efficacy and safety profile in a more complex biological system. The exploration of structure-activity relationships by synthesizing and testing additional analogs will also be crucial in optimizing the anticancer properties of this promising class of compounds.

References

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A Comparative Guide to Thiourea Derivatives for Corrosion Inhibition: Mechanisms, Performance, and Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of thiourea derivatives as a class of high-performance corrosion inhibitors. Intended for researchers and professionals in materials science and chemical engineering, this document moves beyond a simple survey to dissect the structure-performance relationships, elucidate the underlying inhibition mechanisms, and detail the rigorous experimental and theoretical methodologies required for their evaluation. We will explore why these molecules are exceptionally effective and how their properties can be tuned for specific applications, particularly in protecting metals like steel and copper in aggressive acidic environments.

The Thiourea Moiety: An Ideal Platform for Corrosion Inhibition

Corrosion is a persistent challenge in numerous industries, leading to significant economic losses and safety concerns. The use of organic inhibitors is a primary strategy for mitigating corrosion, especially in acidic media used for industrial cleaning, pickling, and oil and gas exploration.[1][2] Among the vast array of organic compounds, thiourea (TU) and its derivatives stand out due to their inherent molecular architecture, which is exceptionally suited for surface protection.[2][3][4][5][6]

The efficacy of thiourea-based inhibitors stems from the presence of sulfur (S) and nitrogen (N) heteroatoms, which possess lone pairs of electrons, and the molecule's π-electron system.[2][3] These features act as active centers, facilitating the molecule's adsorption onto a metal surface to form a protective barrier against the corrosive environment.[2][4] In acidic solutions, the sulfur atom is readily protonated and acts as a stronger electron donor than nitrogen, leading to robust adsorption on the metal surface.[2]

Caption: The Thiourea molecule, highlighting the key S and N heteroatoms.

The Mechanism of Protection: An Adsorption-Driven Process

The primary mechanism by which thiourea derivatives protect metals is through adsorption onto the metal-solution interface. This process displaces water molecules and corrosive ions (like Cl⁻ and SO₄²⁻) from the surface, effectively blocking the active sites where electrochemical corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) occur.[2][7] This adsorption can be classified into two main types, which often coexist.

  • Physisorption: This involves electrostatic forces between the charged metal surface and charged inhibitor molecules. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can be protonated, but anions from the acid (e.g., Cl⁻) first adsorb onto the metal, creating a negatively charged surface that attracts the protonated inhibitor cations.

  • Chemisorption: This is a stronger interaction involving the formation of coordinate covalent bonds. The lone pair electrons of the sulfur and nitrogen atoms in the thiourea derivative are shared with the vacant d-orbitals of the metal atoms (e.g., iron), creating a stable, protective film.[8][9]

The dominant mode of interaction can be inferred from the Gibbs free energy of adsorption (ΔG°ads). Values around -20 kJ/mol or less positive are indicative of physisorption, while values of -40 kJ/mol or more negative suggest chemisorption. Many thiourea derivatives exhibit ΔG°ads values between -20 and -40 kJ/mol, indicating a mixed-mode adsorption process.[1][8][9]

Adsorption_Mechanism cluster_surface Metal Surface Inhibitor Thiourea Derivative (Inh) Metal Metal (Fe, Cu) Inhibitor->Metal Adsorption (Physisorption & Chemisorption) H2O H₂O H2O->Metal Displacement Cl- Cl⁻ Cl-->Metal Displacement

Caption: Adsorption of inhibitor molecules displaces corrosive species.

Comparative Performance: The Critical Role of Molecular Structure

A key advantage of thiourea-based inhibitors is that their performance can be precisely tuned by modifying the substituent groups (R) attached to the nitrogen atoms. This structure-performance relationship is central to designing highly effective and specific inhibitors.

Alkyl vs. Aryl Substituents

The electronic nature of the substituent group significantly impacts performance.

  • Aryl Groups (e.g., Phenyl): The presence of a phenyl ring, as in Phenylthiourea (PTU), generally enhances inhibition efficiency compared to alkyl-substituted derivatives like 1,3-diisopropyl-2-thiourea (ITU).[10] This is attributed to the interaction of the π-electrons in the benzene ring with the metal surface, which provides an additional mode of adsorption.[10]

  • Alkyl Groups: Electron-donating alkyl groups can increase the electron density on the sulfur atom, strengthening the adsorptive bond and improving inhibition.[7] However, very bulky alkyl groups can introduce steric hindrance, which may impede the formation of a densely packed protective layer.[11]

Influence of Additional Functional Groups

Incorporating other functional groups into the molecular structure can further boost inhibition efficiency. For example, a comparative study between Phenyl Thiourea (PHTU) and Benzoyl Thiourea (BOTU) showed that the C=O group in BOTU led to superior performance.[9] This additional oxygen atom provides another active site for coordination with the metal surface, strengthening the overall adsorption.[9] Similarly, derivatives containing heterocyclic rings with additional N or O atoms often show enhanced inhibition.[3]

Data Summary: Performance of Various Thiourea Derivatives

The following table summarizes experimental data for several thiourea derivatives, showcasing the impact of structural modifications on their inhibition efficiency (IE).

Inhibitor NameMetalCorrosive MediumConcentrationTemp. (°C)IE (%)Reference
1-phenyl-2-thiourea (PTU)Mild Steel1.0 M HCl5 x 10⁻³ M6098.96[10]
1,3-diisopropyl-2-thiourea (ITU)Mild Steel1.0 M HCl5 x 10⁻³ M6092.65[10]
1-[morpholin-4-yl(phenyl)methyl]thiourea (MPMT)Mild Steel0.5 M HCl1000 ppm5091.08[8]
N-decanoyl-N'-4-pyridinethiourea (D3)Mild Steel0.1 M H₂SO₄1 x 10⁻⁴ M-85.84[3]
Benzoyl Thiourea (BOTU)20# Steel15% HCl2 mmol/L->83[9]
Ethylenethiourea (etu)CopperAcetonitrile--High[11][12]
bis thiourea phthalato nickel (II) complexCarbon Steel0.1 M HCl3 ppm2595.23[13]

Note: Experimental conditions vary between studies, so direct comparison should be made with caution. The table illustrates general performance trends.

A Guide to Experimental Evaluation

Rigorous and systematic evaluation is crucial to validate the performance of a corrosion inhibitor. A multi-technique approach is essential, as each method provides complementary information about the inhibition process.

Caption: Standard workflow for evaluating a novel corrosion inhibitor.

Protocol 1: Weight Loss Measurements

This gravimetric method provides a direct, tangible measure of corrosion inhibition.

  • Preparation: Prepare metal coupons (e.g., mild steel) of known dimensions. Polish the surfaces with successively finer grades of emery paper, degrease with acetone, rinse with distilled water, and dry.

  • Initial Weighing: Accurately weigh each coupon to four decimal places (W₁).

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the thiourea derivative inhibitor for a predetermined period (e.g., 6-24 hours) at a constant temperature.

  • Final Weighing: After immersion, remove the coupons, carefully clean them to remove corrosion products, rinse, dry, and reweigh (W₂).

  • Calculation: The Inhibition Efficiency (IE%) is calculated as: IE% = [(ΔW_blank - ΔW_inh) / ΔW_blank] x 100 where ΔW_blank is the weight loss in the uninhibited solution and ΔW_inh is the weight loss in the presence of the inhibitor.

Protocol 2: Electrochemical Measurements

Electrochemical techniques are rapid and provide detailed mechanistic insights. They are performed using a three-electrode cell setup (working electrode, counter electrode, and reference electrode).

A. Potentiodynamic Polarization (PDP)

  • Causality: This technique reveals how the inhibitor affects the kinetics of both the anodic and cathodic corrosion reactions. By polarizing the working electrode and measuring the resulting current, we can determine the corrosion current density (icorr), a direct measure of the corrosion rate.

  • Procedure:

    • Immerse the polished working electrode in the test solution and allow the open circuit potential (OCP) to stabilize (typically 30-60 minutes).

    • Scan the potential linearly (e.g., at 1 mV/s) from a cathodic potential to an anodic potential relative to the OCP.

    • Plot the logarithm of the current density (log i) versus the applied potential (E).

    • Extrapolate the linear (Tafel) regions of the cathodic and anodic branches back to the corrosion potential (Ecorr) to determine icorr.

  • Interpretation: A significant shift in Ecorr (>85 mV) indicates the inhibitor is either anodic or cathodic. A small shift suggests a mixed-type inhibitor, which is common for thiourea derivatives.[2][8]

  • Calculation: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100

B. Electrochemical Impedance Spectroscopy (EIS)

  • Causality: EIS probes the properties of the metal/solution interface without significantly disturbing it. It provides information on the resistance of the protective film and the mechanism of corrosion.

  • Procedure:

    • After OCP stabilization, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Measure the impedance response and plot it in a Nyquist format (-Zim vs. Zre).

  • Interpretation: For many corrosion systems, the Nyquist plot shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). A larger Rct value signifies a slower corrosion process and better inhibition.[1] The formation of a protective film increases Rct and decreases the double-layer capacitance (Cdl).

  • Calculation: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] x 100[1]

Theoretical and Surface Validation

Quantum Chemical Calculations: Computational methods, particularly Density Functional Theory (DFT), are powerful tools for correlating an inhibitor's electronic structure with its performance.[14][15][16][17] Key parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are calculated. A higher EHOMO indicates a greater tendency to donate electrons to the metal's vacant d-orbitals (enhancing chemisorption), while a lower ELUMO suggests a capacity to accept electrons from the metal. A small energy gap (ΔE = ELUMO - EHOMO) generally correlates with higher reactivity and better inhibition efficiency.[15][16]

Surface Analysis: Techniques like Scanning Electron Microscopy (SEM) provide visual confirmation of the inhibitor's effectiveness.[1][9] By comparing images of a metal surface exposed to the corrosive medium with and without the inhibitor, one can observe the difference between a heavily pitted and damaged surface and a much smoother, protected surface, validating the formation of an effective inhibitor film.

Conclusion

Thiourea derivatives represent a versatile and highly effective class of corrosion inhibitors. Their performance is fundamentally linked to the adsorption of their sulfur and nitrogen active centers onto the metal surface, a process that can be finely tuned through strategic modifications of their molecular structure. The addition of aryl rings and other electron-rich functional groups consistently enhances their protective capabilities. A comprehensive evaluation, combining traditional weight loss experiments with advanced electrochemical (PDP, EIS), surface (SEM), and theoretical (DFT) methods, is essential for a complete understanding of their inhibition mechanism and for the rational design of next-generation corrosion protection solutions.

References

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  • SYNTHESIS, CHARACTERIZATION AND CORROSION INHIBITION STUDIES OF o,m,p-DECANOYL THIOUREA. Malaysian Journal of Analytical Sciences. [Link]

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  • Insight into Inhibition Efficiencies of Mannich Bases of Thiourea Derivatives for Mild Steel Corrosion in 0.5 M Sulphuric Acid Medium. (2024). Materials International. [Link]

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  • Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (2024). Physical Chemistry Research. [Link]

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A Comparative Analysis of 1,3-(Difurfuryl)thiourea and Benchmark Corrosion Inhibitors for Mild Steel in Acidic Environments

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Materials Scientists

In the relentless pursuit of robust and reliable materials, the mitigation of corrosion remains a paramount challenge across numerous industries. The application of corrosion inhibitors is a cornerstone of material preservation, particularly for mild steel in aggressive acidic media. This guide provides a comprehensive performance benchmark of 1,3-(Difurfuryl)thiourea, a promising corrosion inhibitor, against established alternatives such as thiourea, aniline, and benzotriazole. Through an objective comparison supported by experimental data, this document aims to equip researchers, scientists, and professionals in materials science and chemical engineering with the critical insights needed to make informed decisions in the selection and application of corrosion inhibitors.

Comparative Performance of Corrosion Inhibitors

The efficacy of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which represents the percentage decrease in the corrosion rate of a metal in the presence of the inhibitor compared to its absence. The following table summarizes the performance of N-furfuryl-N'-phenyl thiourea (as a proxy for this compound) and other benchmark inhibitors on mild steel in acidic solutions.

InhibitorCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
N-furfuryl-N'-phenyl thiourea (FPTU) 0.1 M HCl1x10⁻⁴ mol/L28>96[1]
Thiourea5-15% HCl250-1000 mg/L25Varies with conditions[2]
1-phenyl-2-thiourea (PTU)1.0 M HCl5x10⁻³ M6098.96[3][4]
Aniline0.5 M HCl + 3.5% NaCl1.25-7.5%25Varies with concentration[5]
Benzotriazole (BTA)1 M H₂SO₄1 mMNot specified84.3[6]
3-(1,3-oxazol-5-yl)aniline (3-OYA)1 M HCl0.05 mMNot specified93.5[7][8]

This data highlights the exceptional performance of FPTU, achieving over 96% inhibition efficiency at a very low concentration in a hydrochloric acid environment[1]. This suggests that this compound, with its two furan moieties, would likely exhibit similar or even enhanced protective capabilities. The performance of 1-phenyl-2-thiourea is also noteworthy, reaching a very high efficiency at an elevated temperature[3][4]. While direct comparisons are challenging due to varying experimental conditions, these findings underscore the significant potential of substituted thioureas as highly effective corrosion inhibitors.

Caption: Comparative inhibition efficiencies of different corrosion inhibitors.

The Mechanism of Corrosion Inhibition by Thiourea Derivatives

The effectiveness of thiourea and its derivatives as corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment[2]. This adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) and π-electrons in the aromatic rings of the substituent groups, which can donate electrons to the vacant d-orbitals of iron atoms on the mild steel surface[3].

The general mechanism involves the following steps:

  • Protonation: In acidic solutions, the nitrogen and sulfur atoms in the thiourea molecule can become protonated.

  • Adsorption: The protonated inhibitor molecules are then electrostatically attracted to the negatively charged metal surface (physisorption). Additionally, the lone pairs of electrons on the sulfur and nitrogen atoms, as well as the π-electrons of the furfuryl or phenyl rings, can form coordinate bonds with the iron atoms (chemisorption)[3].

  • Protective Film Formation: This adsorption process leads to the formation of a dense, protective film on the metal surface. This film acts as a physical barrier, blocking the active sites for both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thus significantly reducing the corrosion rate[2].

The presence of the furfuryl groups in this compound is expected to enhance its inhibition efficiency due to the presence of additional π-electrons and an oxygen heteroatom in the furan ring, which can also participate in the adsorption process.

Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_interface Metal-Solution Interface cluster_reactions Corrosion Reactions H+ H⁺ ions Cl- Cl⁻ ions Inhibitor Thiourea Derivative Metal_Surface Mild Steel Surface (Fe) Inhibitor->Metal_Surface Adsorption (Physisorption & Chemisorption) Protective_Film Protective Inhibitor Film Metal_Surface->Protective_Film Forms Anodic Anodic Reaction (Fe → Fe²⁺ + 2e⁻) Cathodic Cathodic Reaction (2H⁺ + 2e⁻ → H₂) Protective_Film->Anodic Blocks Protective_Film->Cathodic Blocks

Caption: General mechanism of corrosion inhibition by thiourea derivatives.

Standard Experimental Protocols for Inhibitor Evaluation

To ensure the scientific integrity and reproducibility of corrosion inhibitor performance data, standardized experimental methodologies are crucial. The following are detailed protocols for three commonly employed techniques.

Weight Loss Measurement

This gravimetric method provides a direct measure of the material lost to corrosion over a specific period.

Protocol:

  • Specimen Preparation: Prepare mild steel coupons of known dimensions. Mechanically polish the surfaces with successively finer grades of emery paper, degrease with a suitable solvent (e.g., acetone), rinse with distilled water, and dry thoroughly.

  • Initial Weighing: Accurately weigh each coupon to the nearest 0.1 mg.

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without the desired concentrations of the corrosion inhibitor. Ensure the entire surface of the coupon is exposed to the solution.

  • Exposure: Maintain the test solutions at a constant temperature for a predetermined duration (e.g., 24 hours).

  • Final Weighing: After the exposure period, remove the coupons, carefully clean them to remove any corrosion products (e.g., using a solution of HCl containing an inhibitor like Rodine), rinse with distilled water and acetone, and dry. Reweigh the coupons.

  • Calculation:

    • Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ), where ΔW is the weight loss in mg, A is the surface area in cm², T is the immersion time in hours, and ρ is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank is the corrosion rate without the inhibitor and CR_inhibitor is the corrosion rate with the inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.

Protocol:

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl reference electrode.

  • Working Electrode Preparation: Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.

  • Stabilization: Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the logarithm of the current density (log i) versus the electrode potential (E). Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr).

  • Calculation: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface, offering insights into the formation and properties of the protective inhibitor film.

Protocol:

  • Cell and Electrode Setup: Use the same three-electrode setup as for potentiodynamic polarization.

  • Stabilization: Allow the system to stabilize at the OCP.

  • Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis: Plot the impedance data in the form of a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). The Nyquist plot for a simple corrosion process is typically a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct).

  • Calculation: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100, where R_ct_blank and R_ct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Conclusion

The available evidence strongly suggests that this compound holds significant promise as a high-performance corrosion inhibitor for mild steel in acidic environments. Its structural analogue, N-furfuryl-N'-phenyl thiourea, demonstrates superior inhibition efficiency compared to several conventional inhibitors. The presence of two furan moieties in this compound is anticipated to further enhance its protective capabilities through increased adsorption and film formation on the metal surface. This guide provides a foundational understanding for researchers to further explore and validate the performance of this and other novel furan-containing thiourea derivatives. The detailed experimental protocols outlined herein offer a standardized framework for conducting such evaluations, ensuring the generation of reliable and comparable data. Future research should focus on obtaining direct experimental data for this compound to confirm the promising potential indicated by its structural analogues.

References

  • Tanwar, D., & Kumar, S. (2018). Corrosion Inhibition of Mild Steel by Benzotriazole in 1M and 2M Sulfuric Acid Solution. Research Trend.
  • Corrosion inhibition of mild steel by benzotriazole derivatives in acidic medium. (n.d.). DeepDyve. Retrieved from [Link]

  • Corrosion inhibition of mild steel by benzotriazole derivatives in acidic medium | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Kumar, H., & Dhanda, T. (2019). Application of 1,2,3-Benzotriazole as Corrosion Inhibitor for Mild Steel in Sulphuric Acid Medium at Different Temperature. Asian Journal of Chemistry, 32, 153-160.
  • Kamble, P. P., & Dubey, R. S. (2021). Effect of 1-Acetyl-1H-Benzotriazole on Corrosion of Mild Steel in 1M HCl. Journal of Scientific Research.
  • Investigation of 3-(1,3-oxazol-5-yl)aniline as a highly efficient corrosion inhibitor for mild steel in 1 M HCl solution. (2023).
  • El-Haddad, M. M., et al. (2023). Investigation of 3-(1,3-oxazol-5-yl)aniline as a highly efficient corrosion inhibitor for mild steel in 1 M HCl solution. International Journal of Low-Carbon Technologies, 18, 850-862.
  • Al-Azawi, K. F. (2018). Corrosion Inhibition of Mild Steel in Hydrochloric Acid Solution by an Isatin-aniline Compound. Engineering and Technology Journal, 36(B), 98-103.
  • Corrosion Inhibition of a Mild Steel by Aniline and Alkylamines in Acidic Solutions. (1998). CORROSION, 54(9), 734-741.
  • Novel thiourea derivatives as corrosion inhibitors for mild steel: Experimental and computational investigations | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Fazira, M., et al. (n.d.). CORROSION INHIBITIVE EFFECT OF THIOUREA ON 1100 ALUMINIUM ALLOY SHEET IN HYDROCHLORIC ACID SOLUTION. Malaysian Journal of Analytical Sciences.
  • Loto, R. T., Loto, C. A., & Fedotova, T. (n.d.). Electrochemical studies of mild steel corrosion inhibition in sulfuric acid chloride by aniline. SciSpace.
  • Le, T. H., et al. (2019). Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. ACS Omega, 4(8), 13415-13426.
  • Le, T. H., et al. (2019).
  • CORROSION INHIBITION EFFECT OF THIOUREA ON MILD STEEL IN HYDROCHLORIC ACID CONTAMIN
  • Inhibition Effect of Thiourea Derivative for Mild Steel Corrosion in Acid Medium: Experimental and Theoretical Studies. (n.d.).
  • Variation of the inhibition efficiency with the concentration of inhibitor in 0.05 M H₂SO₄. (n.d.).
  • The inhibition action of N-furfuryl -N' -phenyl thiourea on the corrosion of mild steel in acid media. (n.d.). SciSpace.
  • Corrosion inhibitory studies of an eco-friendly thiourea derivative of amino acid on aluminium using 0.1M HCl solution. (2023).
  • The inhibition action of N-furfuryl-N'-phenyl thiourea on the corrosion of mild steel in acid media. (n.d.).
  • Experimental and theoretical study of corrosion inhibition performance of N-phenylthiourea for mild steel in hydrochloric acid and sodium chloride solution. (2019). Journal of Molecular Modeling, 25(7), 204.
  • Corrosion Inhibition Efficiency of Mild Steel in Hydrocloric Acid by Adding Theobroma Cacao Peel Extract. (n.d.).
  • N-Phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea: corrosion inhibition of mild steel in 1 M HCl. (2023).

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A Comparative Guide to Cross-Reactivity Studies of 1,3-(Difurfuryl)thiourea in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to its successful translation into a therapeutic candidate. Off-target effects are a leading cause of drug attrition, making early, comprehensive cross-reactivity profiling an indispensable component of the drug discovery pipeline.[1][2] This guide provides a framework for designing and executing a cross-reactivity study for the compound 1,3-(Difurfuryl)thiourea, a member of the versatile thiourea class of compounds known for their broad biological activities.[3][4][5]

Given the limited publicly available data on the specific biological targets of this compound, this guide will present a proposed study design. This approach is grounded in the known activities of structurally related thiourea derivatives and established methodologies for assessing small molecule selectivity.[6][7] The experimental protocols, data, and comparisons presented herein are illustrative and intended to serve as a robust template for the investigation of this, or any, novel compound.

The Scientific Imperative: Why Cross-Reactivity Matters

The thiourea scaffold is a privileged structure in medicinal chemistry, capable of forming key hydrogen bonds with biological targets such as proteins and enzymes.[7] This versatility, however, necessitates a thorough investigation of potential polypharmacology. A compound designed to inhibit a specific kinase, for example, may interact with other kinases or unrelated proteins, leading to unforeseen toxicities or side effects. Early identification of these off-target interactions through in vitro pharmacology profiling is a critical step in de-risking a drug candidate.[8][9][10]

Our hypothetical study will assume a primary, intended biological activity for this compound based on the activities of similar compounds, and then build a cross-reactivity panel to probe for unintended interactions.

Experimental Design: A Multi-tiered Approach to Profiling

A comprehensive cross-reactivity study should be structured to move from broad screening to more focused, quantitative assessments. This workflow maximizes efficiency and provides a progressively deeper understanding of the compound's selectivity profile.

G cluster_0 Phase 1: Broad Panel Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Cellular & Functional Assays A Primary Target Assay (e.g., Kinase Inhibition Assay) C IC50 Determination for Primary Target A->C Confirm Activity B Broad Off-Target Panel (e.g., Eurofins SafetyScreen™) D IC50 Determination for Off-Target 'Hits' B->D Identify Liabilities E Cell-Based Potency Assay (Primary Target Pathway) C->E Validate in Cellular Context F Cellular Off-Target Validation (e.g., Cytotoxicity, Signaling) D->F Assess Functional Impact

Caption: A tiered workflow for cross-reactivity assessment.

Comparative Bioactivity Data: this compound vs. Standard Inhibitors

The following tables present illustrative data that would be generated from the proposed experimental workflows. These tables compare the hypothetical activity of this compound with known standard compounds for a plausible primary target (e.g., a specific kinase) and a selection of common off-targets.

Table 1: Kinase Inhibition Profile

CompoundTarget Kinase (Primary) IC50 (µM)Off-Target Kinase 1 IC50 (µM)Off-Target Kinase 2 IC50 (µM)
This compound 0.5 15 > 50
Staurosporine (Control)0.010.0080.02
Sunitinib (Control)0.050.10.03

Table 2: Broader Off-Target Panel Profile (% Inhibition at 10 µM)

CompoundGPCR Target 1Ion Channel Target 1Nuclear Receptor Target 1
This compound < 10% 25% < 5%
Chlorpromazine (Control)98%85%Not Active
Nifedipine (Control)Not Active95%Not Active

These data tables provide a clear, at-a-glance comparison of the compound's potency and selectivity. In this hypothetical example, this compound shows potent activity against its primary target with reasonable selectivity over other kinases and minimal activity against the broader off-target panel, with the exception of a weak hit on an ion channel that would warrant further investigation.

Detailed Experimental Protocols

The following are detailed protocols for key experiments in the cross-reactivity profiling workflow.

Protocol 1: In Vitro Kinase Inhibition Assay (Primary Target & Selectivity)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a protein kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a fluorescence-based method.

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound and control compounds

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well assay plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and control compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Setup: Add 5 µL of assay buffer to each well of a 384-well plate.

  • Compound Addition: Add 100 nL of the serially diluted compounds to the appropriate wells. Include "no compound" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Add 5 µL of the recombinant kinase solution to all wells except the "no enzyme" controls.

  • Substrate/ATP Addition: Add 5 µL of a solution containing the peptide substrate and ATP to all wells to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add the detection reagent according to the manufacturer's instructions. This typically involves a two-step process to stop the kinase reaction and measure the amount of ADP produced.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no compound" control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Broad Off-Target Binding Assay (Radioligand Binding)

This protocol outlines a general method for screening a compound against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters using radioligand binding assays. Such panels are commercially available from vendors like Eurofins Discovery.[10]

Principle: The assay measures the ability of a test compound to displace a known radiolabeled ligand from its target protein. A reduction in the bound radioactivity indicates that the test compound is interacting with the target.

Materials:

  • Membrane preparations containing the target receptors

  • Specific radioligands for each target (e.g., [3H]-spiperone for dopamine D2 receptors)

  • This compound

  • Assay buffer specific to each target

  • Scintillation fluid

  • Filter plates and vacuum manifold

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the membrane preparation, radioligand, and either this compound (typically at a fixed concentration, e.g., 10 µM) or vehicle (DMSO).

  • Incubation: Incubate the plate for a specified time and temperature to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate the bound radioligand from the unbound. Wash the filters with cold assay buffer.

  • Scintillation Counting: Add scintillation fluid to each well of the dried filter plate and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by this compound compared to the vehicle control. A significant inhibition (e.g., >50%) flags a potential off-target interaction.

G cluster_0 Radioligand Binding Assay cluster_1 Binding & Separation cluster_2 Detection & Analysis A Membrane with Target Receptor D Incubation (Binding Equilibrium) A->D B Radiolabeled Ligand B->D C Test Compound (this compound) C->D E Filtration (Separates Bound from Unbound) D->E F Scintillation Counting (Measures Bound Radioactivity) E->F G Calculate % Inhibition F->G

Caption: Workflow for a radioligand binding assay.

Conclusion and Future Directions

This guide outlines a systematic and robust approach for evaluating the cross-reactivity of this compound. By employing a tiered strategy of broad panel screening followed by quantitative IC50 determination and cellular validation, researchers can build a comprehensive selectivity profile of the compound. The illustrative data and protocols provided serve as a template for these investigations. Any identified and confirmed off-target interactions should be further explored to understand their functional consequences and potential clinical relevance. This early, in-depth characterization is a cornerstone of modern, safety-conscious drug discovery.

References

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry.
  • In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals. (2024). Toxicology and Applied Pharmacology.
  • Assessing the Cross-Reactivity of Thiourea Derivatives in Bioassays: A Compar
  • A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. (2025). BenchChem.
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  • Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. (2005). Drug Discovery Today.
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  • Understanding the implications of off-target binding for drug safety and development. (n.d.). Drug Discovery News.
  • In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals. (2024). ScienceDirect.
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  • Keynote review: In vitro safety pharmacology profiling: an essential tool for successful drug development. (2005).
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  • Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. (2018). SLAS.
  • Industry-leading In Vitro Safety Pharmacology Profiling. (n.d.). Eurofins Discovery.
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  • Thiourea compounds as multifaceted bioactive agents in medicinal chemistry. (n.d.). Elsevier.
  • Target-Directed Approaches for Screening Small Molecules against RNA Targets. (n.d.). ACS Chemical Biology.
  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. (2014).
  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024).
  • Small molecule detection with aptamer based lateral flow assays: Applying aptamer-C-reactive protein cross-recognition for ampicillin detection. (2021).
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A Researcher's Guide to the Spectroscopic Interrogation of Substituted Thioureas

Author: BenchChem Technical Support Team. Date: January 2026

Substituted thioureas represent a versatile class of compounds with significant applications ranging from medicinal chemistry and drug development to materials science and catalysis.[1][2] Their biological activities and chemical properties are intrinsically linked to their molecular structure. A thorough understanding of their structural nuances is paramount, and this is where spectroscopic analysis proves indispensable. This guide provides a comparative analysis of key spectroscopic techniques—FT-IR, UV-Vis, NMR, and Mass Spectrometry—for the characterization of substituted thioureas, offering insights into how substituent variation impacts spectral output.

The Thiourea Backbone: A Spectroscopic Playground

The core thiourea moiety, -NH-C(S)-NH-, is rich in spectroscopic handles. The presence of N-H protons, a C=S double bond, and the ability to accommodate a wide variety of substituent groups (R¹, R², R³) makes this class of compounds particularly amenable to spectroscopic investigation. The electronic and steric nature of these substituents directly modulates the vibrational modes, electronic transitions, and magnetic environments within the molecule, leading to predictable and interpretable shifts in the spectral data.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Signatures

FT-IR spectroscopy is a powerful first-line technique for the qualitative analysis of substituted thioureas, providing a molecular fingerprint based on the vibrational frequencies of functional groups.

The Causality Behind Experimental Choices

The choice of sampling technique (e.g., KBr pellet, ATR) depends on the physical state of the sample and the desired information. For solid samples, the KBr pellet method is common, while Attenuated Total Reflectance (ATR) is excellent for rapid, non-destructive analysis of both solids and liquids. The spectral region of interest for thioureas typically lies between 4000 and 400 cm⁻¹.[3]

Key Vibrational Modes and Substituent Effects

The interpretation of the FT-IR spectrum of a substituted thiourea hinges on the identification of several key vibrational bands:

  • N-H Stretching: Typically observed in the 3100-3400 cm⁻¹ region.[4] The position and shape of these bands are sensitive to hydrogen bonding. Electron-withdrawing groups on the aryl substituents can lead to a slight shift to higher wavenumbers.

  • C=S Stretching (Thioamide I band): This vibration is often found in the 1300-1400 cm⁻¹ region. However, due to significant coupling with other vibrations, its assignment can be complex. The position of this band is highly sensitive to the nature of the substituents.

  • C-N Stretching (Thioamide II and III bands): These bands, arising from the C-N stretching coupled with N-H bending, appear in the 1400-1600 cm⁻¹ and 950-1150 cm⁻¹ regions, respectively.

  • N-H Bending (Thioamide II band): This vibration contributes to the band in the 1400-1600 cm⁻¹ region.

Table 1: Comparative FT-IR Data for Representative Substituted Thioureas

CompoundSubstituent (R)ν(N-H) (cm⁻¹)ν(C=S) (cm⁻¹)ν(C-N) (cm⁻¹)Reference
PhenylthioureaPhenyl3250, 3150~1350~1530, 1490[5]
N-benzoyl-N'-(4-fluorophenyl)thioureaBenzoyl, 4-Fluorophenyl3285--[6]
1-(4-methylphenyl)-3-phenyl-thiourea4-Methylphenyl, Phenyl---[7]
2-((4-Methylphenoxy)methyl)-N-(3,5-dichlorophenylcarbamothioyl)benzamide2-((4-Methylphenoxy)methyl)benzoyl, 3,5-Dichlorophenyl3243-1511[5]

Note: Precise C=S stretching frequencies are often difficult to assign definitively due to vibrational coupling.

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid thiourea derivative with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Collection: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible Spectroscopy: Unveiling Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For substituted thioureas, the key chromophore is the thiocarbonyl group (C=S) and any aromatic rings present as substituents.

Interpreting the Spectra

Substituted thioureas typically exhibit two main absorption bands:

  • π → π* transition: An intense absorption band usually observed in the 230-280 nm range, attributed to the electronic transition within the C=S bond and any conjugated aromatic systems.[8][9]

  • n → π* transition: A weaker absorption band at longer wavelengths, typically above 300 nm, arising from the transition of a non-bonding electron from the sulfur atom to an anti-bonding π* orbital.

The position and intensity of these bands are significantly influenced by the nature and position of substituents on the aromatic rings. Electron-donating groups (e.g., -OCH₃, -CH₃) tend to cause a bathochromic (red) shift, while electron-withdrawing groups (e.g., -NO₂, -Cl) can lead to a hypsochromic (blue) shift.

Table 2: Comparative UV-Vis Data for Representative Substituted Thioureas

CompoundSubstituent(s)λmax (nm) (π → π)λmax (nm) (n → π)SolventReference
Thiourea-196, 236-Acidic mobile phase[8]
NitrobenzoylthioureasNitrobenzoyl--Dichloromethane[9]
4-nitrophenyl-based thiourea4-nitrophenyl357-DMSO[10]
Experimental Protocol: UV-Vis Analysis
  • Solution Preparation: Prepare a dilute solution of the thiourea derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

  • Cuvette Filling: Fill a quartz cuvette with the prepared solution. Fill a matching cuvette with the pure solvent to be used as a reference.

  • Instrument Setup: Place the reference cuvette and the sample cuvette in the spectrophotometer.

  • Baseline Correction: Perform a baseline correction with the solvent-filled cuvette.

  • Spectrum Acquisition: Scan the sample over the desired wavelength range (e.g., 200-800 nm). The instrument will record the absorbance as a function of wavelength.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including substituted thioureas. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy
  • N-H Protons: The signals for the N-H protons of the thiourea moiety are typically observed as broad singlets in the downfield region of the spectrum (δ 8-12 ppm). Their chemical shift is highly dependent on the solvent, concentration, and the electronic nature of the substituents.

  • Aromatic Protons: Protons on substituted phenyl rings usually appear as multiplets in the δ 6.5-8.5 ppm range. The substitution pattern on the ring will dictate the splitting pattern and chemical shifts of these protons.

  • Alkyl Protons: Protons of alkyl substituents will appear in the upfield region (δ 0.5-4.5 ppm), with their chemical shifts and multiplicities determined by their connectivity.

¹³C NMR Spectroscopy
  • Thiocarbonyl Carbon (C=S): The most characteristic signal in the ¹³C NMR spectrum of a thiourea derivative is that of the thiocarbonyl carbon, which appears significantly downfield in the range of δ 178-184 ppm.[11]

  • Aromatic Carbons: Carbons of the phenyl rings are observed in the δ 110-150 ppm region. The chemical shifts are influenced by the nature of the substituents on the ring.

  • Alkyl Carbons: Carbons of alkyl groups will resonate in the upfield region of the spectrum.

Table 3: Comparative ¹H and ¹³C NMR Data for a Substituted Thiourea

Compound: 2-((4-Methylphenoxy)methyl)-N-(3,5-dichlorophenylcarbamothioyl)benzamide[5]

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H12.16br s2H, NH
7.90s2H, H-18, H-22 (dichlorophenyl)
7.62bd1H, H-7 (benzoyl)
2.21s3H, H-15 (methyl)
¹³C179.51-C-16 (C=S)
169.87-C-1 (C=O)
137.90-C-3 (ipso-C of dichlorophenyl)
20.00-C-15 (methyl)
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the thiourea derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Tuning and Shimming: Place the NMR tube in the spectrometer. The instrument will be tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C) and the magnetic field will be shimmed to ensure homogeneity.

  • Data Acquisition: Acquire the Free Induction Decay (FID) signal using an appropriate pulse sequence. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods used for thiourea derivatives.

Fragmentation Patterns

Under EI conditions, substituted thioureas often undergo characteristic fragmentation pathways, including:

  • α-cleavage: Cleavage of the bond adjacent to the C=S group.

  • McLafferty rearrangement: If an appropriate hydrogen atom is present.

  • Cleavage of the N-C bonds.

The resulting fragmentation pattern can provide valuable structural information and help to confirm the identity of the substituents. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.[11]

Visualizing the Workflow

Caption: Workflow for the spectroscopic analysis of substituted thioureas.

Structure-Spectra Relationships

Structure_Spectra_Relationship cluster_structure Molecular Structure cluster_spectra Spectroscopic Output Substituent Substituent (Electronic & Steric Effects) FTIR_Shift FT-IR Vibrational Shift Substituent->FTIR_Shift UV_Vis_Shift UV-Vis λmax Shift Substituent->UV_Vis_Shift NMR_Shift NMR Chemical Shift Substituent->NMR_Shift MS_Fragment MS Fragmentation Substituent->MS_Fragment

Caption: Influence of substituents on spectroscopic data.

Conclusion

The comprehensive spectroscopic analysis of substituted thioureas, employing a combination of FT-IR, UV-Vis, NMR, and Mass Spectrometry, is essential for their unambiguous structural characterization. Each technique provides a unique and complementary piece of the structural puzzle. By understanding how the variation of substituents on the thiourea core influences the spectral output, researchers can confidently elucidate the structures of novel derivatives and draw meaningful structure-activity relationships in their respective fields of study.

References

  • L. M. Dudas, C. G. Tuchilus, A. M. Oprea, G. L. Almajan, and V. I. M. Dinu, "Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives," Molecules, vol. 20, no. 12, pp. 22437–22451, Dec. 2015. [Online]. Available: [Link]

  • A. M. De la Ossa, J. A. R. Martinez, M. J. R. Y. T. de la Torre, and J. A. G. Perez, "(1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase," Magnetic Resonance in Chemistry, vol. 54, no. 10, pp. 814–823, Oct. 2016. [Online]. Available: [Link]

  • A. A. Bagabas, A. A. Al-Obaid, and A. A. Al-Ghamdi, "Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities," Molecules, vol. 26, no. 16, p. 4906, Aug. 2021. [Online]. Available: [Link]

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 1,3-(Difurfuryl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper disposal of 1,3-(Difurfuryl)thiourea. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide clear, actionable steps and explain the scientific rationale behind them, ensuring that waste management protocols are as rigorous as our research.

Hazard Profile: Understanding the "Why" Behind the Protocol

Thiourea is classified under the Globally Harmonized System (GHS) with several critical hazard statements:

  • Health Hazards : It is harmful if swallowed (H302), a suspected carcinogen (H351), and is suspected of damaging fertility or the unborn child (H361fd).[1][2][3][4] These classifications necessitate handling it with extreme care and minimizing exposure through inhalation, ingestion, or skin contact.

  • Environmental Hazards : Thiourea is designated as toxic to aquatic life with long-lasting effects (H411).[1][2][5][6] This is a crucial consideration, making it imperative to prevent its release into the environment, especially into sewer systems or waterways.

Hazard Summary Table
Hazard ClassificationGHS CodePictogramImplication for Disposal
Acute Toxicity (Oral)H302

Waste must be securely contained to prevent accidental ingestion.
CarcinogenicityH351

Minimize personnel exposure during handling and disposal. Treat all waste as carcinogenic.
Reproductive ToxicityH361fd

Requires strict containment to prevent exposure, especially for personnel of reproductive age.
Hazardous to the Aquatic Environment (Chronic)H411

Strictly prohibits drain disposal. Waste must be collected for specialized treatment.

Core Principles for Disposal of Thio-Compounds

  • Never Sewer : Under no circumstances should this compound or its contaminated materials be disposed of down the drain.[5][6] Its aquatic toxicity can cause significant, long-term harm to ecosystems.

  • Classify as Hazardous Waste : All waste streams containing this compound must be treated as hazardous chemical waste.[6][7] This includes pure or surplus chemical, solutions, grossly contaminated personal protective equipment (PPE), and any materials used for spill cleanup.

  • Consult Institutional and Local Regulations : Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8] Always follow the specific procedures established by your institution's Environmental Health & Safety (EHS) office.

Step-by-Step Disposal Protocol

This protocol outlines the process from waste generation at the bench to its final collection by EHS professionals.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to ensure safety and compliant disposal.

  • Solid Waste : Collect surplus or expired this compound, contaminated filter paper, weigh boats, and contaminated PPE (e.g., gloves, bench paper) in a dedicated, clearly labeled hazardous waste container.[9]

    • Causality : Segregating solid waste prevents accidental mixing with incompatible chemicals and ensures it is sent to the correct disposal facility, typically an industrial combustion plant.[1]

  • Liquid Waste : Collect solutions containing this compound in a dedicated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS office.

    • Causality : Keeping waste streams separate prevents unknown chemical reactions within the waste container and allows for proper characterization for final disposal.

Step 2: Container Selection and Labeling
  • Compatibility : Use containers made of a compatible material. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container is in good condition with a tightly fitting, leak-proof cap.[10][11]

  • Labeling : Label the waste container clearly and immediately. The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "this compound Waste". Avoid using abbreviations or chemical formulas.[10]

    • An approximate concentration or percentage of the chemical in the waste.

    • All other constituents in the container (e.g., solvents).

    • The date accumulation started.

    • The appropriate hazard pictograms (Health Hazard, Environment, Exclamation Mark).

    • Causality : Proper labeling is a federal and state regulatory requirement. It ensures the safety of all personnel handling the waste, from the lab to the final disposal facility, by clearly communicating the contents and associated hazards.

Step 3: On-Site Storage
  • Store the sealed waste container in a designated satellite accumulation area (SAA) within your laboratory.[11]

  • This area should be in a secondary containment bin to mitigate any potential leaks.

  • Store it away from incompatible materials, such as strong acids, strong bases, and oxidizing agents.[2]

  • Causality : Safe storage minimizes the risk of spills, reactions, and personnel exposure while the waste awaits pickup. Secondary containment is a standard precaution for all hazardous liquid waste.

Step 4: Spill and Decontamination Procedures

In the event of a spill, immediate and proper cleanup is essential.

  • Evacuate : Evacuate non-essential personnel from the immediate area.[7]

  • Protect : Don appropriate PPE, including double gloves (nitrile), a lab coat, and safety goggles. For significant spills of powdered material, respiratory protection may be necessary.[1]

  • Contain & Collect : For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in the designated solid hazardous waste container.[5][7] For liquid spills, absorb with a chemically inert absorbent material, then collect the material into the solid waste container.

  • Decontaminate : Clean the spill area thoroughly with soap and water. Collect all cleaning materials (wipes, absorbents) as hazardous waste.[7]

  • Causality : A systematic spill response contains the hazard, protects personnel from exposure to a suspected carcinogen and reproductive toxin, and ensures all contaminated materials are disposed of correctly.

Step 5: Final Disposal
  • Once the waste container is full, or as per your institution's guidelines, arrange for pickup by your EHS or hazardous waste management office.

  • Do not overfill containers; leave at least 10% headspace for expansion.[10]

  • Ensure the container exterior is clean and the label is fully legible before collection.

  • Final Pathway : The ultimate disposal method for this type of waste is typically high-temperature incineration at a licensed hazardous waste facility.[1][12] This process destroys the organic compound, preventing its release into the environment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for managing waste generated from work with this compound.

G start Waste Generated (Contains this compound) is_solid Is the waste primarily solid? (e.g., powder, contaminated gloves, filter paper) start->is_solid spill Is this a spill? start->spill solid_waste Collect in Labeled SOLID HAZARDOUS WASTE Container is_solid->solid_waste Yes liquid_waste Collect in Labeled LIQUID HAZARDOUS WASTE Container is_solid->liquid_waste No (Liquid) storage Store sealed container in Satellite Accumulation Area with secondary containment. solid_waste->storage liquid_waste->storage spill->is_solid No cleanup Follow Spill & Decontamination Protocol. Collect all cleanup materials as solid hazardous waste. spill->cleanup Yes cleanup->storage pickup Arrange for pickup by EHS / Hazardous Waste Office storage->pickup end Final Disposal via Licensed Facility (Incineration) pickup->end

Caption: Decision workflow for proper disposal of this compound waste.

References

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  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
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  • Armour, M. A. Hazardous Laboratory Chemicals Disposal Guide. Reed College.
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A Comprehensive Guide to the Safe Handling of 1,3-(Difurfuryl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 1,3-(Difurfuryl)thiourea. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazard profiles of the core thiourea structure and its derivatives. It is imperative to handle this compound with caution, assuming it may share similar toxicological properties, including potential carcinogenicity and reproductive hazards.[1][2][3][4][5]

Understanding the Risks: The Thiourea Core

Thiourea and its analogues are recognized for their potential health risks. Key hazards include:

  • Acute Toxicity: Harmful if swallowed.[2][3][4][5]

  • Carcinogenicity: Suspected of causing cancer.[2][3][4][5][6]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2][3][4][5][6]

  • Skin Sensitization: May cause an allergic skin reaction in some individuals upon repeated exposure.[7][8]

  • Eye Irritation: May cause irritation to the eyes.[7]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[2][3][4]

Given these potential hazards, a stringent adherence to safety protocols is not merely a recommendation but a necessity for responsible laboratory practice.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimize exposure. All personnel handling this compound must be trained in the correct donning and doffing of the following equipment.

PPE Selection Workflow

PPE_Selection_Workflow PPE Selection for this compound Handling cluster_0 Hazard Assessment cluster_1 Engineering Controls cluster_2 PPE Requirements cluster_3 Final Check Start Handling this compound Assess Assess Risk of Exposure (Dust, Splash, Aerosol) Start->Assess FumeHood Work in a Certified Chemical Fume Hood? Assess->FumeHood FaceShield Add Face Shield Assess->FaceShield High Splash Potential CorePPE Mandatory Core PPE: - Safety Goggles with Side Shields - Nitrile or Butyl Rubber Gloves - Laboratory Coat FumeHood->CorePPE Yes RespProtection Add Respiratory Protection: NIOSH-approved Respirator (e.g., N95 for dust) FumeHood->RespProtection No / Inadequate Ventilation Proceed Proceed with Experiment CorePPE->Proceed RespProtection->CorePPE FaceShield->CorePPE

Caption: PPE Selection Workflow for this compound.

Summary of Required PPE
PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles with side shields.[1][6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][9]Ensure eye protection meets appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[1]
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber).[1]Inspect gloves for integrity before each use.[1] Use proper glove removal technique to avoid skin contact.[1][5] Dispose of contaminated gloves as hazardous waste.[1]
Protective Clothing A laboratory coat is mandatory. For larger quantities or significant splash risk, a chemical-resistant apron or suit is recommended.Keep lab coats fully buttoned. Remove before leaving the laboratory area.
Respiratory Protection A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated.[1] A particulate filter respirator (e.g., N95) is suitable for handling the solid form if it is dusty.[1][6]Ensure proper fit-testing and user training before respirator use.[1]

II. Operational Plan: From Receipt to Disposal

A systematic approach is essential for safely managing this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2] The storage area should be clearly labeled with appropriate hazard warnings ("Toxic," "Potential Carcinogen," "Reproductive Hazard"). Keep the container tightly closed when not in use.[1] Store in a locked cabinet to restrict access.[1][2][3]

Handling and Use
  • Designated Area: All handling of the solid compound or its solutions should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Minimize Dust: Use the smallest quantity of the substance necessary for the experiment.[1] Avoid actions that generate dust, such as crushing or vigorous shaking of the powder outside of a contained system.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory or where the chemical is handled.[1][2][3] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]

Spill Management

Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.

  • Minor Spill (Solid):

    • Evacuate the immediate area and alert colleagues.

    • Wearing the full PPE outlined above (including respiratory protection), gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.[1]

    • Carefully scoop the mixture into a clearly labeled, sealable hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleaning materials for disposal as hazardous waste.

  • Minor Spill (Solution):

    • Evacuate the immediate area and alert colleagues.

    • Wearing full PPE, cover the spill with a chemical absorbent pad or material.

    • Once absorbed, collect the materials and place them into a labeled hazardous waste container.

    • Decontaminate the area as described above.

  • Major Spill:

    • Evacuate the entire laboratory immediately.

    • Alert your institution's environmental health and safety (EHS) office.

    • Prevent entry to the area.

    • Await response from trained emergency personnel.

III. Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous.

  • Waste Segregation: Never mix thiourea waste with other waste streams.

  • Solid Waste: This includes contaminated gloves, absorbent materials, weighing papers, and any unreacted compound. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and labeled hazardous waste container. Do not pour this waste down the drain, as it is toxic to aquatic life.[2][3][8]

  • Disposal Procedure: Dispose of all waste in accordance with local, state, and federal regulations.[2] Contact your institution's EHS department for specific collection and disposal procedures.

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for groundbreaking research.

References

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  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea.
  • Hill Brothers Chemical Company. (n.d.). Thiourea SDS. Retrieved from Hill Brothers Chemical Company website.
  • Redox. (2022, March 9). Safety Data Sheet Thiourea.
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  • SD Fine-Chem. (n.d.). Chemwatch GHS SDS 22533.
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  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: thiourea.
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  • ChemicalBook. (n.d.). This compound | 10248-89-2.
  • Sigma-Aldrich. (2019, July 31). Thiourea - Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.